2-(3-Acetoxybenzoyl) thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(thiophene-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQARSRZFEFLFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642183 | |
| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106882-29-5 | |
| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(3-Acetoxybenzoyl) thiophene" synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of 2-(3-Acetoxybenzoyl) thiophene
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. We delve into the principal synthetic methodologies, focusing on the mechanistic underpinnings of the Friedel-Crafts acylation, which governs its regioselective formation. The guide details validated, step-by-step laboratory protocols for the preparation of the requisite 3-acetoxybenzoyl chloride precursor and its subsequent reaction with thiophene. Furthermore, a thorough characterization of the compound's physicochemical properties is presented. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and explaining the causality behind critical experimental choices to ensure reproducibility and high-yield synthesis.
Introduction: The Significance of the Thienyl Ketone Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere of a phenyl ring.[1] Thiophene and its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Within this class, aryl thienyl ketones are of particular importance as versatile intermediates for the synthesis of more complex, biologically active molecules.[4]
This compound, with its characteristic thienyl ketone structure and a protected hydroxyl group, serves as a crucial precursor for compounds targeting various biological pathways. The acetoxy group can be readily hydrolyzed to reveal a phenol, a common pharmacophore that can participate in critical hydrogen bonding interactions with biological targets. For instance, the related 2-(benzoyl)-3-aryl-benzo[b]thiophene skeleton has been investigated for its antiproliferative activity by inhibiting tubulin polymerization.[5] Therefore, a robust and well-understood synthesis of this compound is fundamental for advancing research in these areas.
Synthesis of this compound
The most direct and industrially scalable route for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-acetoxybenzoyl chloride. This pathway involves two primary stages: the preparation of the acylating agent and the subsequent Lewis acid-catalyzed acylation of the thiophene ring.
Overall Synthesis Workflow
The synthesis is a two-step process, beginning with the preparation of the acyl chloride from 3-hydroxybenzoic acid, followed by the core Friedel-Crafts reaction.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Preparation of 3-Acetoxybenzoyl Chloride
The acylating agent is prepared from 3-acetoxybenzoic acid, which itself is synthesized by acetylating 3-hydroxybenzoic acid. The subsequent conversion to the acyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is often preferred for its gaseous byproducts (SO₂ and HCl), which simplifies purification.[7]
Experimental Protocol: Synthesis of 3-Acetoxybenzoyl Chloride
-
Acetylation: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.5 eq). Add a catalytic amount of sulfuric acid (2-3 drops).
-
Heat the mixture at 80-90 °C for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to precipitate the 3-acetoxybenzoic acid.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Chlorination: In a separate flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend the dried 3-acetoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Heat the mixture to reflux (approx. 80 °C) for 3-4 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-acetoxybenzoyl chloride[8] is a liquid and can be used in the next step, often without further purification.
Caption: Mechanism for the formation of 3-acetoxybenzoyl chloride.
Step 2: Friedel-Crafts Acylation of Thiophene
The core of the synthesis is the electrophilic acylation of the thiophene ring. Thiophene is a highly reactive aromatic compound, significantly more so than benzene, due to the electron-donating nature of the sulfur heteroatom.[9] This high reactivity necessitates the use of milder Lewis acids, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), to prevent polymerization and tar formation, which are common issues with stronger catalysts like aluminum chloride (AlCl₃).[10][11]
Causality of Regioselectivity:
The acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 (α) position.[12] This preference is dictated by the superior stability of the Wheland intermediate (the carbocation formed during the electrophilic attack). Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures.[12][13] The more stable C2-attack intermediate has a lower activation energy, making it the kinetically favored pathway.
Caption: Mechanism of the regioselective Friedel-Crafts acylation of thiophene.
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve thiophene (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add stannic chloride (SnCl₄, 1.1 eq) dropwise to the stirred solution.
-
Acyl Chloride Addition: Prepare a solution of 3-acetoxybenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, based on data from authoritative chemical databases.[14]
| Property | Value | Source |
| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate | PubChem[14] |
| CAS Number | 106882-29-5 | PubChem[14] |
| Molecular Formula | C₁₃H₁₀O₃S | PubChem[14] |
| Molecular Weight | 246.28 g/mol | PubChem[14] |
| Exact Mass | 246.03506535 Da | PubChem[14] |
| XLogP3-AA | 3 | PubChem[14] |
| Hydrogen Bond Donors | 0 | PubChem[14] |
| Hydrogen Bond Acceptors | 4 | PubChem[14] |
| Rotatable Bond Count | 4 | PubChem[14] |
Applications in Research and Drug Development
The value of this compound lies in its utility as a synthetic intermediate. The thiophene ring is a critical component in drugs such as the antipsychotic olanzapine and the antiplatelet agent clopidogrel.[1]
-
Precursor to Hydroxylated Analogues: The primary application is as a protected precursor to 2-(3-hydroxybenzoyl)thiophene. The acetoxy group can be easily removed via base-catalyzed hydrolysis (e.g., with NaOH or K₂CO₃ in methanol) to unmask the phenolic hydroxyl group. This hydroxyl group is a key functional handle for further molecular elaboration or for direct interaction with biological targets.
-
Scaffold for Bioactive Molecules: The thienyl ketone motif is a versatile platform. The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in various condensation reactions to build more complex heterocyclic systems. These transformations open pathways to novel compounds that can be screened for a wide range of biological activities, leveraging the known therapeutic potential of the thiophene core.[2][15]
Conclusion
This compound is a valuable chemical intermediate whose synthesis is reliably achieved through a regioselective Friedel-Crafts acylation of thiophene. A comprehensive understanding of the reaction mechanism, particularly the factors governing the preferential C2-acylation, and careful control of reaction conditions with a mild Lewis acid are paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to synthesize and utilize this versatile scaffold in the pursuit of novel pharmaceuticals and advanced materials.
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Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
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The Journal of Engineering and Exact Sciences. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
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"2-(3-Acetoxybenzoyl) thiophene" chemical structure and characterization
An In-Depth Technical Guide to 2-(3-Acetoxybenzoyl) thiophene: Structure, Synthesis, and Characterization
Introduction
This compound is a diaryl ketone derivative incorporating a thiophene ring, an aromatic ester, and a ketone functional group. As a multifunctional scaffold, it represents a valuable building block in medicinal chemistry and materials science. The thiophene nucleus is a well-established isostere of the benzene ring, often employed in drug design to modulate physicochemical properties and biological activity.[1][2] The presence of the acetoxy and benzoyl moieties provides multiple points for further chemical modification, making it a versatile precursor for the synthesis of more complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, a robust synthetic pathway via Friedel-Crafts acylation, and a multi-technique approach for its unambiguous structural characterization. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in the field.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique combination of a thiophene ring acylated at the C2 position with a 3-acetoxybenzoyl group.
IUPAC Name: [3-(thiophene-2-carbonyl)phenyl] acetate[3] CAS Number: 106882-29-5[3] Molecular Formula: C₁₃H₁₀O₃S[3]
Below is the two-dimensional chemical structure of the molecule.
Caption: 2D Structure of this compound.
A summary of its key computed physicochemical properties is provided in Table 1, offering insights into its potential behavior in various chemical and biological systems.
Table 1: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 246.28 g/mol | [3] |
| Exact Mass | 246.03506535 Da | [3] |
| XLogP3-AA | 3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 4 |[3] |
Synthesis via Friedel-Crafts Acylation
The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 3-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to aromatic rings.[4][5]
Mechanistic Rationale
The reaction proceeds via the generation of a highly electrophilic acylium ion from 3-acetoxybenzoyl chloride upon coordination with a Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃). Stannic chloride is often preferred as it is a milder catalyst that can reduce the incidence of thiophene polymerization, a common side reaction with stronger Lewis acids.[6]
The electron-rich thiophene ring acts as the nucleophile. The attack preferentially occurs at the C2 (alpha) position over the C3 (beta) position. This regioselectivity is dictated by the superior resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during C2 attack, which can delocalize the positive charge over more atoms, including the sulfur atom.[7][8]
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the acylation of thiophene.[6][9]
Materials:
-
Thiophene (C₄H₄S)
-
3-Acetoxybenzoyl chloride (C₉H₇ClO₃)
-
Stannic chloride (SnCl₄), anhydrous
-
Dry benzene or dichloromethane (DCM) (solvent)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and cooling bath (ice-water)
Procedure:
-
Setup: Assemble a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve thiophene (1.0 eq.) and 3-acetoxybenzoyl chloride (1.0 eq.) in 200 mL of dry benzene.
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice-water bath. With efficient stirring, add anhydrous stannic chloride (1.0 eq.) dropwise from the dropping funnel over approximately 40-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Hydrolysis (Quenching): Carefully hydrolyze the resulting reaction complex by slowly adding a mixture of 100 mL of water and 10 mL of concentrated HCl. This should be done in a fume hood as HCl gas may be evolved.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Structural Characterization Workflow
Unambiguous confirmation of the synthesized product's identity and purity requires a combination of spectroscopic techniques. Each method provides complementary information, leading to a comprehensive structural elucidation.
Caption: A multi-technique workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.
Protocol for NMR Analysis: [10]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal.
Predicted Spectral Data:
-
¹H NMR (in CDCl₃):
-
Thiophene Protons: Three signals in the aromatic region (~7.0-8.0 ppm). The proton at C5 will likely be a doublet of doublets, coupled to the protons at C4 and C3. The protons at C3 and C4 will also appear as complex multiplets due to their respective couplings.
-
Benzoyl Protons: Four signals in the aromatic region (~7.2-8.2 ppm), exhibiting coupling patterns typical of a 1,3-disubstituted benzene ring.
-
Acetate Protons: A sharp singlet at ~2.3 ppm, integrating to 3 hydrogens.
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons: Two signals in the downfield region; ~169 ppm for the ester carbonyl and ~180-190 ppm for the ketone carbonyl.
-
Aromatic Carbons: Multiple signals between ~120-155 ppm for the 10 carbons of the thiophene and benzene rings.
-
Methyl Carbon: A signal in the upfield region, ~21 ppm, for the acetate methyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., DCM), cast a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Characteristic Absorption Bands:
-
~3100 cm⁻¹: Aromatic C-H stretching (from both rings).
-
~1765 cm⁻¹: Ester C=O stretching (characteristic for phenyl acetates).
-
~1660 cm⁻¹: Ketone C=O stretching (aryl ketone).
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[11]
-
~1200 cm⁻¹: Ester C-O stretching.
-
~850-700 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution patterns on the aromatic rings.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition: Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
Predicted Mass Spectrum Data (ESI-MS):
-
Molecular Ion Peak: An ion corresponding to [M+H]⁺ at m/z 247.0423 or [M+Na]⁺ at m/z 269.0243. The high-resolution mass should match the calculated exact mass of the formula C₁₃H₁₀O₃S.[3]
-
Key Fragmentation Ions: Common fragmentation pathways would include:
-
Loss of the ketene (CH₂=C=O) from the acetoxy group to give a phenol fragment.
-
Cleavage to form the thienoyl cation (C₅H₃OS⁺).
-
Cleavage to form the 3-acetoxybenzoyl cation (C₉H₇O₃⁺).
-
Consolidated Data Summary
Table 2: Key Structural and Spectroscopic Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₁₃H₁₀O₃S |
| Molecular Weight | 246.28 g/mol |
| ¹H NMR (ppm) | ~7.0-8.2 (m, 7H, Ar-H), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (ppm) | ~185 (C=O, ketone), ~169 (C=O, ester), ~120-155 (Ar-C), ~21 (-CH₃) |
| IR (cm⁻¹) | ~1765 (C=O, ester), ~1660 (C=O, ketone), ~1200 (C-O, ester) |
| MS (m/z) | Expected [M+H]⁺ at 247.0423 |
Conclusion
This guide has detailed the essential technical information for this compound, a compound of significant interest for synthetic chemists. The outlined Friedel-Crafts acylation procedure provides a reliable and regioselective route to its synthesis. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, establishes a self-validating system to confirm the structure and purity of the final product. The data and protocols presented here serve as a robust foundation for researchers utilizing this versatile chemical intermediate in drug discovery and materials science applications.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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-
Title: Regioselectivity in Friedel–Crafts acylation of thiophene Source: Chemistry Stack Exchange URL: [Link]
-
Title: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method Source: IOSR Journal of Applied Physics URL: [Link]
-
Title: 2-Acetothienone Source: Organic Syntheses URL: [Link]
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Title: The Infrared Absorption Spectra of Thiophene Derivatives Source: Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences URL: [Link]
-
Title: Thiophene Source: Wikipedia URL: [Link]
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Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]
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Title: 2-Acetylthiophene Source: Wikipedia URL: [Link]
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"2-(3-Acetoxybenzoyl) thiophene" CAS number 106882-29-5
An In-depth Technical Guide to 2-(3-Acetoxybenzoyl) thiophene (CAS 106882-29-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a ketone- and ester-containing heterocyclic compound built upon a thiophene scaffold. While specific research into this molecule is not extensively published, its structure is of significant interest to the medicinal chemistry community. Thiophene and its derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic methodology based on established chemical principles, and a discussion of its potential applications in drug discovery and as a synthetic intermediate. By synthesizing data from analogous structures and foundational reaction mechanisms, this document serves as an authoritative resource for researchers looking to explore the potential of this and related compounds.
Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the design of modern pharmaceuticals.[1][4] Its structural resemblance to benzene allows it to act as a bioisostere, mimicking the phenyl group while often improving pharmacokinetic properties such as absorption and metabolism.[2][3] The thiophene nucleus is present in numerous approved drugs and is a key component in a vast library of compounds with demonstrated therapeutic potential.[2][5] The diverse biological activities associated with thiophene derivatives are vast, ranging from potent enzyme inhibitors to modulators of cellular signaling pathways.[1][6] The compound this compound, which combines the thiophene ring with an acetoxybenzoyl moiety, represents a promising scaffold for further chemical exploration and development of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties, summarized in Table 1, influence a molecule's solubility, permeability, and metabolic stability.
| Property | Value | Source |
| CAS Number | 106882-29-5 | PubChem[7] |
| Molecular Formula | C₁₃H₁₀O₃S | PubChem[7] |
| Molecular Weight | 246.28 g/mol | PubChem[7] |
| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate | PubChem[7] |
| XLogP3-AA (LogP) | 3 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 4 | PubChem[7] |
| Exact Mass | 246.03506535 Da | PubChem[7] |
These computed properties suggest that this compound has a moderate degree of lipophilicity (LogP = 3) and is unlikely to be a hydrogen bond donor. The presence of four hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen) may contribute to its interaction with biological targets.
Synthesis and Mechanistic Insights
The synthesis of this compound is most logically achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds with aromatic rings.[8][9] The overall synthetic strategy involves the preparation of a reactive acylating agent, 3-(acetoxy)benzoyl chloride, followed by its Lewis acid-catalyzed reaction with thiophene.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward pathway to the target molecule, originating from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Step 1: Preparation of the Acylating Agent: 3-(Acetoxy)benzoyl Chloride
The first critical step is the synthesis of the acylating agent. This is a two-part process starting from 3-hydroxybenzoic acid.
Part A: Acetylation of 3-Hydroxybenzoic Acid
The phenolic hydroxyl group of 3-hydroxybenzoic acid is first protected as an acetate ester. This is a standard procedure, often using acetic anhydride. The acetyl group prevents the free hydroxyl from interfering with the subsequent chlorination step.
Part B: Conversion to the Acyl Chloride
The carboxylic acid of the resulting 3-acetoxybenzoic acid is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10][11]
Protocol 1: Synthesis of 3-(Acetoxy)benzoyl Chloride
-
Materials: 3-Hydroxybenzoic acid, acetic anhydride, thionyl chloride (SOCl₂), pyridine (catalytic amount), anhydrous toluene.
-
Procedure:
-
To a stirred solution of 3-hydroxybenzoic acid in anhydrous toluene, add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the mixture at room temperature. The reaction is mildly exothermic.
-
Heat the mixture to 60-70 °C for 2-3 hours to ensure complete acetylation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield crude 3-acetoxybenzoic acid.
-
To the crude product, slowly add an excess of thionyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature, then reflux gently for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-(acetoxy)benzoyl chloride, which can be used in the next step without further purification.[11][12]
-
Step 2: Friedel-Crafts Acylation of Thiophene
This is the key bond-forming step where the thiophene ring is acylated at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst: A Lewis acid catalyst is required to generate the highly electrophilic acylium ion from the acyl chloride. Stannic chloride (SnCl₄) is often preferred over aluminum chloride (AlCl₃) for thiophene acylations because it is a milder Lewis acid and is less likely to induce polymerization of the electron-rich thiophene ring.[13]
-
Solvent: A non-polar, aprotic solvent like benzene or dichloromethane is used to dissolve the reactants without interfering with the reaction.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[13]
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A Comprehensive Technical Guide to [3-(Thiophene-2-carbonyl)phenyl] acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of the chemical compound identified by the IUPAC name [3-(thiophene-2-carbonyl)phenyl] acetate. This molecule belongs to the class of aromatic ketone esters and incorporates a thiophene heterocycle, a structural motif of significant interest in medicinal chemistry and materials science. While specific research on this exact molecule is not widely published, its constituent parts—the thiophene ring, the benzoyl ketone linker, and the phenyl acetate group—suggest a rich potential for biological activity and application in drug discovery. This guide synthesizes information from established chemical principles and data on analogous structures to provide a foundational understanding of its identity, properties, synthesis, and potential research avenues. We will explore a plausible synthetic route, outline a robust characterization workflow, and discuss potential applications grounded in the known bioactivity of thiophene derivatives.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for reproducible scientific research. This section details the formal nomenclature and structural representation of the topic compound.
IUPAC Name
The formal name assigned according to the International Union of Pure and Applied Chemistry (IUPAC) standards is [3-(thiophene-2-carbonyl)phenyl] acetate [1].
Synonyms and Common Identifiers
In scientific literature and chemical databases, this compound may be referenced by several names and identifiers. Recognizing these is crucial for comprehensive literature searches.
| Identifier Type | Value | Source |
| Common Name | 2-(3-Acetoxybenzoyl) thiophene | Depositor-Supplied[1] |
| CAS Number | 106882-29-5 | EPA DSSTox[1] |
| PubChem CID | 24723771 | PubChem[1] |
| Molecular Formula | C13H10O3S | PubChem[1] |
| Molecular Weight | 246.28 g/mol | PubChem[1] |
Chemical Structure
The molecular structure consists of a thiophene ring acylated at the 2-position with a benzoyl group, which is, in turn, substituted at the 3-position (meta) with an acetoxy group.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The following data are computed properties sourced from the PubChem database[1].
| Property | Value | Description |
| XLogP3 | 3.1 | A measure of lipophilicity, suggesting moderate cell permeability. |
| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility. |
| Topological Polar Surface Area | 59.9 Ų | Suggests good potential for oral bioavailability. |
| Formal Charge | 0 | The molecule is neutral. |
Synthesis and Characterization
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct approach involves the electrophilic acylation of thiophene with 3-acetoxybenzoyl chloride. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position[2][3]. The reaction requires a Lewis acid catalyst, such as stannic chloride (SnCl4) or aluminum chloride (AlCl3), to activate the acyl chloride electrophile. Stannic chloride is often preferred for thiophene acylations as it can lead to fewer side reactions and polymerizations compared to the more reactive aluminum chloride[4].
Experimental Protocol (Hypothetical)
This protocol is adapted from a standard procedure for the acylation of thiophene[4]. Causality: Each step is designed to control the reaction and maximize yield and purity.
-
Preparation: In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a drying tube, dissolve thiophene (1.0 eq) and 3-acetoxybenzoyl chloride (1.0 eq) in anhydrous benzene (or another suitable dry solvent).
-
Rationale: Anhydrous conditions are critical as the Lewis acid catalyst and the acyl chloride are moisture-sensitive.
-
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Add stannic chloride (1.0 eq) dropwise with efficient stirring over 30-40 minutes.
-
Rationale: Dropwise addition at low temperature controls the exothermic reaction, preventing side reactions and polymerization of the thiophene.
-
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Hydrolysis (Workup): Once the reaction is complete, slowly add a mixture of dilute hydrochloric acid and water to hydrolyze the reaction complex and quench the catalyst.
-
Rationale: This step breaks down the aluminum or tin complexes formed, allowing the organic product to be isolated.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Rationale: Washing removes any remaining acid and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of residual water is necessary before final purification.
-
-
Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Rationale: This standard technique separates the desired product from unreacted starting materials and byproducts based on polarity.
-
Characterization Workflow
Confirmation of the product's identity and purity is a self-validating step essential for scientific integrity.
Potential Applications and Research Directions
The therapeutic and industrial potential of [3-(thiophene-2-carbonyl)phenyl] acetate can be inferred from its core structural components. Thiophene and its derivatives are renowned for a wide spectrum of biological activities and are considered bioisosteres of benzene, offering similar physicochemical properties with potentially unique biological interactions[3].
Significance of Structural Motifs
-
Thiophene Ring: This heterocycle is a cornerstone in medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, antitumor, and antihypertensive properties[3]. Its presence suggests that the target molecule is a candidate for screening in these therapeutic areas. Thiophenes are versatile precursors for synthesizing complex molecules and natural products[5].
-
Benzoyl Ketone Core: The benzoyl-thiophene scaffold is present in compounds designed as microtubule inhibitors for cancer therapy[6]. These agents can disrupt cell division, making them potent cytotoxic agents. The specific substitution pattern on the phenyl ring is critical for tuning activity and selectivity.
-
Acetoxy Group: The acetate ester can serve multiple functions. It can act as a prodrug moiety, where in vivo hydrolysis by esterase enzymes could release a more active phenolic compound. This strategy is often used to improve bioavailability or modify a drug's pharmacokinetic profile.
Future Research Directions
-
Synthesis and Characterization: The first step is to execute the proposed synthesis and fully characterize the compound to establish a verified physical sample.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its cytotoxic potential. Assays for anti-inflammatory activity (e.g., COX enzyme inhibition) would also be highly relevant.
-
Mechanism of Action Studies: If significant bioactivity is found, subsequent studies should focus on elucidating the mechanism, such as tubulin polymerization assays if anticancer activity is observed.
-
Prodrug Evaluation: The stability of the acetate ester in plasma and liver microsomes should be assessed to determine its viability as a prodrug. The corresponding phenolic compound (the hydrolyzed product) should be synthesized and tested in parallel to validate the prodrug hypothesis.
Safety and Handling
No specific safety data sheet (SDS) exists for [3-(thiophene-2-carbonyl)phenyl] acetate. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety profile should be inferred from related compounds.
-
General Hazards: Thiophene itself is flammable and harmful if swallowed[2][7]. Many aromatic ketones can cause skin and eye irritation[8]. It is prudent to assume the target compound is harmful by ingestion, inhalation, and skin contact.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles[9].
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[9]. Avoid creating dust. Use appropriate tools for transfers.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
[3-(Thiophene-2-carbonyl)phenyl] acetate is a well-defined chemical structure with significant, albeit underexplored, potential. Its synthesis is achievable through standard organic methodologies like Friedel-Crafts acylation. Based on a structural analysis of its constituent motifs, the compound stands as a promising candidate for investigation in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory drug discovery. Its acetoxy group also presents an interesting opportunity for exploration as a prodrug. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and begin the systematic evaluation of this intriguing molecule.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Azawi, S. A. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]
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Johnson, J. R., & May, G. E. (n.d.). 2-Acetothienone. Organic Syntheses. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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Xu, L., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Cancer Cell International. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for preparing 2-acetylthiophene. Retrieved from [Link]
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Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Keimer, A., & Haut, F. L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]
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Santana, L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. Retrieved from [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-Acetoxybenzoyl) thiophene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the core mechanism of action of the novel compound, 2-(3-Acetoxybenzoyl) thiophene. Given the nascent stage of research on this specific molecule, this document adopts a hypothesis-driven approach, outlining a logical, multi-faceted experimental plan to unveil its biological activity.
Introduction and Structural Rationale
This compound is a synthetic organic compound characterized by a central thienyl ketone scaffold. Its structure can be deconstructed into three key moieties: a thiophene ring, a benzoyl group, and a meta-substituted acetoxy group on the phenyl ring.
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry, present in numerous FDA-approved drugs and known to partake in various biological interactions.
-
Benzoyl Group: This ketone linker provides a rigid backbone and potential hydrogen bonding capabilities, which are critical for molecular recognition by biological targets.
-
Acetoxy Group: This ester functional group can influence the compound's solubility, cell permeability, and metabolic stability. It may also act as a prodrug moiety, being hydrolyzed in vivo to a phenol, which could alter the compound's binding affinity and pharmacological profile.
The confluence of these structural features suggests that this compound has the potential to interact with various biological targets. This guide will explore three plausible, experimentally testable hypotheses for its mechanism of action based on the known activities of structurally related molecules.
Hypothesized Mechanisms of Action and Investigative Workflows
Based on the activities of analogous thienyl ketone and benzoylthiophene derivatives, we propose three primary hypotheses for the mechanism of action of this compound. For each hypothesis, a detailed experimental workflow is provided to guide the investigation.
Hypothesis 1: Inhibition of Protein Kinase Activity
Many heterocyclic compounds, including those with thiophene and benzothiophene cores, have been identified as potent kinase inhibitors.[1][2][3][4] The benzoylthiophene scaffold can mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors. A plausible target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth.
This protocol is adapted from commercially available luminescence-based kinase assay kits.[5][6]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in 1x Kinase Buffer, ensuring the final DMSO concentration does not exceed 1%.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly-(Glu,Tyr) 4:1).
-
Dilute recombinant human VEGFR-2 kinase to the recommended concentration in 1x Kinase Buffer.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the diluted compound to the 'Test Inhibitor' wells.
-
Add 5 µL of the vehicle (e.g., 10% DMSO in 1x Kinase Buffer) to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.
-
Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection (e.g., ADP-Glo™):
-
Add 50 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the 'Blank' reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the 'Positive Control'.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
This protocol outlines the detection of phosphorylated VEGFR-2 in treated cells.[7][8]
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2 Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of phosphorylation inhibition.
-
Hypothesis 2: Disruption of Microtubule Dynamics
Several benzothiophene derivatives have been shown to exert antitumor effects by destabilizing tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][9] The rigid, planar structure of the benzoylthiophene core may allow it to bind to tubulin, possibly at the colchicine-binding site, thereby disrupting microtubule dynamics.
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[10][11]
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.
-
Prepare a serial dilution of this compound in G-PEM buffer.
-
Use paclitaxel as a positive control for polymerization enhancement and nocodazole or colchicine as a positive control for inhibition.
-
-
Assay Procedure (Spectrophotometer-based):
-
In a pre-warmed 96-well plate, add the diluted compound or controls.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance (turbidity) at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each condition.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control. A decrease in the rate and maximum absorbance indicates inhibition of polymerization.
-
This method allows for the direct visualization of the microtubule network within cells.[12][13]
-
Cell Culture and Treatment:
-
Grow cells (e.g., A549) on glass coverslips to 50-60% confluency.
-
Treat the cells with the IC50 concentration of this compound (determined from a prior cytotoxicity assay) for 18-24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with warm PBS.
-
Fix the cells with ice-cold methanol for 5 minutes at -20°C, or with 4% paraformaldehyde for 15 minutes at room temperature followed by permeabilization with 0.1% Triton X-100.
-
Wash thoroughly with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides.
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
Analyze the images for changes in microtubule morphology. Destabilizing agents will cause a diffuse, fragmented microtubule network, while stabilizing agents will lead to the formation of thick microtubule bundles.
-
Disruption of microtubules typically causes cells to arrest in the G2/M phase of the cell cycle.[14]
-
Cell Treatment and Harvesting:
-
Treat cells with varying concentrations of the compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest.
-
Hypothesis 3: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
Thiophene-containing scaffolds have also been developed as inhibitors of GSK-3β, a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and cancer.
This protocol is similar to the VEGFR-2 assay and can be performed using commercially available kits.[15][16]
-
Reagent Preparation and Assay Procedure:
-
Follow the general steps outlined in Protocol 1, substituting recombinant human GSK-3β enzyme and a specific GSK-3β substrate (e.g., a phosphopeptide like GSM).
-
A known GSK-3β inhibitor (e.g., CHIR-99021) should be used as a positive control.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound against GSK-3β as described in Protocol 1.
-
This assay measures the phosphorylation status of known GSK-3β substrates in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for an appropriate duration (e.g., 6-24 hours).
-
-
Lysis, SDS-PAGE, and Transfer:
-
Perform these steps as described in Protocol 2, ensuring phosphatase inhibitors are included in the lysis buffer.
-
-
Immunoblotting:
-
Probe separate membranes with primary antibodies against:
-
Phospho-Tau (e.g., at Ser396), a key substrate in neurodegenerative disease.
-
Total Tau.
-
Active β-catenin (non-phosphorylated), which is targeted for degradation by active GSK-3β.
-
Total β-catenin.
-
A loading control (e.g., β-actin).
-
-
-
Data Analysis:
-
Quantify band intensities using densitometry.
-
A potent GSK-3β inhibitor should decrease the ratio of p-Tau to total Tau and increase the levels of active β-catenin.
-
Data Summary and Interpretation
The experimental data should be systematically organized to build a coherent narrative of the compound's mechanism of action.
Table 1: Summary of Hypothetical In Vitro Activity
| Assay Type | Target | Endpoint | Result (Hypothetical) |
| Kinase Assay | VEGFR-2 | IC50 | 1.2 µM |
| Kinase Assay | GSK-3β | IC50 | > 50 µM |
| Polymerization Assay | Tubulin | Effect | Inhibition |
| Polymerization Assay | Tubulin | IC50 | 2.5 µM |
Table 2: Summary of Hypothetical Cellular Activity
| Assay Type | Cell Line | Endpoint | Result (Hypothetical) |
| Cytotoxicity Assay | A549 | GI50 | 0.8 µM |
| Western Blot | HUVECs | p-VEGFR-2 Inhibition | Yes, dose-dependent |
| Cell Cycle Analysis | A549 | G2/M Arrest | Yes, dose-dependent |
| Immunofluorescence | A549 | Microtubule Network | Disrupted |
Conclusion
This technical guide provides a structured, hypothesis-driven roadmap for the comprehensive investigation of the mechanism of action of this compound. By systematically executing the outlined biochemical and cell-based assays, researchers can generate robust data to identify the primary molecular targets and cellular pathways modulated by this compound. This foundational knowledge is indispensable for guiding further preclinical and clinical development.
References
-
Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Cytometry. [Link][14]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 12, 2026, from [Link][8]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved January 12, 2026, from [Link][17]
-
Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. [Link]
-
Sawasdikosol, S. (2010). Detecting tyrosine-phosphorylated proteins by Western blot analysis. Current Protocols in Immunology. [Link][18]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link][5]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link][6]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). STAR Protocols. [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved January 12, 2026, from [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). Nanomedicine. [Link][1]
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2014). Journal of Biological Chemistry. [Link][2]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2012). European Journal of Medicinal Chemistry. [Link][9]
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Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. (2009). Bioorganic & Medicinal Chemistry Letters. [Link][3]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2023). Future Medicinal Chemistry. [Link][4]
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Unveiling the Therapeutic Potential of 2-(3-Acetoxybenzoyl)thiophene: A Technical Guide for Preclinical Investigation
Introduction: Rationale for the Investigation of 2-(3-Acetoxybenzoyl)thiophene
In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The compound 2-(3-Acetoxybenzoyl)thiophene, characterized by a thiophene ring linked to a 3-acetoxybenzoyl group, presents a compelling subject for biological investigation.[4] While direct studies on this specific molecule are not extensively documented, the analysis of structurally related benzoylthiophenes provides a strong rationale for exploring its therapeutic potential.
Notably, derivatives of 2-amino-3-benzoylthiophene have been identified as allosteric enhancers of the adenosine A1 receptor, a target implicated in pain, inflammation, and neuroprotection.[5][6][7] Furthermore, other complex benzoylthiophenes have been shown to exhibit potent antiproliferative activity through the inhibition of tubulin polymerization.[8][9] The presence of the acetoxy group also suggests a potential pro-drug strategy, where enzymatic hydrolysis in vivo could release a more active phenolic compound, a common tactic in drug design to improve bioavailability. This guide provides a comprehensive framework for the preclinical evaluation of 2-(3-Acetoxybenzoyl)thiophene, outlining a logical progression of in vitro and in vivo assays to elucidate its potential biological activities.
Proposed Biological Evaluation Strategy
The following sections detail a multi-tiered approach to systematically investigate the anti-inflammatory, analgesic, and antiproliferative potential of 2-(3-Acetoxybenzoyl)thiophene.
Part 1: In Vitro Screening for Anti-inflammatory and Antiproliferative Activity
The initial phase of investigation focuses on cell-free and cell-based assays to rapidly assess the compound's potential as an anti-inflammatory or anticancer agent.
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes, which exist as two main isoforms, COX-1 and COX-2.[10] A foundational step is to determine if 2-(3-Acetoxybenzoyl)thiophene can inhibit these key enzymes in the inflammatory cascade.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay [10][11][12][13]
-
Preparation of Reagents:
-
Prepare a stock solution of 2-(3-Acetoxybenzoyl)thiophene in a suitable solvent (e.g., DMSO).
-
Reconstitute purified COX-1 and COX-2 enzymes in assay buffer.
-
Prepare solutions of arachidonic acid (substrate), heme, and L-epinephrine (cofactors).
-
Prepare a stop solution (e.g., 1 M HCl).
-
Have a detection kit for prostaglandin E2 (PGE2) ready (e.g., EIA kit).
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add serial dilutions of 2-(3-Acetoxybenzoyl)thiophene or a reference inhibitor (e.g., indomethacin, celecoxib). Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
dot
Caption: Workflow for the in vitro COX inhibition assay.
Based on the activity of related benzoylthiophenes, evaluating the antiproliferative effects of the compound against various cancer cell lines is a logical step.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., HeLa, MCF-7, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-(3-Acetoxybenzoyl)thiophene for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Part 2: In Vivo Validation of Anti-inflammatory and Analgesic Effects
Promising in vitro results should be followed by in vivo studies to confirm the biological activity in a whole-organism context.
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17][18]
Experimental Protocol: [14][16]
-
Animals:
-
Use male Wistar rats or Swiss albino mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Procedure:
-
Administer 2-(3-Acetoxybenzoyl)thiophene at various doses, a vehicle control, and a standard drug (e.g., indomethacin) via an appropriate route (e.g., oral or intraperitoneal).
-
After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
-
A significant reduction in paw edema indicates anti-inflammatory activity.
-
dot
Caption: Workflow for the carrageenan-induced paw edema assay.
The hot plate test is a common method for assessing the central analgesic effects of a compound by measuring the reaction time to a thermal stimulus.[19][20][21][22]
Experimental Protocol: [19][20][23]
-
Apparatus:
-
A hot plate apparatus with a controlled surface temperature (typically 55 ± 0.5°C) and a transparent restraining cylinder.
-
-
Procedure:
-
Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer 2-(3-Acetoxybenzoyl)thiophene, a vehicle control, or a standard analgesic (e.g., morphine).
-
Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
A significant increase in the reaction latency compared to the baseline and the vehicle control group indicates a central analgesic effect.
-
Results can be expressed as the raw latency time or as the percentage of the Maximum Possible Effect (%MPE).
-
Part 3: Mechanistic Elucidation
Should 2-(3-Acetoxybenzoyl)thiophene demonstrate significant biological activity, further studies to elucidate its mechanism of action would be warranted.
-
Adenosine A1 Receptor Modulation: Based on the activity of 2-amino-3-benzoylthiophenes, radioligand binding assays could be performed to determine if the compound interacts with the adenosine A1 receptor.[5][6] Functional assays, such as measuring cyclic AMP levels in cells, could further characterize this interaction.[6]
-
Tubulin Polymerization Inhibition: If the compound shows potent antiproliferative activity, its effect on tubulin polymerization can be assessed using in vitro assays with purified tubulin.[8][9] Cell cycle analysis by flow cytometry can also reveal if the compound causes cell cycle arrest at the G2/M phase, a hallmark of tubulin inhibitors.[8]
dot
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Topic: "2-(3-Acetoxybenzoyl) thiophene" Derivatives and Analogs: A Prodrug Approach to Modulating Inflammatory Pathways
An In-Depth Technical Guide for Drug Development Professionals
Abstract The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess.[1][2] This guide focuses on a specific, promising class of thiophene compounds: 2-(3-Acetoxybenzoyl)thiophene and its analogs. We will explore this core structure not as a final drug, but as a strategic prodrug designed for targeted delivery and controlled release of a potent anti-inflammatory agent. This document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols relevant to this class of molecules. Our central hypothesis is that the 3-acetoxy moiety undergoes in vivo enzymatic hydrolysis to unmask a 3-hydroxy phenol, the putative active pharmacophore, which targets key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). This guide is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
The Thiophene Scaffold: A Foundation for Therapeutic Innovation
Thiophene and its fused-ring analog, benzothiophene, are cornerstones of modern medicinal chemistry. Their structural properties, including their ability to act as bioisosteres for phenyl rings and engage in a variety of molecular interactions, have led to their incorporation into numerous approved drugs and clinical candidates. The versatility of the thiophene scaffold is demonstrated by the diverse pharmacological activities of its derivatives, which include potent anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4][5][6]
In the realm of inflammation, thiophene-based compounds have been particularly successful. Molecules like Tinoridine and Tiaprofenic acid are known for their anti-inflammatory effects.[4] A primary strategy in this field involves the design of inhibitors for key enzymes in the arachidonic acid cascade, namely Cyclooxygenase (COX) and Lipoxygenase (LOX), which are responsible for producing pro-inflammatory mediators.[7] Numerous studies have confirmed that the thiophene scaffold is an excellent platform for developing potent and selective inhibitors of these enzymes.[4][8][9]
The Core Moiety: 2-(3-Acetoxybenzoyl)thiophene – A Strategic Prodrug Design
The subject of this guide, 2-(3-Acetoxybenzoyl)thiophene, represents a sophisticated approach to drug design. At its core, it is a prodrug, an inactive precursor that is metabolically converted into an active drug.[10] This strategy is frequently employed to overcome pharmaceutical challenges such as poor solubility, limited oral bioavailability, or gastrointestinal toxicity.[11][12][13]
The key to this design is the 3-acetoxy group on the benzoyl ring. Ester moieties like this are readily cleaved in vivo by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[13][14] This enzymatic hydrolysis unmasks the corresponding 3-hydroxy metabolite, which is the predicted active therapeutic agent. This approach mirrors the design of aspirin (acetylsalicylic acid), one of the most well-known prodrugs.[11]
Below are the fundamental physicochemical properties of the parent compound.
Table 1: Physicochemical Properties of 2-(3-Acetoxybenzoyl)thiophene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀O₃S | PubChem[15] |
| Molecular Weight | 246.28 g/mol | PubChem[15] |
| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate | PubChem[15] |
The conversion from the inactive prodrug to the active metabolite is a critical activation step, as illustrated below.
Figure 2: General workflow for the Friedel-Crafts synthesis of the core scaffold.
Elaboration into Analogs and Derivatives
To explore the structure-activity relationship, analogs can be synthesized by modifying three key regions of the molecule:
-
The Benzoyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate electronic properties and steric interactions within the target enzyme's active site.
-
The Thiophene Ring: While substitution on the thiophene ring is more complex, positions 4 and 5 are accessible for functionalization to probe additional binding pockets.
-
The Acetoxy Prodrug Moiety: The ester group can be varied (e.g., propionoxy, butyroxy) to alter the rate of hydrolysis and modify the pharmacokinetic profile of the prodrug. [13]
Pharmacological Profile: Targeting the Arachidonic Acid Cascade
Proposed Mechanism of Action
The structural features of the active metabolite, 2-(3-hydroxybenzoyl)thiophene, strongly suggest its activity as an inhibitor of the cyclooxygenase (COX) enzymes. The arachidonic acid (AA) cascade is a primary driver of the inflammatory response. [16]In this pathway, AA is converted into pro-inflammatory prostaglandins by COX enzymes and into leukotrienes by lipoxygenase (LOX) enzymes. [4][7]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain gastric mucosal integrity and renal blood flow. [16]* COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. [16] The therapeutic goal of modern non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective inhibitors. [17]Thiophene and benzothiophene derivatives have shown significant promise as selective COX-2 inhibitors and as dual COX/LOX inhibitors. [8][9]
Figure 3: Simplified diagram of the Arachidonic Acid Cascade and points of inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 2-(3-acetoxybenzoyl)thiophene is not publicly available, we can extrapolate from published studies on analogous benzothiophene and thiophene-based COX inhibitors to guide analog design. [4][8][18] Table 2: Structure-Activity Relationship (SAR) Insights for Benzoylthiophene Analogs as COX Inhibitors
| Molecular Modification | Rationale & Predicted Impact on Activity | Supporting Literature |
|---|---|---|
| Addition of a Sulfonamide/Sulfone Moiety | The SO₂NH₂ or SO₂Me group on an adjacent phenyl ring is a classic pharmacophore for selective COX-2 inhibition, fitting into a specific side pocket of the enzyme active site. | [16] |
| Introduction of Small Halogens (Cl, F) on Benzoyl Ring | Can enhance binding affinity through halogen bonding and improve pharmacokinetic properties (e.g., metabolic stability, cell permeability). | [8] |
| Varying Substituents on Thiophene Ring | Lipophilic groups at the 5-position can increase potency by occupying a hydrophobic channel in the enzyme. | [18] |
| Placement of the Hydroxyl Group | The position of the hydroxyl group (or its prodrug) on the benzoyl ring is critical. Meta- or para- positions are often optimal for H-bonding with key residues (e.g., Ser-530, Tyr-385) in the COX active site. | [9]|
Beyond Inflammation: Anticancer Potential
It is noteworthy that some 2-benzoylthiophene derivatives have demonstrated biological activities beyond inflammation. For example, certain analogs have been identified as microtubule inhibitors that bind to the colchicine site, leading to cell cycle arrest and potent anticancer activity, particularly in triple-negative breast cancer models. [19]This highlights the scaffold's potential for repositioning and development in oncology.
Key Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel analogs based on the core scaffold.
Protocol: Synthesis of a 2-(3-Hydroxybenzoyl)thiophene Analog
This protocol describes a representative Friedel-Crafts acylation followed by deprotection of a methoxy-protected precursor, a common alternative to the acetoxy group for protecting phenols.
Objective: To synthesize 2-(3-hydroxybenzoyl)thiophene.
Materials:
-
Thiophene (1.0 eq)
-
3-Methoxybenzoyl chloride (1.05 eq)
-
Anhydrous stannic chloride (SnCl₄) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation Step:
-
Dissolve thiophene (1.0 eq) and 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add stannic chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. A colored precipitate may form. [20] 4. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Slowly quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with NaHCO₃ solution, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(3-methoxybenzoyl)thiophene, by silica gel chromatography.
-
-
Demethylation Step:
-
Dissolve the purified intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add BBr₃ (1.5 eq) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction to 0 °C and quench slowly with water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the final product, 2-(3-hydroxybenzoyl)thiophene, by silica gel chromatography.
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC₅₀ values of test compounds against human COX-1 and COX-2 enzymes.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm. [16] Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution (COX-1 or COX-2) to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations (typically a serial dilution). For the control, add 10 µL of DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.
-
Immediately read the absorbance at 595 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Future Directions and Therapeutic Potential
The 2-(3-acetoxybenzoyl)thiophene scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The prodrug strategy is particularly attractive for potentially mitigating gastrointestinal side effects. Future research should focus on several key areas:
-
Optimization for COX-2 Selectivity: Synthesize a focused library of analogs based on established SAR principles for COX-2 inhibitors to identify candidates with high selectivity over COX-1. [16][17]2. Exploration of Dual COX/LOX Inhibition: The development of dual inhibitors is a highly sought-after goal, as it may offer broader anti-inflammatory efficacy and a superior safety profile compared to COX-selective agents alone. [8]3. Pharmacokinetic Profiling: Conduct in vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) studies to evaluate the rate of prodrug hydrolysis, plasma stability, and overall pharmacokinetic behavior of lead compounds. [13]4. Broadening Therapeutic Applications: Given the diverse biological activities of thiophenes, promising compounds should be screened against other relevant targets, such as tubulin for anticancer applications. [19] By systematically applying the principles of medicinal chemistry and leveraging the inherent versatility of the thiophene scaffold, the 2-(3-acetoxybenzoyl)thiophene class of compounds holds significant potential for yielding novel and effective therapeutics.
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Thiophene's Odyssey: From Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone in the field of medicinal chemistry.[1] Its journey from an obscure contaminant in coal tar to a privileged scaffold in modern pharmaceuticals is a testament to its versatile chemical properties and profound biological significance.[2] The structural similarity of the thiophene ring to benzene, a concept known as bioisosterism, has cemented its role in drug discovery, enabling chemists to fine-tune the pharmacological activity, selectivity, and physicochemical properties of bioactive molecules.[2][3] This technical guide provides a comprehensive exploration of the discovery and history of thiophene compounds, detailing the evolution of key synthetic methodologies and highlighting its impactful journey from a chemical curiosity to a critical component in life-saving medicines.
Part 1: The Serendipitous Discovery of Thiophene
The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1][4] At the time, a common lecture demonstration for the presence of benzene was the "indophenin test," where mixing the sample with isatin and concentrated sulfuric acid produced a deep blue color.[1][5] To Meyer's surprise, when he performed this test with highly purified benzene, which he had prepared from the decarboxylation of benzoic acid, the color reaction failed.[2][6] This astute observation led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant present in crude benzene derived from coal tar.[2][7]
Through meticulous isolation efforts, Meyer identified the sulfur-containing compound responsible for the reaction and named it "thiophene," derived from the Greek words theion (sulfur) and phaino (to show or appear).[2][8] This discovery not only introduced a new class of heterocyclic compounds but also underscored the critical importance of purity in chemical research and analysis.[2]
Caption: Logical workflow of Viktor Meyer's discovery of thiophene.
Table 1: Timeline of Early Thiophene Milestones
| Year | Event | Significance | Reference(s) |
| 1882 | Viktor Meyer discovers and isolates thiophene. | Identification of a new class of aromatic heterocyclic compounds. | [2][5] |
| 1883 | Viktor Meyer reports the first synthesis of thiophene. | Established the fundamental structure and reactivity of thiophene. | [2] |
| 1884 | Paal-Knorr thiophene synthesis is developed. | A versatile method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds. | [2][9] |
| 1885 | Volhard–Erdmann cyclization is described. | Another classical method for thiophene ring formation. | [2] |
| 1966 | Gewald aminothiophene synthesis is reported. | A key method for synthesizing 2-aminothiophenes, vital building blocks in medicinal chemistry. | [2][9] |
Part 2: Foundational Synthetic Methodologies
The discovery of thiophene spurred the development of synthetic methods to construct its unique ring system, enabling chemists to explore its derivatives. The causality behind the importance of these early syntheses lies in their ability to provide systematic access to a wide range of thiophene analogs, which was essential for conducting structure-activity relationship (SAR) studies and ultimately realizing their medicinal potential.
Key Experimental Protocols
1. Paal-Knorr Thiophene Synthesis (1884) This method remains one of the most versatile and straightforward routes to substituted thiophenes. The reaction's utility stems from the wide availability of 1,4-dicarbonyl starting materials.
-
Principle: A 1,4-dicarbonyl compound is heated with a sulfidizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to induce cyclization and dehydration, forming the thiophene ring.[6][7][9]
-
Step-by-Step Methodology:
-
To a solution of a 1,4-dicarbonyl compound (1.0 eq) in an inert solvent (e.g., toluene or dioxane), add the sulfidizing agent (e.g., P₄S₁₀, 0.4 eq).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield the substituted thiophene.
-
2. Gewald Aminothiophene Synthesis (1966) The Gewald synthesis is exceptionally valuable in medicinal chemistry because it produces 2-aminothiophenes.[10] The amino group serves as a critical synthetic handle for further elaboration into more complex molecules, such as amides, ureas, and fused heterocyclic systems.
-
Principle: A base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur.[8][9]
-
Step-by-Step Methodology:
-
In a reaction vessel, combine the carbonyl compound (1.0 eq), the active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Add a catalytic amount of a base (e.g., morpholine, triethylamine, or diethylamine, ~0.2 eq).[6][10]
-
Heat the mixture, typically between 40-60°C, and stir for several hours until the starting materials are consumed (monitored by TLC).[10]
-
Cool the reaction mixture and, if a precipitate forms, collect the product by filtration.
-
If no precipitate forms, pour the mixture into ice-water and extract with an appropriate organic solvent.
-
Wash the organic extract, dry, and concentrate. Purify the resulting 2-aminothiophene derivative by recrystallization or column chromatography.
-
Caption: General schemes for the Paal-Knorr and Gewald syntheses.
Part 3: Thiophene as a Privileged Scaffold in Medicinal Chemistry
The enduring presence of thiophene in drug discovery is largely due to its role as a bioisostere of the benzene ring.[2] Bioisosterism refers to the principle of substituting atoms or groups in a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects.[11] The substitution of a -CH=CH- unit in benzene with a sulfur atom in thiophene is a classic example of ring bioisosterism.[11][12]
This substitution is often a strategic choice to modulate a molecule's properties favorably. The sulfur atom's lone pair of electrons can participate in hydrogen bonding, potentially improving solubility and target engagement, while its electronic properties can alter the molecule's metabolic profile.[3][8]
Table 2: Comparative Physicochemical Properties of Benzene vs. Thiophene Bioisosteres
| Property | Benzene Analog | Thiophene Analog | Rationale and Medicinal Chemistry Implications | Reference(s) |
| Aromaticity | High | High | Both rings are aromatic, allowing them to participate in similar π-π stacking and hydrophobic interactions with biological targets. | [5][13] |
| Lipophilicity (LogP) | Varies | Generally lower or similar | The sulfur atom can increase polarity, potentially improving aqueous solubility and altering cell membrane permeability. | [3] |
| Electronic Nature | Electron-rich | More electron-rich | Thiophene is more susceptible to electrophilic substitution than benzene, which can be leveraged in synthesis. The sulfur atom can also act as a hydrogen bond acceptor. | [8][9] |
| Metabolism | Typically via epoxidation (CYP450) | Can undergo S-oxidation or epoxidation (CYP450) | Thiophene metabolism can lead to reactive metabolites (thiophene S-oxides and epoxides) that may cause toxicity, a critical consideration in drug design. | [14][15][16] |
Metabolic Bioactivation: A Double-Edged Sword
A crucial aspect of trustworthiness in drug design is understanding and mitigating potential liabilities. The thiophene ring, while beneficial, is considered a "structural alert" because its metabolism can lead to the formation of reactive electrophilic metabolites.[14][17] Cytochrome P450 enzymes can oxidize the thiophene ring via two main pathways: epoxidation across the double bonds or S-oxidation at the sulfur atom.[15][16] These reactive intermediates can form covalent adducts with proteins, leading to drug-induced toxicities, particularly hepatotoxicity.[14] The diuretic drug Tienilic acid was a notable example, withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene moiety.[14][17]
However, the inclusion of a thiophene ring does not automatically confer toxicity.[14] The overall metabolic profile of the drug, the presence of alternative, less toxic metabolic pathways, and the daily dose are critical factors.[14][17] Successful drug design often involves strategically placing substituents on the thiophene ring or elsewhere in the molecule to direct metabolism away from these bioactivation pathways.
Caption: Metabolic bioactivation pathways of the thiophene ring.
Part 4: Landmark Thiophene-Containing Drugs
The incorporation of the thiophene ring has led to the development of successful therapies across a wide range of diseases, solidifying its status as a privileged structure.[2][8]
Table 3: Selected Landmark Drugs Containing a Thiophene Moiety
| Drug | Drug Class | Approval/Patent Year | Therapeutic Use | Reference(s) |
| Ticarcillin | Antibiotic (Carboxypenicillin) | 1963 (Patented) | Treatment of Gram-negative bacterial infections, especially Pseudomonas aeruginosa. | [2] |
| Suprofen | NSAID | 1980s | Anti-inflammatory and analgesic. | [15][18] |
| Ticlopidine | Antiplatelet | 1978 (Patented) | Prevention of stroke and thrombotic events. | [15] |
| Clopidogrel (Plavix®) | Antiplatelet | 1997 (Approved) | Prevention of heart attack and stroke. | [2] |
| Olanzapine (Zyprexa®) | Atypical Antipsychotic | 1996 (Approved) | Treatment of schizophrenia and bipolar disorder. | [2][19] |
| Duloxetine (Cymbalta®) | SNRI Antidepressant | 2004 (Approved) | Treatment of major depressive disorder, anxiety, and neuropathic pain. | [19][20] |
Case Study: Clopidogrel (Plavix®)
-
Discovery and History: Patented in 1982 and approved for medical use in 1997, clopidogrel is a thienopyridine-class antiplatelet medication.[2] It is one of the most widely prescribed drugs globally for reducing the risk of cardiovascular events.[2]
-
Mechanism of Action: Clopidogrel is a prodrug. Its active metabolite irreversibly blocks the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelet cell membranes, which is crucial for platelet aggregation and thrombus formation. The thienopyridine core is essential for its activity.[14]
-
Rationale for Thiophene: The fused thienopyridine scaffold is the core pharmacophore. The metabolism and activation of the drug are intrinsically linked to the thiophene ring.[14]
-
Synthetic Workflow: The synthesis of clopidogrel involves the construction of the key tetrahydrothieno[3,2-c]pyridine core, followed by reaction with a substituted chlorophenylacetonitrile and subsequent hydrolysis and esterification.
Caption: Simplified synthetic workflow for the antiplatelet drug Clopidogrel.
Conclusion
From its serendipitous discovery as a "contaminant" in benzene, thiophene has evolved into a cornerstone of medicinal chemistry.[2] Its unique electronic properties and its proven utility as a bioisosteric replacement for the phenyl ring have enabled the development of a diverse and impactful array of therapeutic agents. The journey of thiophene perfectly illustrates the scientific process: an unexpected observation, followed by fundamental chemical investigation, leading to conceptual understanding (bioisosterism), and culminating in practical, life-saving applications. The continued exploration of thiophene derivatives by researchers, scientists, and drug development professionals ensures that this remarkable heterocycle will remain a key player in the future of medicine.
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Spectroscopic Analysis of Benzoylthiophene Derivatives: An In-depth Technical Guide
Introduction
Benzoylthiophene derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their inherent biological activities and unique physicochemical properties have made them a focal point in medicinal chemistry and materials science. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and efficacy. Spectroscopic analysis serves as the cornerstone of this characterization, providing detailed insights into the molecular architecture and electronic properties of these derivatives.
This guide offers a comprehensive exploration of the key spectroscopic techniques employed in the analysis of benzoylthiophene derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of each method but also practical, field-proven insights into experimental design and data interpretation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For benzoylthiophene derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution patterns on both the thiophene and benzoyl rings.
A. ¹H NMR Spectroscopy: Mapping Proton Environments
In the ¹H NMR spectrum of a benzoylthiophene derivative, the chemical shifts and coupling constants of the protons on the thiophene ring are particularly informative. The protons on the thiophene ring typically appear in the aromatic region, with their exact chemical shifts being influenced by the position of the benzoyl group and any other substituents. For instance, in 2-benzoylthiophene, the thiophene protons will exhibit characteristic splitting patterns that allow for their unambiguous assignment.[1][2]
Key Interpretive Insights:
-
Thiophene Protons: The chemical shifts of the thiophene protons are sensitive to the electronic effects of the substituents. Electron-withdrawing groups will shift the signals downfield, while electron-donating groups will cause an upfield shift.
-
Benzoyl Protons: The protons on the benzoyl ring will also display predictable patterns based on their substitution.
-
Coupling Constants: The coupling constants between adjacent protons provide valuable information about their connectivity and the geometry of the thiophene ring.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of benzoylthiophene derivatives. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the clear identification of each carbon atom in the molecule.
Key Interpretive Insights:
-
Carbonyl Carbon: The carbonyl carbon of the benzoyl group typically appears as a distinct downfield signal.
-
Thiophene Carbons: The chemical shifts of the thiophene carbons are indicative of the substitution pattern and the electronic nature of the substituents.[3]
-
Quaternary Carbons: Carbons that are not directly bonded to any protons will appear as singlets, aiding in their identification.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoylthiophene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to elucidate the molecular structure.
Visualization of NMR Analysis Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of benzoylthiophene derivatives, IR spectroscopy is particularly useful for confirming the presence of the carbonyl group and characterizing the vibrations of the thiophene ring.
A. Characteristic Vibrational Frequencies
The IR spectrum of a benzoylthiophene derivative is characterized by several key absorption bands:
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band typically appears in the region of 1630-1680 cm⁻¹. The exact frequency is influenced by the electronic environment of the carbonyl group.
-
Aromatic C-H Stretch: Weak to medium bands are observed above 3000 cm⁻¹.
-
Thiophene Ring Vibrations: The thiophene ring gives rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), including C=C stretching and C-S stretching vibrations.[4][5][6] The C-S stretching modes for thiophene derivatives are often observed between 710 and 687 cm⁻¹.[6]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, a solution in a suitable solvent can be used.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Data Presentation: Key IR Absorptions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1630-1680 |
| Aromatic C-H | Stretch | >3000 |
| Thiophene C=C | Stretch | ~1600-1400 |
| Thiophene C-S | Stretch | ~710-687 |
III. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For benzoylthiophene derivatives, the UV-Vis spectrum is influenced by the conjugated π-electron system encompassing the benzoyl and thiophene moieties.
A. Electronic Transitions and Chromophores
The absorption bands observed in the UV-Vis spectrum of a benzoylthiophene derivative correspond to π→π* and n→π* electronic transitions. The benzoylthiophene core acts as a chromophore, and the position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on both rings.[7][8] The conjugation between the benzoyl group and the thiophene ring plays a crucial role in determining the electronic absorption properties.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzoylthiophene derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile).[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity (ε).
Visualization of Electronic Transitions
Caption: Jablonski Diagram of Electronic Transitions.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. For benzoylthiophene derivatives, mass spectrometry is essential for confirming the molecular formula and elucidating fragmentation pathways, which can provide valuable structural information.
A. Molecular Ion and Fragmentation Patterns
In the mass spectrum of a benzoylthiophene derivative, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound.[11] The fragmentation pattern is often characteristic of the specific substitution pattern. Common fragmentation pathways for 2-benzoylthiophene include the loss of a CO group followed by phenyl migration.[11] Analysis of these fragmentation patterns can help to confirm the proposed structure.[12]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI), electrospray ionization (ESI)).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Data Presentation: Mass Spectrometry Data for 2-Benzoylthiophene
| Ion | m/z | Identity |
| [M]⁺ | 188 | Molecular Ion |
| [M-CO]⁺ | 160 | Loss of Carbon Monoxide |
| [C₆H₅]⁺ | 77 | Phenyl Cation |
| [C₄H₃S]⁺ | 83 | Thienyl Cation |
Conclusion
The spectroscopic analysis of benzoylthiophene derivatives is a multifaceted endeavor that requires the synergistic application of various techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy offers insights into the electronic properties, and mass spectrometry confirms the molecular weight and provides fragmentation information. By integrating the data from these complementary methods, researchers can achieve a comprehensive and unambiguous characterization of these important molecules, paving the way for their successful application in drug discovery and materials science.
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A Technical Guide to the Solubility and Stability of 2-(3-Acetoxybenzoyl) thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Acetoxybenzoyl) thiophene is a molecule of interest in medicinal chemistry and materials science, belonging to the family of thiophene derivatives. Its structure, featuring a thiophene ring linked to a substituted phenyl ketone, suggests potential biological activity and utility as a synthetic intermediate. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise the integrity and shelf-life of resulting products.
This technical guide provides a comprehensive overview of the key considerations for evaluating the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. We will explore the expected physicochemical characteristics based on its structural motifs and provide step-by-step methodologies for robust experimental assessment.
Physicochemical Properties of this compound
A foundational understanding of the inherent properties of this compound can inform experimental design and data interpretation.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₀O₃S | [1] |
| Molecular Weight | 246.28 g/mol | [1] |
| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate | [1] |
| Predicted logP | 3.0 | [1] |
| General Appearance | Likely a solid at room temperature, based on similar aromatic ketones. | Inferred |
The predicted octanol-water partition coefficient (logP) of 3.0 suggests that this compound is a lipophilic molecule, which may indicate lower aqueous solubility and a preference for organic solvents. Thiophene itself is known to be insoluble in water but soluble in many organic solvents.[2]
Solubility Assessment
Determining the solubility of a compound is a critical step in early-stage drug discovery and development.[3] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.
Qualitative Solubility Prediction
Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in other organic solvents like acetone, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexanes is likely to be limited. Aqueous solubility is expected to be low due to the molecule's lipophilicity.
Experimental Determination of Solubility
For precise and actionable data, experimental determination of solubility is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are valuable for high-throughput screening in early discovery.[3][4]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Data Analysis: The concentration of the compound in the filtrate represents the thermodynamic solubility at the specified temperature.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is useful for rapid screening of compound solubility from a DMSO stock solution.[5][6][7]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of 1-2%.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).[5]
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
Alternatively, for a direct UV assay, filter the contents of each well and measure the UV absorbance of the filtrate at the compound's λmax.[3]
-
Construct a calibration curve to determine the concentration of the dissolved compound.
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Visualization of Solubility Determination Workflow
Caption: Workflow for forced degradation studies.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. Based on its chemical structure, low aqueous solubility and susceptibility to hydrolytic degradation of the ester linkage are anticipated. The provided protocols for thermodynamic and kinetic solubility, as well as forced degradation studies, offer a comprehensive approach to experimentally characterizing these critical physicochemical properties. The insights gained from these studies are indispensable for guiding formulation development, ensuring analytical method suitability, and ultimately advancing the potential applications of this promising thiophene derivative.
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved January 12, 2026, from [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1045-1054. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 12, 2026, from [Link]
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A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology, 12(10), 5057-5064. [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 12, 2026, from [Link]
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Balakit, A. A., El-Faham, A., & El-Hashash, M. A. (2015). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Polymers for Advanced Technologies, 26(6), 639-646. [Link]
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Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2015). Oman University. [Link]
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 18). MDPI. [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(3-Acetoxybenzoyl) thiophene
Abstract: This document provides a comprehensive, field-proven experimental protocol for the synthesis of 2-(3-Acetoxybenzoyl) thiophene, a key intermediate in the development of various heterocyclic compounds. The synthesis is approached via a robust two-step process: the initial preparation of the 3-acetoxybenzoyl chloride acylating agent, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of thiophene. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, self-validating procedural steps, and critical safety information to ensure a successful and reproducible outcome.
Part 1: Mechanistic Rationale and Strategy
The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction is highly reliable for forming carbon-carbon bonds with aromatic rings.
Reaction Scheme:
Causality of Experimental Choices:
-
Two-Step Approach: The synthesis begins with the conversion of 3-acetoxybenzoic acid to its more reactive acid chloride derivative, 3-acetoxybenzoyl chloride. This is necessary because the carboxylic acid itself is not electrophilic enough to acylate thiophene directly. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as its byproducts (SO₂ and HCl) are gaseous, simplifying the purification of the resulting acyl chloride.[1][2]
-
Regioselectivity of Acylation: The Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly yields the 2-substituted product. This high regioselectivity is dictated by the electronic structure of the thiophene ring. The carbocation intermediate (Wheland intermediate) formed by electrophilic attack at the C2 position is significantly more stable because the positive charge can be delocalized over more atoms, including the sulfur, resulting in three resonance structures. In contrast, attack at the C3 position only allows for two resonance structures.[3] This inherent stability of the C2-attack intermediate ensures a lower activation energy pathway, leading to the desired isomer as the major product.
-
Choice of Lewis Acid Catalyst: While aluminum chloride (AlCl₃) is a common Friedel-Crafts catalyst, it is often too aggressive for reactive heterocycles like thiophene, leading to polymerization and tar formation.[4] Stannic chloride (SnCl₄) is a milder Lewis acid that effectively catalyzes the reaction while minimizing undesirable side products, thus leading to higher yields of the target ketone.[4]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Protocol 2.1: Preparation of 3-Acetoxybenzoyl Chloride
Objective: To synthesize the acylating agent required for the Friedel-Crafts reaction.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Acetoxybenzoic acid | C₉H₈O₄ | 180.16 | 5.00 g | 27.7 |
| Thionyl Chloride | SOCl₂ | 118.97 | 4.0 mL | 55.4 |
| Anhydrous Toluene | C₇H₈ | - | 20 mL | - |
Procedure:
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The setup should be flame-dried or oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.
-
Reagent Addition: To the flask, add 3-acetoxybenzoic acid (5.00 g, 27.7 mmol) and anhydrous toluene (20 mL).
-
Initiation: Slowly add thionyl chloride (4.0 mL, 55.4 mmol) to the suspension at room temperature with vigorous stirring. The addition should be performed in a chemical fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-acetoxybenzoyl chloride is an oil and should be used immediately in the next step without further purification.
Protocol 2.2: Synthesis of this compound
Objective: To perform the Friedel-Crafts acylation of thiophene with the prepared 3-acetoxybenzoyl chloride.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Thiophene | C₄H₄S | 84.14 | 2.33 g (2.2 mL) | 27.7 | Purified, <99% |
| 3-Acetoxybenzoyl chloride | C₉H₇ClO₃ | 198.61 | ~5.5 g (crude) | ~27.7 | From Protocol 2.1 |
| Stannic Chloride (SnCl₄) | SnCl₄ | 260.51 | 7.22 g (3.3 mL) | 27.7 | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | - | ~50 mL | - | 2M Aqueous |
| Saturated NaHCO₃ | NaHCO₃ | - | ~50 mL | - | Aqueous |
| Brine | NaCl | - | ~50 mL | - | Saturated Aqueous |
| Anhydrous MgSO₄ | MgSO₄ | - | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve thiophene (2.33 g, 27.7 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring, add stannic chloride (3.3 mL, 27.7 mmol) dropwise to the thiophene solution. A colored complex may form.
-
Acyl Chloride Addition: Dissolve the crude 3-acetoxybenzoyl chloride from the previous step in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
In-Process Validation (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The consumption of thiophene (starting material) and the appearance of a new, higher-Rf spot corresponding to the product indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl. Stir vigorously for 15 minutes until the organic layer becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 25%) to afford this compound as a pure solid or oil.
Part 3: Product Characterization and Validation
The identity and purity of the synthesized this compound (MW: 246.28 g/mol )[5] should be confirmed using standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the acetate methyl protons (~2.3 ppm), multiplets for the aromatic protons of the phenyl ring (~7.2-7.8 ppm), and characteristic multiplets for the three protons on the thiophene ring (~7.2-7.9 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the acetate methyl carbon (~21 ppm), the ester carbonyl (~169 ppm), the ketone carbonyl (~182 ppm), and aromatic carbons in the thiophene and benzene rings (~128-145 ppm).
-
IR Spectroscopy (ATR): Key vibrational bands should be observed for the ester C=O stretch (~1760 cm⁻¹), the ketone C=O stretch (~1650 cm⁻¹), and C-O stretching.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z = 247.04.
Part 4: Safety and Handling
All manipulations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiophene: Highly flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation.
-
Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Stannic Chloride: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acyl Chlorides: Corrosive and moisture-sensitive. React with water to produce HCl.[6]
Waste should be disposed of according to institutional and local environmental regulations.
Visualization of Experimental Workflow
The following diagram illustrates the complete synthesis workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of this compound.
References
- Google Patents. (n.d.). Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride.
- Google Patents. (n.d.). Acylation of thiophene.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of 2-acetylbenzo[b]thiophene.
-
Stenutz. (n.d.). 3-(acetoxy)benzoyl chloride. Retrieved from [Link]
-
Synthetic Communications. (2023). Synthesis and Properties of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-acetoxybenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
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- 5. This compound | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: Purity Assessment of 2-(3-Acetoxybenzoyl)thiophene
Introduction and Scope
2-(3-Acetoxybenzoyl)thiophene, a key heterocyclic ketone, serves as a critical intermediate in the synthesis of various pharmaceutical and specialty chemical products. The purity of this compound is paramount as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) or target molecule. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential safety concerns in the final product.
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[1][2][3] Guidelines such as ICH Q3A(R2) establish thresholds for reporting, identifying, and qualifying impurities, making robust analytical control an indispensable part of the manufacturing process.[1][4][5]
This document provides a comprehensive framework of validated analytical methods for the rigorous purity assessment of 2-(3-Acetoxybenzoyl)thiophene. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The primary method detailed is High-Performance Liquid Chromatography (HPLC) for quantitating the main component and its organic impurities. Orthogonal methods, including Gas Chromatography (GC) for residual solvent analysis and spectroscopic techniques for structural confirmation, are also described to ensure a complete and reliable purity profile.
Overall Analytical Strategy
A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can address all potential impurities. The recommended strategy combines a high-resolution separation technique for quantitative purity with orthogonal methods for residual solvents and identity confirmation.
Caption: Overall workflow for purity assessment of 2-(3-Acetoxybenzoyl)thiophene.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis of small organic molecules like 2-(3-Acetoxybenzoyl)thiophene.[6][7][8] The separation is based on the partitioning of the analyte and its impurities between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[6][9] The subject compound is moderately non-polar and possesses strong UV chromophores (benzoyl and thiophene rings), making it ideally suited for separation on a C18 column with UV detection.[10][11] A gradient elution is employed to ensure the timely elution of both more polar (early eluting) and less polar (late eluting) impurities, providing a complete impurity profile in a single run.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), ACS Grade (for pH adjustment)
-
2-(3-Acetoxybenzoyl)thiophene Reference Standard (of known purity)
-
Detailed Protocol: HPLC Purity Determination
Caption: Step-by-step workflow for the HPLC purity analysis protocol.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Acetonitrile, HPLC Grade. Filter and degas.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Step 2: Standard Solution Preparation
-
Accurately weigh approximately 25 mg of the 2-(3-Acetoxybenzoyl)thiophene Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to obtain a concentration of approximately 1.0 mg/mL.
Step 3: Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to obtain a concentration of approximately 1.0 mg/mL.
Step 4: Chromatographic Conditions
-
The instrument parameters are summarized in the table below. The UV detection wavelength of 254 nm is chosen as it provides a good response for both the thiophene and benzoyl chromophores. A secondary wavelength, such as 280 nm, can also be monitored for impurity profiling.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard non-polar phase for good hydrophobic retention.[11] |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidified aqueous-organic mixture for sharp peak shapes. |
| Gradient | 0-25 min: 50% to 95% B25-30 min: 95% B (hold)30-31 min: 95% to 50% B31-35 min: 50% B (hold) | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
| Detector | DAD/UV at 254 nm | Wavelength provides strong absorbance for the analyte. |
| Table 1: Recommended HPLC Chromatographic Conditions. |
Step 5: Data Analysis and Calculation
-
System Suitability: Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.
-
Purity Calculation: The purity is determined by the principle of area normalization. This method assumes that all components, including the main peak and impurities, have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Reporting: Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[4]
Method Validation (Trustworthiness)
This analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy, respectively.
Orthogonal Methods for Comprehensive Assessment
GC-HS for Residual Solvents
Principle: HPLC is not suitable for analyzing volatile organic compounds. Gas Chromatography with Headspace sampling (GC-HS) is the standard technique for quantifying residual solvents from the synthesis and purification process.[15][16][17] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, separating solvents based on their boiling points and interaction with the GC column.
Protocol Outline:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Standard Preparation: Prepare a standard solution containing expected residual solvents at their specified limits (as per ICH Q3C) in the same diluent.[15]
-
GC Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent (6% cyanopropylphenyl) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 200 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min |
| HS Incubator | 80 °C for 15 minutes |
| Table 2: Typical GC-HS Conditions for Residual Solvents. |
-
Analysis: Quantify solvents in the sample by comparing peak areas to those in the standard.
Spectroscopic Identity Confirmation
Spectroscopic analysis confirms that the main peak observed in the HPLC chromatogram corresponds to the correct chemical structure of 2-(3-Acetoxybenzoyl)thiophene and helps in identifying unknown impurities if necessary.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of key functional groups. Expected characteristic peaks include:
-
~1760 cm⁻¹ (Ester C=O stretch)
-
~1650 cm⁻¹ (Ketone C=O stretch)
-
~1200 cm⁻¹ (C-O stretch)
-
Bands associated with the thiophene and benzene rings.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The proton (¹H) NMR spectrum will show characteristic signals for the aromatic protons on both the thiophene and phenyl rings, as well as a singlet for the acetyl methyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₃H₁₀O₃S, MW = 246.28 g/mol ).[19] When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks.
Conclusion
The analytical strategy outlined in this document provides a robust and reliable framework for the complete purity assessment of 2-(3-Acetoxybenzoyl)thiophene. The primary RP-HPLC method is a validated, stability-indicating assay for quantifying the main component and related organic impurities. Its effectiveness is complemented by orthogonal GC-HS analysis for residual solvents and spectroscopic techniques for unequivocal identity confirmation. Adherence to these protocols, grounded in established scientific principles and regulatory guidelines, will ensure that the quality of 2-(3-Acetoxybenzoyl)thiophene meets the stringent requirements for its use in pharmaceutical and high-purity chemical manufacturing.
References
-
ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]
-
DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC). [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
VUV Analytics. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. [Link]
-
Pharmacia. (2021). Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
-
J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
-
Semantic Scholar. (2008). Molecular Structure and Spectroscopy of Thiophene and its Derivatives. [Link]
- Google Patents. (n.d.). US5731327A - Synthesis of 3- 4-(2-aminoethoxy)benzoyl!-2-aryl-6-hydroxybenzo b!thiophenes.
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
ResearchGate. (2023). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
PubChem. (n.d.). 2-(3-Acetoxybenzoyl)thiophene. [Link]
-
ResearchGate. (2023). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
PubMed Central. (n.d.). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. [Link]
-
ResearchGate. (2023). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. [Link]
-
Scribd. (n.d.). Recent Strategies in The Synthesis of Thiophene Derivatives Highlights | PDF. [Link]
-
National Institutes of Health. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. [Link]
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Topic: Development of In Vitro Assays for 2-(3-Acetoxybenzoyl) thiophene
An Application Note and Protocol Guide for Researchers
Abstract
Thiophene derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed framework for the initial in vitro characterization of a novel thiophene derivative, 2-(3-Acetoxybenzoyl) thiophene . We hypothesize, based on its structural motifs, that this compound may function as an anti-inflammatory agent, potentially through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway. The presence of an acetoxy group suggests a possible prodrug mechanism, where cellular esterases hydrolyze it to a more active hydroxyl form. This document outlines a logical, multi-tiered screening cascade, beginning with direct enzyme inhibition assays and progressing to more complex, biologically relevant cell-based models. Each protocol is designed as a self-validating system, complete with necessary controls and data interpretation guidelines to ensure scientific rigor and trustworthiness.
Introduction: The Scientific Rationale
The dysregulation of inflammatory pathways is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and cancer.[4] Key mediators of the inflammatory process include enzymes like Cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB).[4] COX-2 is responsible for converting arachidonic acid into prostaglandins (e.g., PGE2), which are potent mediators of inflammation and pain.[5] The NF-κB pathway, often considered a master regulator of inflammation, controls the expression of pro-inflammatory genes, including COX-2.[6]
Given the structural features of this compound, a plausible mechanism of action is the inhibition of one or both of these targets. This guide presents a systematic approach to test this hypothesis, providing researchers with the tools to determine the compound's potency, selectivity, and cellular effects.
Experimental Strategy: A Multi-Tiered Approach
A robust in vitro evaluation should progress from simple, defined systems to more complex cellular models. This staged approach allows for a clear understanding of direct target engagement before assessing broader cellular consequences.
Figure 1: A tiered workflow for the in vitro evaluation of this compound.
Section 1: Biochemical Assays - Direct Target Engagement
The first step is to determine if the compound directly interacts with its putative enzymatic targets, COX-1 and COX-2. A cell-free enzymatic assay is ideal for this purpose as it isolates the enzyme-inhibitor interaction from complex cellular processes.[7]
Protocol 1.1: Fluorometric COX-1 & COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, to determine the rate of prostaglandin synthesis.[8]
Rationale & Expert Insights
-
Why Fluorometric? This method offers high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.
-
Why Test Both COX-1 and COX-2? Comparing the potency (IC50) against both isoforms is critical to determine the compound's selectivity. High selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it may reduce gastrointestinal side effects associated with inhibiting the "housekeeping" functions of COX-1.[5]
-
Initial Velocity Conditions: The assay should be run under conditions where the substrate concentration is at or below its Michaelis-Menten constant (Km). This ensures that the measured inhibition is sensitive to competitive inhibitors.[7][9]
Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Heme cofactor
-
This compound (Test Compound)
-
Celecoxib or Valdecoxib (Selective COX-2 inhibitor control)[10]
-
DMSO (Vehicle)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~535/590 nm)
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions (e.g., 10-point, 3-fold) in DMSO. Further dilute these to a 10X working concentration in COX Assay Buffer.
-
Prepare a 10X working concentration of the control inhibitor (e.g., Celecoxib) in a similar manner.
-
Reconstitute enzymes and prepare a working solution of Arachidonic Acid according to the manufacturer's protocol.[8][10]
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X test compound dilutions or control inhibitor to the appropriate wells.
-
For "Enzyme Control" (100% activity) wells, add 10 µL of Assay Buffer containing 1% DMSO.
-
For "No Enzyme Control" (background) wells, add 10 µL of Assay Buffer.
-
-
Enzyme Addition & Incubation:
-
Prepare a Reaction Mix containing COX Assay Buffer, Heme, COX Probe, and either COX-1 or COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well (except "No Enzyme Control").
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation & Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately place the plate in the reader and measure fluorescence kinetically (e.g., one reading per minute for 10 minutes) at 25°C.
-
Data Presentation & Analysis
| Parameter | Description | Example Value Range |
| IC50 (COX-2) | Concentration of compound causing 50% inhibition of COX-2 activity. | 0.05 - 5 µM |
| IC50 (COX-1) | Concentration of compound causing 50% inhibition of COX-1 activity. | > 10 µM |
| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2. | > 100 |
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the background rate ("No Enzyme Control") from all other wells.
-
Calculate the percent inhibition for each test compound concentration relative to the "Enzyme Control" (0% inhibition).
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Section 2: Cell-Based Assays - Probing the Inflammatory Response
After confirming direct enzyme inhibition, the next logical step is to evaluate the compound's efficacy in a more physiologically relevant cellular context.[11]
The COX/NF-κB Signaling Axis
Inflammatory stimuli, such as Lipopolysaccharide (LPS) from bacteria, activate cell surface receptors (like TLR4), triggering a signaling cascade that leads to the activation of the IKK complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2. The newly synthesized COX-2 enzyme then produces prostaglandins, amplifying the inflammatory response.
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The Strategic Utility of 2-(3-Acetoxybenzoyl)thiophene in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Introduction: The Versatility of the Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are cornerstones in the field of medicinal chemistry, prized for their ability to act as bioisosteric replacements for phenyl rings, which can lead to enhanced therapeutic profiles of drug candidates.[1][2] The thiophene moiety is a key structural feature in a multitude of approved drugs, underscoring its importance in modern drug discovery.[2] This application note delves into the specific utility of 2-(3-Acetoxybenzoyl)thiophene as a strategic precursor in the synthesis of complex, biologically active molecules, with a particular focus on the synthesis of Selective Estrogen Receptor Modulators (SERMs), a critical class of drugs for the treatment and prevention of osteoporosis and certain types of breast cancer.[3][4]
The acetoxy group in 2-(3-Acetoxybenzoyl)thiophene serves as a convenient protecting group for the more reactive hydroxyl functionality. This allows for selective transformations at other positions of the molecule before its deprotection to reveal the phenol, a key pharmacophoric feature in many SERMs, including the blockbuster drug Raloxifene.[5] This guide will provide a detailed, step-by-step protocol for the transformation of 2-(3-Acetoxybenzoyl)thiophene into a key benzothiophene intermediate, a pivotal building block in the synthesis of Raloxifene.
Application Highlight: A Synthetic Pathway to Raloxifene Intermediates
The following sections outline a comprehensive, multi-step synthetic protocol starting from 2-(3-Acetoxybenzoyl)thiophene to produce a core intermediate of Raloxifene, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene. This pathway is designed to be robust and scalable, providing researchers with a practical guide for their synthetic endeavors.
Overall Synthetic Workflow
The proposed synthetic route involves three main stages:
-
Deacetylation: Removal of the acetyl protecting group from 2-(3-Acetoxybenzoyl)thiophene to yield 2-(3-hydroxybenzoyl)thiophene.
-
Benzothiophene Formation: An acid-catalyzed intramolecular cyclization to construct the core 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene scaffold.
-
Friedel-Crafts Acylation and Deprotection: Acylation of the benzothiophene core followed by demethylation to yield Raloxifene.
Caption: Proposed synthetic workflow from 2-(3-Acetoxybenzoyl)thiophene to Raloxifene.
Part 1: Synthesis of 2-(3-Hydroxybenzoyl)thiophene
The initial step involves the hydrolysis of the ester functionality in 2-(3-Acetoxybenzoyl)thiophene to unveil the phenolic hydroxyl group. This is a standard transformation that can be achieved under basic or acidic conditions. A mild basic hydrolysis is presented here to minimize potential side reactions.
Experimental Protocol: Deacetylation
Materials:
-
2-(3-Acetoxybenzoyl)thiophene
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(3-Acetoxybenzoyl)thiophene (1.0 eq) in methanol (10 mL/g of starting material), add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and deionized water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(3-hydroxybenzoyl)thiophene.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 2-(3-Acetoxybenzoyl)thiophene | C₁₃H₁₀O₃S | 246.28 | - |
| 2-(3-Hydroxybenzoyl)thiophene | C₁₁H₈O₂S | 204.25 | 85-95% |
Part 2: Synthesis of 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene
This key step involves an acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is a common reagent for such transformations, promoting the electrophilic attack of the thiophene ring onto the activated benzoyl ring, followed by rearrangement to the thermodynamically more stable benzothiophene.[4]
Experimental Protocol: Acid-Catalyzed Cyclization
Materials:
-
2-(3-Hydroxybenzoyl)thiophene
-
Polyphosphoric Acid (PPA)
-
Ice-water mixture
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Pre-heat polyphosphoric acid (10 times the weight of the starting material) to 80-90°C in a round-bottom flask equipped with a mechanical stirrer.
-
Slowly add 2-(3-hydroxybenzoyl)thiophene (1.0 eq) to the hot PPA with vigorous stirring.
-
Maintain the reaction temperature at 85-95°C for 3-5 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture into a vigorously stirred ice-water mixture.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene.[6][7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene | C₁₄H₁₀O₂S | 242.29 | 60-70% |
Part 3: Towards Raloxifene - Acylation and Deprotection
The synthesized benzothiophene core is the direct precursor for the final steps in Raloxifene synthesis. This involves a Friedel-Crafts acylation at the 3-position of the benzothiophene, followed by deprotection of the hydroxyl groups. For the purpose of this guide, a methoxy-protected version of the benzothiophene is often used in industrial synthesis to avoid side reactions during acylation.[3][8] The final step is a demethylation to yield Raloxifene.[1][9]
Conceptual Workflow for Raloxifene Synthesis
Caption: Key steps in the conversion of the benzothiophene core to Raloxifene.
Experimental Protocol: Friedel-Crafts Acylation[3][10]
Materials:
-
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride
-
Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (dilute)
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
To a suspension of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) in 1,2-dichloroethane, add aluminum chloride (3.0-4.0 eq) portion-wise at 0-5°C.
-
Add a solution of 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride (1.1 eq) in DCE dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it into an ice/water mixture containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acylated product.
Experimental Protocol: Demethylation to Raloxifene[3][9]
Materials:
-
Acylated benzothiophene intermediate
-
Aluminum Chloride (AlCl₃)
-
Ethanethiol
-
1,2-Dichloroethane (EDC)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (concentrated)
-
Methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of aluminum chloride (7.0 eq) in EDC at 0-5°C, add ethanethiol (10.0 eq).
-
After 10 minutes, add a solution of the acylated benzothiophene intermediate (1.0 eq) in EDC.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Cool the reaction to 0-5°C and add THF, followed by quenching with an ice-water solution.
-
Add concentrated HCl and stir at room temperature for 10 hours.
-
Filter the resulting solid, wash with water, and purify by recrystallization from a methanol/DMF mixture to yield Raloxifene hydrochloride.
Self-Validating Systems: Analytical Characterization
To ensure the identity and purity of the synthesized compounds, a combination of spectroscopic and chromatographic techniques should be employed.
| Technique | 2-(3-Hydroxybenzoyl)thiophene | 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene |
| ¹H NMR | Aromatic protons (thiophene and benzene rings), hydroxyl proton. | Aromatic protons (benzothiophene and phenyl rings), two distinct hydroxyl protons. |
| ¹³C NMR | Carbonyl carbon, aromatic carbons. | Aromatic carbons, carbons of the benzothiophene core. |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3300), C=O stretch (~1640), C-O stretch (~1250), thiophene ring vibrations.[10][11] | O-H stretch (broad, ~3300-3400), aromatic C-H and C=C stretches, C-S vibrations. |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M-H]⁻ corresponding to m/z 205.03 or 203.02. | [M+H]⁺ or [M-H]⁻ corresponding to m/z 243.05 or 241.03. |
| HPLC | Purity assessment using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient). | Purity assessment using a C18 reverse-phase column. |
Conclusion
2-(3-Acetoxybenzoyl)thiophene is a valuable and versatile precursor in organic synthesis, particularly for the construction of complex heterocyclic systems of medicinal importance. The protocols detailed in this application note provide a clear and actionable pathway for the synthesis of a key intermediate for Raloxifene, a prominent SERM. The strategic use of the acetoxy group as a protecting element, followed by efficient deprotection and cyclization, highlights the rational design principles employed in modern pharmaceutical synthesis. By following these field-proven insights and self-validating protocols, researchers and drug development professionals can confidently utilize this precursor to advance their research and development efforts in the pursuit of novel therapeutics.
References
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- Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. (URL: Provided by grounding tool)
- Application Notes and Protocols: Synthesis of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl). (URL: Provided by grounding tool)
- Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 40(10), 1407-16. (URL: Provided by grounding tool)
- Technical Support Center: High-Purity Synthesis of Raloxifene Derivatives. (URL: Provided by grounding tool)
- RALOXIFENE - New Drug Approvals. (2020). (URL: Provided by grounding tool)
- Bathini, P. K., et al. (2015). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1235-1243. (URL: Provided by grounding tool)
- Singh, R., & Geetanjali. (2017). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. (URL: Provided by grounding tool)
- Process for the synthesis of benzo b]thiophenes. (1998). Google Patents. (URL: Provided by grounding tool)
- Demethylation process for preparing benzo[b]thiophenes. (1998). Google Patents. (URL: Provided by grounding tool)
- 6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene. Sanika Chemicals. (URL: Provided by grounding tool)
- Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2018). Organic Chemistry: An Indian Journal. (URL: Provided by grounding tool)
- Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator. (1997). Journal of Medicinal Chemistry. (URL: Provided by grounding tool)
- 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol. PubChem. (URL: Provided by grounding tool)
- [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl]. ChemicalBook. (URL: Provided by grounding tool)
- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. ChemicalBook. (URL: Provided by grounding tool)
- 2-Benzoylthiophene. PubChem. (URL: Provided by grounding tool)
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. (URL: Provided by grounding tool)
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. (URL: Provided by grounding tool)
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2020). Molecules. (URL: Provided by grounding tool)
- Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. (2020). Russian Journal of Organic Chemistry. (URL: Provided by grounding tool)
- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2020). Synlett. (URL: Provided by grounding tool)
- 2-(3-Acetoxybenzoyl) thiophene. PubChem. (URL: Provided by grounding tool)
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). The Journal of Organic Chemistry. (URL: Provided by grounding tool)
- 2-acetothienone - Organic Syntheses Procedure. (URL: Provided by grounding tool)
- 2-Benzoylthiophene 98 135-00-2. Sigma-Aldrich. (URL: Provided by grounding tool)
- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (URL: Provided by grounding tool)
- Biocatalytic Friedel‐Crafts Reactions. (2020). ChemBioChem. (URL: Provided by grounding tool)
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- 2-Methylthiophene(554-14-3) 1H NMR spectrum. ChemicalBook. (URL: Provided by grounding tool)
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2014). IOSR Journal of Applied Physics. (URL: Provided by grounding tool)
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The Drug Discovery Potential of 2-(3-Acetoxybenzoyl) thiophene: A Scaffold for Therapeutic Innovation
An Application Guide for Researchers
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds. This guide focuses on the therapeutic potential of a specific, yet underexplored derivative, 2-(3-Acetoxybenzoyl) thiophene (PubChem CID: 24723771). While direct biological data on this molecule is sparse, its structural features—a 2-benzoyl thiophene core—are shared with numerous compounds demonstrating significant anticancer, anti-inflammatory, and kinase inhibitory activities. This document serves as a technical guide for researchers, providing a comprehensive exploration of the potential applications of this compound by examining the established mechanisms and protocols associated with its structural analogs
Thiophene derivatives as kinase inhibitors experimental design
Here is the detailed Application Note and Protocol guide on the experimental design for thiophene derivatives as kinase inhibitors.
Application Note & Protocols
Topic: Thiophene Derivatives as Kinase Inhibitors: A Guide to Experimental Design and Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Thiophene Scaffold in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[4][5]
Within the vast chemical space explored for kinase inhibitor design, the thiophene ring has emerged as a "privileged" scaffold.[6][7] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block found in numerous FDA-approved drugs.[6][8] Its utility stems from its role as a bioisostere of the benzene ring, allowing it to form key interactions within the ATP-binding pocket of kinases while often conferring improved physicochemical properties, such as solubility and metabolic stability.[9] The electron-rich nature of the thiophene ring and its capacity for diverse chemical modifications make it an ideal starting point for generating novel, potent, and selective kinase inhibitors.[6][10][11]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the experimental design, characterization, and validation of thiophene derivatives as kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow from initial hit discovery to preclinical evaluation.
The Drug Discovery Cascade: A Phased Approach to Inhibitor Validation
The journey from a library of thiophene compounds to a viable drug candidate is a systematic, multi-stage process. Each phase is designed to answer critical questions about the compound's potency, selectivity, cellular activity, and ultimately, its potential therapeutic efficacy.
Figure 1: A high-level overview of the experimental workflow for developing thiophene-based kinase inhibitors.
Stage 1: High-Throughput Screening for Hit Identification
Causality: The primary objective is to efficiently screen a library of synthesized thiophene derivatives to identify initial "hits" that demonstrate inhibitory activity against the kinase of interest. The choice of assay is critical; it must be robust, sensitive, and amenable to high-throughput formats. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the universal product of a kinase reaction (ADP) and its luminescent readout minimizes interference from colored or fluorescent compounds.[12][13][14]
Protocol 1: ADP-Glo™ Kinase Assay for Primary Screening
This protocol outlines a method for screening compounds at a single, high concentration (e.g., 10 µM) to identify inhibitors.
Materials:
-
Kinase of interest, substrate, and appropriate kinase buffer.
-
Thiophene compounds dissolved in DMSO (10 mM stock).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[12]
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Methodology:
-
Compound Plating: Prepare a working solution of your thiophene compounds at 4X the final desired concentration (e.g., 40 µM in kinase buffer with 4% DMSO). Dispense 5 µL of each compound solution into the wells of a 384-well plate. Include "vehicle control" wells (buffer with 4% DMSO) and "no enzyme" wells as controls.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase buffer. Add 10 µL of this mix to each well.
-
Initiate Reaction: Prepare a 4X ATP solution. Add 5 µL to each well to start the kinase reaction. The final reaction volume is 20 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[13][15] Incubate for 40 minutes at room temperature.[15][16]
-
ADP to ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for the detection reaction.[13] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis & Hit Criteria:
-
Calculate the Percent Inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle control).
Stage 2: In Vitro Characterization and Lead Generation
Causality: A single-point screen identifies hits, but does not quantify their potency or selectivity. This stage aims to generate robust, quantitative data to prioritize the most promising compounds. We determine the half-maximal inhibitory concentration (IC50) to measure potency and screen against a panel of other kinases to assess selectivity, a critical factor for minimizing potential off-target toxicity.[5]
IC50 Determination
This is achieved by performing a dose-response experiment using the same biochemical assay (e.g., ADP-Glo™). Compounds are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). The resulting data are plotted, and a non-linear regression analysis is used to calculate the IC50 value.
Kinase Selectivity Profiling
The most potent compounds should be tested against a panel of related and unrelated kinases. This can be done in-house or through commercial services. The goal is to find compounds that are highly potent against the primary target while being significantly less active against other kinases.
Data Presentation: Summarizing Lead Compound Properties
Quantitative data should be organized into clear tables for easy comparison.
Table 1: Example In Vitro Profile of Thiophene-Based Lead Compounds
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
| TH-001 | 15 | 1,250 | >10,000 | 83.3 |
| TH-002 | 45 | 8,500 | >10,000 | 188.9 |
| TH-003 | 250 | 980 | 4,500 | 3.9 |
This table clearly identifies TH-001 and TH-002 as more potent and selective leads compared to TH-003.
Stage 3: Cellular Activity and Mechanism of Action
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, efflux, or intracellular metabolism. This stage validates that the lead compounds can enter cells, engage their target, and produce a biological effect.
Figure 2: A simplified MAPK signaling pathway, illustrating how a thiophene derivative might inhibit a kinase like RAF.
Protocol 2: MTT Assay for Cellular Viability/Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of their viability after treatment with the thiophene compounds.[17][18] A reduction in metabolic activity is inferred as cytotoxicity or growth inhibition.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Thiophene compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[17]
-
Sterile 96-well flat-bottom culture plates.
-
Microplate reader (absorbance).
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the thiophene compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest compound concentration).
-
Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18] Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background.
Data Analysis:
-
Calculate Percent Viability: % Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle)
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 (or GI50), the concentration at which 50% of cell growth is inhibited.
Table 2: Example Cytotoxic Activity of Lead Compounds
| Compound ID | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| TH-001 | 0.15 | 0.28 | 1.5 |
| TH-002 | 0.89 | 1.2 | 5.8 |
| Sorafenib | 2.5 | 3.1 | 4.2 |
This table shows the cytotoxic potency of the lead compounds against different cancer cell lines, with Sorafenib included as a benchmark multi-kinase inhibitor.[21]
Stage 4: Iterative Structure-Activity Relationship (SAR) Studies
Causality: The data gathered from the in vitro and cellular assays provide the foundation for medicinal chemistry efforts. SAR studies involve a systematic and iterative process of modifying the chemical structure of the lead compounds to improve their properties.[22] The goal is to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to enhance potency, selectivity, or drug-like properties (e.g., solubility, metabolic stability).[23][24]
For thiophene derivatives, this could involve:
-
Substituting at different positions of the thiophene ring.
-
Altering the nature of the substituents (e.g., changing size, electronics, hydrogen-bonding capacity).
-
Modifying linker groups connecting the thiophene to other parts of the molecule.
Each new set of synthesized compounds is then run through the established assay cascade (biochemical IC50, cellular IC50) to determine if the changes were beneficial.
Figure 3: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Stage 5: In Vivo Evaluation of Efficacy
Causality: The final preclinical step is to determine if the optimized lead candidate is effective in a living organism.[25] In vivo models, such as tumor xenografts in mice, are used to assess the compound's ability to inhibit tumor growth in a complex biological system.[26] These studies also provide crucial information on the compound's pharmacokinetics (PK) and pharmacodynamics (PD).[27]
Experimental Approach:
-
Model Selection: Human cancer cells are implanted subcutaneously in immunocompromised mice.[26]
-
Dosing and Monitoring: Once tumors are established, mice are treated with the thiophene compound (e.g., via oral gavage) or a vehicle control. Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[26]
-
PK/PD Analysis: At various time points, blood samples can be collected to measure drug concentration (PK). Tumor biopsies can also be taken to measure the inhibition of the target kinase (e.g., by measuring the phosphorylation of its substrate via Western Blot or ELISA), which is the PD marker.[27]
The ultimate goal is to establish a clear relationship between the drug dose, its concentration in the plasma and tumor, the extent of target inhibition, and the resulting anti-tumor effect.[27]
Conclusion
The thiophene scaffold represents a highly valuable starting point for the design of novel kinase inhibitors.[6][10][28] However, successful drug development relies on a rigorous and logical experimental cascade. By systematically progressing from high-throughput biochemical screening to detailed in vitro characterization, cellular validation, iterative SAR optimization, and finally, in vivo efficacy studies, researchers can effectively identify and advance thiophene derivatives with true therapeutic potential. The protocols and frameworks described in this guide provide a self-validating pathway to de-risk projects early and focus resources on compounds with the highest probability of clinical success.
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Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Publishing URL: [Link]
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Title: Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review Source: Bentham Science URL: [Link]
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Title: ADP Glo Protocol Source: CUNY Academic Works URL: [Link]
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Title: In Vivo Kinase Activity Models Source: Reaction Biology URL: [Link]
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Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol Source: ResearchGate URL: [Link]
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Title: Thiophene derivatives: A potent multitargeted pharmacological scaffold Source: ResearchGate URL: [Link]
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Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: National Institutes of Health (NIH) URL: [Link]
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Title: Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase Source: National Institutes of Health (NIH) URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]
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Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]
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Title: Structures of important thiophene-based drugs Source: ResearchGate URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: A Review on Anticancer Activities of Thiophene and Its Analogs Source: Bentham Science URL: [Link]
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Title: Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models Source: AACR Journals URL: [Link]
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Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work Source: Semantic Scholar URL: [Link]
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Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: National Institutes of Health (NIH) URL: [Link]
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Title: Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models Source: PubMed URL: [Link]
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Title: Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression Source: BMC Bioinformatics URL: [Link]
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Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: National Institutes of Health (NIH) URL: [Link]
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Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: National Institutes of Health (NIH) URL: [Link]
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Title: Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Source: ResearchGate URL: [Link]
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Application Notes and Protocols for Evaluating 2-(3-Acetoxybenzoyl) thiophene in Cell-Based Assays
Introduction: The Therapeutic Potential of Thiophene Scaffolds
Thiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2][3][4] These compounds are integral to the structure of several commercial drugs, highlighting their therapeutic relevance.[2][3] The thiophene ring is considered a "privileged structure," frequently associated with anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][5][6] The anti-inflammatory effects of many thiophene-based compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate pro-inflammatory signaling pathways.[2][3]
This application note focuses on 2-(3-Acetoxybenzoyl) thiophene , a molecule combining the thiophene core with an acetoxybenzoyl moiety. While specific biological data for this exact compound is emerging, its structural features suggest a strong potential for antioxidant and anti-inflammatory activities. The acetoxy group may be hydrolyzed by cellular esterases to a corresponding phenol, a common pharmacophore for radical scavenging. This guide provides a comprehensive framework and detailed protocols for researchers to investigate the efficacy of this compound in relevant cell-based models of oxidative stress and inflammation.
Compound Preparation and Handling
Prior to initiating any cell-based assay, proper preparation of the test compound is critical for obtaining reproducible and meaningful results.
1. Reconstitution:
-
Compound: this compound (Molecular Formula: C₁₃H₁₀O₃S)[7]
-
Solvent: Prepare a 10 mM stock solution in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
2. Working Dilutions:
-
Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Part 1: Assessment of Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is implicated in a multitude of diseases.[8][9] The Cellular Antioxidant Activity (CAA) assay is a robust method to evaluate the ability of a compound to mitigate intracellular ROS.[10][11]
Principle of the Cellular Antioxidant Activity (CAA) Assay
This assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[8][9] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH) within the cell.[8][9] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[8][9][10] An effective antioxidant will scavenge the ROS, thereby reducing the oxidation of DCFH and leading to a decrease in fluorescence intensity.[10]
Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Detailed Protocol: CAA Assay
Materials:
-
Hepatoma G2 (HepG2) cells or other suitable adherent cell line
-
Black, clear-bottom 96-well cell culture plates
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or other free radical initiator
-
Quercetin (positive control)
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will yield 90-100% confluency after 24-48 hours.
-
Cell Culture: Culture the cells in a 37°C, 5% CO₂ incubator.
-
Preparation for Assay:
-
Compound and Probe Incubation:
-
To each well, add 50 µL of DCFH-DA probe solution (e.g., 50 µM in media).
-
Immediately add 50 µL of media containing various concentrations of this compound. Include wells for a vehicle control (DMSO) and a positive control (Quercetin). The final volume is 100 µL.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Aspirate the treatment solution and wash the cells three times with 100 µL of warm PBS or HBSS.
-
Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells except for the no-stressor control wells.[12]
-
-
Data Acquisition:
Data Analysis and Interpretation
-
Calculate the Area Under the Curve (AUC): Plot fluorescence intensity against time for each well and calculate the AUC.
-
Calculate CAA Value: The antioxidant activity is expressed as a percentage of inhibition.
-
CAA (%) = (1 - (AUC_sample / AUC_control)) * 100 [12]
-
-
Determine IC₅₀: Plot the CAA (%) values against the log concentration of this compound. Use a non-linear regression (four-parameter logistic fit) to determine the half-maximal inhibitory concentration (IC₅₀).
| Assay Parameter | This compound (Example Data) | Quercetin (Positive Control) | Notes |
| Cell Line | HepG2 | HepG2 | A human liver cell line commonly used for metabolic and toxicity studies. |
| Oxidative Stressor | AAPH (Peroxyl Radicals) | AAPH (Peroxyl Radicals) | AAPH generates peroxyl radicals at a constant rate upon thermal decomposition. |
| Endpoint Measured | Reduction of DCF Fluorescence | Reduction of DCF Fluorescence | Fluorescence is directly proportional to the level of intracellular ROS. |
| Calculated IC₅₀ | To be determined experimentally | ~5-10 µM | The IC₅₀ for Quercetin can vary based on specific assay conditions. |
Part 2: Assessment of Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. A key pathway regulating inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[13][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15][16] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes, including cytokines like TNF-α and IL-6.[15][16][17]
Principle of the NF-κB Translocation and Cytokine Release Assays
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the activation of the NF-κB pathway. This can be measured in two ways:
-
NF-κB Reporter Assay: Utilizes a cell line engineered with an NF-κB response element linked to a reporter gene (e.g., luciferase).[16][18] Inhibition of the pathway results in a decreased reporter signal.
-
Cytokine Secretion Assay: Measures the downstream consequence of NF-κB activation by quantifying the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant using methods like ELISA.[17][19]
Signaling Pathway: LPS-induced NF-κB Activation
Caption: LPS-induced NF-κB signaling and potential point of inhibition.
Detailed Protocol: Anti-inflammatory Cytokine Release Assay
Materials:
-
RAW 264.7 murine macrophage cell line or THP-1 human monocytic cell line (differentiated into macrophages with PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
ELISA kits for murine or human TNF-α and IL-6
-
Cell culture plates (24- or 48-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound, a vehicle control, or a positive control (Dexamethasone, e.g., 1 µM).
-
Incubate for 1-2 hours at 37°C.[17]
-
-
Inflammatory Stimulation:
-
Add LPS directly to the wells to a final concentration of, for example, 100 ng/mL. Do not add LPS to the unstimulated control wells.
-
Incubate the plate for an appropriate time (e.g., 6 hours for TNF-α, 24 hours for IL-6).[19]
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to pellet any detached cells or debris.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assessment (Parallel Plate):
-
It is crucial to assess whether the compound affects cell viability at the tested concentrations. Set up a parallel plate and perform an MTT or similar cytotoxicity assay after the full treatment duration. A reduction in cytokine release should not be due to cell death.
-
Data Analysis and Interpretation
-
Calculate Cytokine Concentration: Use the standard curve from the ELISA kit to determine the concentration (pg/mL or ng/mL) of each cytokine in your samples.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - ([Cytokine]_sample - [Cytokine]_unstimulated) / ([Cytokine]_LPS_only - [Cytokine]_unstimulated)) * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC₅₀ value for the inhibition of each cytokine.
| Assay Parameter | This compound (Example Data) | Dexamethasone (Positive Control) | Notes |
| Cell Line | RAW 264.7 Macrophages | RAW 264.7 Macrophages | A well-established model for studying LPS-induced inflammation.[20] |
| Inflammatory Stimulus | LPS (100 ng/mL) | LPS (100 ng/mL) | LPS activates the TLR4 receptor, initiating the NF-κB cascade.[17] |
| Endpoint Measured | TNF-α and IL-6 Secretion | TNF-α and IL-6 Secretion | Key pro-inflammatory cytokines regulated by NF-κB.[19] |
| Calculated IC₅₀ (TNF-α) | To be determined experimentally | ~50-100 nM | Dexamethasone is a potent steroidal anti-inflammatory drug.[19] |
| Calculated IC₅₀ (IL-6) | To be determined experimentally | ~50-100 nM | IC₅₀ values can differ between cytokines. |
Conclusion
This application note provides a detailed guide for characterizing the bioactivity of this compound. The protocols for the Cellular Antioxidant Activity (CAA) assay and the anti-inflammatory cytokine release assay offer a robust, cell-based approach to screen and quantify the compound's potential efficacy. By elucidating its effects on intracellular ROS and key inflammatory pathways like NF-κB, researchers can gain valuable insights into the therapeutic promise of this and other novel thiophene derivatives.
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Application Note & Protocol: High-Throughput Screening for Novel Serine Hydrolase Modulators Using 2-(3-Acetoxybenzoyl) thiophene
For: Researchers, scientists, and drug development professionals in the field of enzymology and high-throughput screening.
Introduction: The Quest for Novel Enzyme Modulators
The discovery of small molecules that can selectively modulate enzyme activity is a cornerstone of modern drug development. Among the vast landscape of chemical scaffolds, thiophene derivatives have emerged as a "privileged structure" due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This application note presents a comprehensive, proof-of-concept protocol for a high-throughput screening (HTS) campaign designed to identify novel modulators of serine hydrolases using 2-(3-Acetoxybenzoyl) thiophene as a representative test compound.
Serine hydrolases are a large and functionally diverse family of enzymes that play critical roles in pathophysiology, making them attractive therapeutic targets. The protocol herein describes a robust and sensitive fluorescence-based assay, a widely used method in HTS due to its high sensitivity, versatility, and cost-effectiveness[4][5][6][7]. This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step instructions for assay development, execution, and data analysis, ensuring a self-validating and reproducible screening workflow.
Scientific Rationale: Targeting Serine Hydrolases with a Thiophene Scaffold
The choice of this compound as a screening candidate is predicated on its chemical structure. The presence of an acetoxy group suggests that it may act as a substrate or an inhibitor for enzymes with esterase activity, a prominent feature of many serine hydrolases. Upon enzymatic cleavage of the acetyl group, the resulting phenolic compound could exhibit altered fluorescence properties, providing a basis for a "turn-on" or "turn-off" fluorescent assay. Furthermore, the benzoyl thiophene core provides a rigid scaffold that can be further elaborated through medicinal chemistry to optimize potency and selectivity.
This application note will detail a hypothetical screening assay against a generic serine hydrolase, providing a template that can be adapted for specific enzyme targets.
Experimental Workflow Overview
The high-throughput screening process is a multi-step endeavor that requires careful planning and execution to ensure data quality and identify true "hits"[8][9][10]. The workflow described in this application note follows a logical progression from assay development to hit confirmation.
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- 9. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 2-(3-Acetoxybenzoyl)thiophene for Biological Screening
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 2-(3-Acetoxybenzoyl)thiophene serves as a versatile starting material for the generation of a chemical library for biological screening. This document provides a comprehensive guide for the derivatization of this scaffold and outlines detailed protocols for subsequent biological evaluation. The core strategy involves the initial hydrolysis of the acetate ester to unmask a reactive phenolic hydroxyl group, which then serves as a handle for a variety of chemical modifications. This application note is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiophene derivatives.
Introduction: The Thiophene Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology, and the thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a particularly prominent motif.[2] Its structural resemblance to a phenyl ring allows it to act as a bioisostere, often leading to improved pharmacokinetic properties and enhanced biological activity.[2] Benzoylthiophenes, in particular, have been investigated as inhibitors of tubulin polymerization, making them attractive candidates for anticancer drug development. The strategic derivatization of the 2-(3-Acetoxybenzoyl)thiophene core allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the optimization of lead compounds.
This guide is structured to provide a logical workflow, from the initial deprotection of the starting material to the synthesis of a diverse set of derivatives and their subsequent evaluation in key biological assays. The protocols provided herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental steps.
Part 1: Chemical Derivatization Strategies
The derivatization of 2-(3-Acetoxybenzoyl)thiophene begins with a crucial hydrolysis step to yield the corresponding phenol, 2-(3-hydroxybenzoyl)thiophene. This intermediate is the cornerstone for subsequent modifications. The phenolic hydroxyl group is a versatile functional handle for introducing a variety of substituents, thereby modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can profoundly influence biological activity.
Workflow for Derivatization
The overall strategy for generating a library of derivatives from 2-(3-Acetoxybenzoyl)thiophene is depicted in the workflow diagram below.
Caption: Derivatization workflow starting from 2-(3-Acetoxybenzoyl)thiophene.
Experimental Protocol: Hydrolysis of 2-(3-Acetoxybenzoyl)thiophene
Rationale: The hydrolysis of the acetate ester is the gateway to a diverse library of derivatives. This reaction is typically performed under basic conditions, which facilitates the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of the phenolate and acetic acid. Subsequent acidification protonates the phenolate to yield the desired phenol.
Materials:
-
2-(3-Acetoxybenzoyl)thiophene
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve 2-(3-Acetoxybenzoyl)thiophene (1.0 eq) in methanol in a round-bottom flask.
-
Add 1 M NaOH solution (2.0 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the aqueous residue, add 1 M HCl solution dropwise until the pH is acidic (pH ~2-3), which may result in the precipitation of the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-hydroxybenzoyl)thiophene.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Experimental Protocol: Derivatization of 2-(3-Hydroxybenzoyl)thiophene
Rationale: Acylation of the phenolic hydroxyl group allows for the introduction of various acyl moieties, which can alter the steric and electronic properties of the molecule. This is a straightforward and high-yielding reaction.
Materials:
-
2-(3-Hydroxybenzoyl)thiophene
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (as base and/or solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard workup reagents as in section 1.2
Procedure:
-
Dissolve 2-(3-hydroxybenzoyl)thiophene (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: The Williamson ether synthesis is a classic method for forming ethers. It involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. This allows for the introduction of various alkyl and aryl groups.
Materials:
-
2-(3-Hydroxybenzoyl)thiophene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Standard workup reagents as in section 1.2
Procedure:
-
To a solution of 2-(3-hydroxybenzoyl)thiophene (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to give the crude ether.
-
Purify the product by column chromatography.
Part 2: Biological Screening Protocols
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The following protocols are for in vitro assays that are commonly used in the initial stages of drug discovery for anticancer, antimicrobial, and anti-inflammatory screening.
Workflow for Biological Screening
Caption: Workflow for the biological screening of the synthesized derivative library.
Anticancer Screening: MTT Assay for Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Data from MTT Assay
| Compound | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| Derivative 1 | 1 | 95.2 | 15.8 |
| 10 | 60.1 | ||
| 50 | 25.4 | ||
| Derivative 2 | 1 | 98.7 | > 100 |
| 10 | 92.3 | ||
| 50 | 85.6 |
Antimicrobial Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Prepare Compound Dilutions: Serially dilute the thiophene derivatives in the broth within the wells of a 96-well plate to achieve a range of concentrations.[4]
-
Inoculate Plates: Add a standardized inoculum of the test microorganism to each well.[4]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Table 2: Representative Data from MIC Assay
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 3 | 16 | 64 | >128 |
| Derivative 4 | 8 | 32 | 64 |
Anti-inflammatory Screening: Nitric Oxide (NO) Scavenging Assay
Rationale: Nitric oxide (NO) is a key inflammatory mediator. Excessive production of NO is associated with various inflammatory diseases. This assay measures the ability of a compound to scavenge NO radicals generated from sodium nitroprusside. The amount of remaining NO is quantified using the Griess reagent.[6][7]
Materials:
-
Sodium nitroprusside (10 mM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plate
-
Microplate reader (546 nm wavelength)
-
Ascorbic acid (as a positive control)
Procedure:
-
Reaction Mixture: In a 96-well plate, mix 50 µL of various concentrations of the thiophene derivatives with 50 µL of 10 mM sodium nitroprusside in PBS.[6]
-
Incubation: Incubate the plate at room temperature for 90 minutes.[7]
-
Griess Reagent Addition: Add 50 µL of Griess reagent to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 546 nm after a 10-minute incubation at room temperature.
-
Data Analysis: Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Table 3: Representative Data from NO Scavenging Assay
| Compound | Concentration (µg/mL) | % NO Scavenging |
| Derivative 5 | 10 | 25.3 |
| 50 | 48.9 | |
| 100 | 72.1 | |
| Ascorbic Acid | 10 | 45.8 |
| 50 | 85.2 | |
| 100 | 96.4 |
Conclusion
The derivatization of 2-(3-acetoxybenzoyl)thiophene provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this application note offer a systematic approach to generate a library of derivatives and to perform initial biological screening for anticancer, antimicrobial, and anti-inflammatory activities. The data obtained from these assays will enable the identification of lead compounds and guide further optimization through the exploration of structure-activity relationships.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Public Health England. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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PubMed. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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PMC - NIH. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
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RSC Publishing. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Retrieved from [Link]
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ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS of Musa paradisiaca. Retrieved from [Link]
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PubMed. (2006). Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions | Request PDF. Retrieved from [Link]
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Blucher Proceedings. (n.d.). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions. Retrieved from [Link]
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PMC - PubMed Central. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
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Plant Archives. (n.d.). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Retrieved from [Link]
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NIH. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
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LookChem. (n.d.). Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone. Retrieved from [Link]
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PMC - NIH. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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ResearchGate. (2016). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]
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PMC - NIH. (2015). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Retrieved from [Link]
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Application Notes and Protocols for Utilizing 2-(3-Acetoxybenzoyl) thiophene in Structure-Activity Relationship (SAR) Studies
Introduction: The 2-Benzoylthiophene Scaffold as a Privileged Structure in Drug Discovery
The thiophene ring is a five-membered, sulfur-containing heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-benzoylthiophene core, in particular, serves as a cornerstone for the development of potent therapeutic agents.[4] Structure-activity relationship (SAR) studies of this scaffold have consistently demonstrated that targeted modifications can significantly enhance potency and selectivity for various biological targets.[4][5]
This technical guide focuses on the strategic use of 2-(3-Acetoxybenzoyl) thiophene as a foundational molecule in SAR studies. We will explore the rationale behind its selection, delineate key structural components amenable to modification, and provide detailed protocols for evaluating the biological activities of its synthesized analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Value of this compound in SAR Campaigns
This compound is an excellent starting point for a SAR campaign due to its synthetic tractability and the presence of three key modifiable regions: the acetoxy group, the benzoyl ring, and the thiophene ring. The acetoxy group is a prodrug moiety that can be hydrolyzed in vivo to a hydroxyl group, potentially improving pharmacokinetic properties or interacting with a biological target.
The core structure of this compound can be systematically modified to probe the chemical space around a biological target. The primary goal of a SAR study is to understand how these modifications influence a compound's biological activity, be it enzyme inhibition, receptor binding, or cellular cytotoxicity.
Key Modifiable Positions and Their Rationale in SAR
-
The Acetoxy Group and its Hydroxylated Metabolite: The acetoxy group at the 3-position of the benzoyl ring is a key feature. Its presence can enhance membrane permeability and oral bioavailability. In the body, esterases can cleave the acetyl group to reveal a hydroxyl group. This in situ generation of the more polar 2-(3-hydroxybenzoyl) thiophene can be advantageous. SAR studies should therefore evaluate both the acetylated and hydroxylated forms of the synthesized analogs.
-
Substitution on the Benzoyl Ring: The electronic and steric properties of the benzoyl ring can be modulated by introducing various substituents. For instance, in the context of tubulin polymerization inhibitors, the placement of methoxy groups on the benzoyl ring is crucial for activity.[6] SAR studies can explore the impact of electron-donating or electron-withdrawing groups at different positions of the benzoyl ring to optimize interactions with the target protein.
-
Substitution on the Thiophene Ring: The thiophene ring itself offers positions for substitution that can significantly impact biological activity. For example, in the development of adenosine A1 receptor allosteric modulators, substituents at the 5-position of the thiophene ring were found to be critical for potency and efficacy.[7] Similarly, modifications at the 3-position of the benzo[b]thiophene ring have been shown to influence antiproliferative activity.[6]
Experimental Design for a SAR Study Utilizing this compound
A typical SAR campaign would involve the synthesis of a library of analogs based on the this compound scaffold, followed by a cascade of biological assays to determine their activity and properties.
Synthetic Strategy Overview
The synthesis of this compound analogs can be achieved through various established organic chemistry methods. A common approach involves the Friedel-Crafts acylation of a substituted thiophene with a substituted benzoyl chloride. The acetoxy group can be introduced before or after the acylation step.
Protocols for Biological Evaluation
The following protocols are foundational for assessing the biological activity of newly synthesized this compound analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs dissolved in DMSO (stock solution)
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs from the stock solution in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[8]
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay
Protein kinases are important targets in cancer therapy, and many thiophene derivatives have shown kinase inhibitory activity.[9]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer
-
ATP (at a concentration equal to the Km(ATP) for the kinase)[10]
-
This compound analogs
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the thiophene analogs in kinase buffer. Prepare a kinase/substrate mixture and an ATP solution in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compounds, followed by the kinase/substrate mixture.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value for each analog.
Protocol 3: Cell-Based GPCR Antagonist Assay
G protein-coupled receptors (GPCRs) are a major class of drug targets.[11] This protocol outlines a method to assess the antagonist activity of thiophene analogs on a specific GPCR.
Materials:
-
Cells stably expressing the target GPCR
-
Assay medium
-
Known agonist for the target GPCR
-
This compound analogs
-
Detection system for a downstream signaling event (e.g., cAMP accumulation, calcium flux)
Procedure:
-
Cell Plating: Plate the GPCR-expressing cells in a suitable microplate and incubate overnight.
-
Compound Pre-incubation: Treat the cells with serial dilutions of the thiophene analogs or vehicle and incubate for a defined period to allow for receptor binding.
-
Agonist Stimulation: Add a known agonist for the GPCR at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Measure the downstream signaling response (e.g., cAMP levels using a LANCE Ultra cAMP kit or intracellular calcium using a Fluo-4 dye).
-
Data Analysis: Plot the response against the concentration of the thiophene analog to determine the IC50 value, representing the concentration at which the analog inhibits 50% of the agonist-induced signal.
Data Presentation and Interpretation
To facilitate the analysis of SAR, all quantitative data should be summarized in a structured table. This allows for easy comparison of the activity of different analogs and helps in identifying key structural features that contribute to potency.
Table 1: Representative SAR Data for this compound Analogs
| Compound ID | R1 (Benzoyl) | R2 (Thiophene) | Cytotoxicity IC50 (µM) | Kinase X IC50 (µM) | GPCR Y IC50 (µM) |
| Parent | 3-Acetoxy | H | > 50 | 25.3 | 15.8 |
| Analog 1 | 3-Hydroxy | H | 45.2 | 18.1 | 10.2 |
| Analog 2 | 3-Acetoxy, 4-Methoxy | H | 12.5 | 5.6 | 7.4 |
| Analog 3 | 3-Acetoxy | 5-Chloro | 22.8 | 12.9 | 9.1 |
| Analog 4 | 3-Acetoxy | 5-Phenyl | 8.7 | 2.1 | 3.5 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Through systematic modification of its core structure and rigorous biological evaluation using the protocols outlined in this guide, researchers can elucidate critical structure-activity relationships. This knowledge is invaluable for the rational design of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Future work should focus on exploring a wider range of substitutions on both the benzoyl and thiophene rings and evaluating the most promising compounds in more complex biological systems, including in vivo models of disease.
References
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GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. Available at: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. Available at: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes: influence of additional substituents on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitory activity and selectivity. PubMed. Available at: [Link]
-
Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. ResearchGate. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
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Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. PubMed. Available at: [Link]
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Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed Central. Available at: [Link]
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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2-Benzoylthiophene. PubChem. Available at: [Link]
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Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. PubMed. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers. PubMed. Available at: [Link]
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Pharmacological action and sar of thiophene derivatives: A review. ResearchGate. Available at: [Link]
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Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors. PubMed Central. Available at: [Link]
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Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid. PubMed. Available at: [Link]
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- 8. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Acetoxybenzoyl) thiophene
Welcome to the technical support center for the synthesis of 2-(3-Acetoxybenzoyl) thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the Friedel-Crafts acylation of thiophene with 3-acetoxybenzoyl chloride.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or non-existent yields in this Friedel-Crafts acylation can stem from several factors, primarily related to reagent quality, catalyst activity, and reaction conditions.
-
Cause A: Inactive Catalyst or Reagents. The primary suspect is often the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) or the acylating agent (3-acetoxybenzoyl chloride). These reagents are highly sensitive to moisture.[1][2]
-
Solution: Ensure that the Lewis acid is fresh and has been stored under anhydrous conditions. It is advisable to use a newly opened bottle or to handle the catalyst in a glovebox. The 3-acetoxybenzoyl chloride should also be handled with care to prevent hydrolysis.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from deactivating the catalyst.[2]
-
-
Cause B: Instability of the Acylating Agent. 3-Acetoxybenzoyl chloride can be susceptible to degradation, especially if not stored properly.
-
Solution: Verify the purity of your 3-acetoxybenzoyl chloride via techniques like ¹H NMR before use. If degradation is suspected, it may be necessary to synthesize it fresh or purchase a new batch from a reliable supplier.
-
-
Cause C: Inappropriate Reaction Temperature. Friedel-Crafts reactions are often exothermic.[4] If the temperature is too low, the reaction may not initiate. Conversely, if the temperature is too high, it can lead to side reactions and decomposition of the starting materials or product.
-
Solution: The reaction should be initiated at a low temperature (e.g., 0 °C) by slowly adding the catalyst to the mixture of thiophene and 3-acetoxybenzoyl chloride.[5][6] After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for a specified period to ensure completion.[2][6]
-
-
Cause D: Incorrect Stoichiometry. The molar ratio of the reactants and catalyst is critical. For Friedel-Crafts acylations, at least a stoichiometric amount of the Lewis acid is often required because it forms a complex with the resulting ketone product.[1][7]
-
Solution: A common starting point is a 1:1:1.1 molar ratio of thiophene:3-acetoxybenzoyl chloride:AlCl₃. Optimization of these ratios may be necessary for your specific setup.
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Byproduct
Question: My reaction mixture has turned into a dark, intractable tar. What is causing this and how can I prevent it?
Answer: The formation of tar or polymers is a frequent issue in Friedel-Crafts reactions involving reactive heterocycles like thiophene.
-
Cause A: Polymerization of Thiophene. Thiophene is prone to polymerization in the presence of strong Lewis acids like AlCl₃.[6] This is often exacerbated by elevated temperatures or high concentrations of the catalyst.
-
Solution 1: Use a Milder Lewis Acid. Consider using a milder Lewis acid catalyst such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to cause less polymerization of thiophene.[6][7] Solid acid catalysts like zeolites have also been shown to be effective and can reduce waste.[1][8]
-
Solution 2: Control the Reaction Temperature. Maintaining a low temperature, especially during the addition of the catalyst, is critical to minimize polymerization.[6]
-
Solution 3: Proper Order of Addition. Adding the Lewis acid to the solution of the acylating agent and thiophene is generally preferred over adding the thiophene to a mixture of the catalyst and acylating agent.[7]
-
-
Cause B: Side Reactions. The acetoxy group on the benzoyl chloride can potentially react under harsh Friedel-Crafts conditions, leading to undesired byproducts.
-
Solution: Employing milder reaction conditions (lower temperature, less reactive catalyst) can help to mitigate these side reactions.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating a pure product from my reaction mixture. What purification strategies are most effective?
Answer: Purifying this compound requires careful separation from unreacted starting materials, the catalyst complex, and any byproducts.
-
Problem A: Removing the Lewis Acid. The aluminum chloride forms a stable complex with the ketone product, which needs to be broken during the workup.[4]
-
Problem B: Emulsion Formation during Extraction. The workup procedure can sometimes lead to the formation of emulsions, making the separation of aqueous and organic layers difficult.[9]
-
Solution: Adding a saturated brine solution during the extraction can help to break up emulsions. Gentle swirling of the separatory funnel instead of vigorous shaking can also minimize their formation.
-
-
Problem C: Co-eluting Impurities during Chromatography. Standard column chromatography may not be sufficient to separate the desired product from structurally similar impurities.
-
Solution: A careful selection of the solvent system for column chromatography is essential. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) often provides the best separation. Thin-layer chromatography (TLC) should be used to optimize the solvent system before performing the column.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is the acylation of thiophene regioselective for the 2-position?
A1: The high regioselectivity for the 2-position in the Friedel-Crafts acylation of thiophene is a result of the electronic properties of the thiophene ring.[10][11] During this electrophilic aromatic substitution, the carbocation intermediate (the sigma complex or Wheland intermediate) formed by the attack of the acylium ion at the 2-position is more stable than the intermediate formed by attack at the 3-position. This increased stability is due to a greater number of resonance structures that can be drawn to delocalize the positive charge.[12][13] Consequently, the activation energy for the reaction at the 2-position is lower, leading to it being the kinetically favored product.[10]
Q2: Can I use 3-acetoxybenzoic acid and a coupling agent instead of 3-acetoxybenzoyl chloride?
A2: While it is possible to generate the acylium ion from a carboxylic acid using a strong acid like polyphosphoric acid (PPA), using the pre-formed acyl chloride with a Lewis acid is the more common and generally more efficient method for Friedel-Crafts acylation. The direct use of the carboxylic acid often requires harsher conditions and may lead to lower yields.
Q3: What are some alternative methods for the synthesis of 2-acylthiophenes?
A3: Besides the classic Friedel-Crafts acylation, other methods for synthesizing 2-acylthiophenes exist. These include the reaction of 2-thienyllithium or a 2-thienyl Grignard reagent with an appropriate acylating agent. Additionally, methods like the Gewald reaction can be used to synthesize substituted aminothiophenes which can then be further modified.[14][15][16] However, for the direct introduction of the 3-acetoxybenzoyl group, the Friedel-Crafts reaction remains a primary choice.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them carefully, and run them on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression. Gas Chromatography (GC) can also be used for more quantitative monitoring.[8]
III. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Thiophene
-
3-Acetoxybenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and 3-acetoxybenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Addition: To a separate flask, add anhydrous aluminum chloride (1.1 eq) and suspend it in a small amount of anhydrous dichloromethane. Slowly add this suspension to the stirred solution in the reaction flask via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2][6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.
IV. Visual Guides
Reaction Mechanism
Caption: Friedel-Crafts Acylation Mechanism.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree.
V. References
-
BenchChem. (n.d.). A Comparative Guide to Catalysts for Thiophene Acylation. Retrieved from
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from
-
Google Patents. (n.d.). Acylation of thiophene. Retrieved from
-
ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Department of Chemistry, Kirikkale University. Retrieved from
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from
-
ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from
-
BenchChem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the acylation of the thiophene 3-position. Retrieved from
-
BenchChem. (n.d.). Experimental Setup for Friedel-Crafts Acylation Reactions. Retrieved from
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from
-
ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
-
Sigma-Aldrich. (n.d.). 3-(Acetoxy)benzoyl chloride. Retrieved from
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to the Stability of 3-Ethylbenzoyl Chloride Under Diverse Conditions. Retrieved from
-
NIH. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from
Sources
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- 2. websites.umich.edu [websites.umich.edu]
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- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
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- 16. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Acetoxybenzoyl)thiophene
Welcome to the technical support center for the synthesis of 2-(3-Acetoxybenzoyl)thiophene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthetic transformation. Drawing from established principles of organic chemistry and field-proven insights, this document will address common challenges and provide robust protocols to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 2-(3-Acetoxybenzoyl)thiophene?
The synthesis is a classic Friedel-Crafts acylation , which is an electrophilic aromatic substitution reaction.[1][2] In this process, thiophene acts as the nucleophile, attacking an electrophilic acylium ion. This ion is generated in situ from an acylating agent, such as 3-acetoxybenzoyl chloride, through its interaction with a Lewis acid catalyst. The reaction preferentially occurs at the C2 position of the thiophene ring due to the superior resonance stabilization of the cationic intermediate (the sigma complex) compared to attack at the C3 position.[2][3]
Q2: Why is catalyst selection so critical in this reaction?
Thiophene is an electron-rich heterocycle that is highly susceptible to polymerization and other side reactions under harsh acidic conditions.[4] Strong Lewis acids like aluminum chloride (AlCl₃), while effective at activating the acylating agent, can also promote undesirable degradation of the thiophene starting material, leading to tar formation and low yields.[5][6] Therefore, selecting a milder Lewis acid or using a solid acid catalyst is often necessary to balance reactivity with substrate stability.[7]
Q3: What are the most common side products I should be aware of?
The primary side products and issues include:
-
Polymerization of Thiophene: Caused by overly harsh reaction conditions (strong Lewis acid, high temperature).[4]
-
Diacylation: Introduction of a second acyl group onto the thiophene ring, typically at the C5 position. This is more likely if an excess of the acylating agent and catalyst are used.
-
Deacetylation: Hydrolysis of the acetate ester group on the benzoyl ring, either during the reaction or the aqueous work-up, to yield 2-(3-hydroxybenzoyl)thiophene.
-
Isomeric Impurities: While acylation strongly favors the C2 position, trace amounts of the C3-acylated isomer may form.[2]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to resolve the starting thiophene, the acylating agent, and the product. The product, being more polar than thiophene but typically less polar than the hydrolyzed acid, should have a distinct Rf value. Staining with potassium permanganate or visualization under UV light can aid detection. For more quantitative analysis, Gas Chromatography (GC) can be employed on aliquots taken from the reaction.[8]
Detailed Experimental Protocol (Baseline)
This protocol provides a robust starting point for the synthesis. Optimization will depend on your specific laboratory conditions and purity requirements.
Materials:
-
Thiophene
-
3-Acetoxybenzoyl chloride (or 3-acetoxybenzoic acid and a chlorinating agent like thionyl chloride to prepare it)
-
Stannic Chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq.) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add stannic chloride (SnCl₄, 1.1 eq.) dropwise to the stirred solution.
-
Acylating Agent Addition: Add a solution of 3-acetoxybenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M HCl to hydrolyze the catalyst-ketone complex.[4]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[1] The bicarbonate wash is crucial to remove any unreacted acid chloride and neutralize the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(3-acetoxybenzoyl)thiophene.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My TLC shows only unreacted starting material. What went wrong?
-
A: Inactive Catalyst or Reagents: This is the most common cause. Ensure your Lewis acid (e.g., SnCl₄) is not hydrolyzed; it should be a clear, fuming liquid. Use freshly distilled or newly purchased thiophene. The acylating agent, 3-acetoxybenzoyl chloride, is moisture-sensitive and should be freshly prepared or properly stored.
-
A: Insufficiently Low Temperature: If the acylating agent and catalyst are added at room temperature, they can form a stable complex that is less reactive. Performing the initial addition at 0 °C is critical.[4]
-
A: Inadequate Stoichiometry: While catalytic amounts of Lewis acids can be used in some Friedel-Crafts reactions, acylation often requires stoichiometric or even excess amounts because the catalyst complexes with the carbonyl group of the product ketone, deactivating it.[5]
-
-
Q: The reaction turned into a black tar. Can I salvage it?
-
A: Thiophene Polymerization: This indicates the reaction conditions were too harsh. The primary cause is often the use of an overly aggressive Lewis acid like AlCl₃, or allowing the reaction temperature to rise uncontrollably.[4] Unfortunately, salvaging the product from the polymer tar is usually impossible. For your next attempt, switch to a milder catalyst such as stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or a solid acid like Hβ zeolite.[5][7] Maintain strict temperature control, especially during the addition of reagents.
-
Issue 2: Product Impurity
-
Q: My final product contains a significant amount of 2-(3-hydroxybenzoyl)thiophene. How can I prevent this?
-
A: Premature Deacetylation: The acetate ester is susceptible to hydrolysis. This can happen if there is moisture in the reaction or, more commonly, during a prolonged or harsh aqueous work-up. To mitigate this, ensure all reagents and solvents are anhydrous. During the work-up, perform the acid and base washes efficiently without excessive mixing times. If the problem persists, consider using a non-aqueous work-up if possible or purify carefully via chromatography.
-
-
Q: I'm seeing a second spot on my TLC that I suspect is a diacylated product. How do I avoid it?
-
A: Excess Acylating Agent: Diacylation occurs when the product of the first acylation competes with thiophene for the remaining acylating agent. This is favored by using a large excess of the acylating agent and catalyst. Use a stoichiometry close to 1:1 for thiophene and the acylating agent. Adding the acylating agent slowly and maintaining a low temperature can also improve selectivity for the mono-acylated product.
-
Optimization of Reaction Conditions
Systematic optimization of key parameters can significantly improve yield and purity. The following table summarizes the expected impact of changing these variables.
| Parameter | Variable | Rationale & Expected Outcome |
| Catalyst | AlCl₃ | High Reactivity, Low Selectivity. Prone to causing thiophene polymerization.[4][6] Use only if milder catalysts fail. |
| SnCl₄ | Good Balance. A common and effective choice, offering good reactivity with reduced side reactions compared to AlCl₃.[4] | |
| ZnCl₂ | Mild Catalyst. Lower reactivity, may require higher temperatures or longer reaction times. Good for sensitive substrates.[5] | |
| Hβ Zeolite | Heterogeneous Catalyst. Environmentally friendly, easily separable by filtration, and can offer high selectivity.[7][9] May require higher temperatures (e.g., 60-80 °C).[7][9] | |
| Solvent | Dichloromethane (DCM) | Standard Choice. Good solubility for reagents and relatively inert. |
| Carbon Disulfide (CS₂) | Classic Solvent. Often gives clean reactions but is highly flammable and toxic. | |
| Nitrobenzene | For Deactivated Rings. Increases reaction rate but is difficult to remove and toxic. Not typically necessary for an activated ring like thiophene. | |
| Temperature | 0 °C to RT | Standard Range. Lower temperatures (0 °C) during addition control exotherms and improve selectivity.[4] Reaction is often completed at room temperature. |
| > RT | Increases Rate & Side Reactions. Higher temperatures can increase reaction speed but significantly elevate the risk of polymerization and diacylation. | |
| Stoichiometry | Thiophene:Acyl Chloride | 1:1.05 |
| Catalyst:Acyl Chloride | 1.0 - 1.2 |
Visual Diagrams
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-(3-Acetoxybenzoyl)thiophene.
Caption: General experimental workflow for Friedel-Crafts acylation.
Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of a low-yield reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
- ResearchGate. (n.d.). Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f.
- BenchChem. (2025).
- ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
- TSI Journals. (2014).
- BenchChem. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
- Chemistry Stack Exchange. (2017).
- ECHEMI. (n.d.).
- Request PDF. (2025).
- Tokyo Chemical Industry UK Ltd. (n.d.). Synthesis of 2-Acetylbenzo[b]thiophenes.
- PubMed Central. (n.d.).
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
- Google Patents. (1995). Process for production of 2-acetylbenzo[b]thiophene (U.S.
- PubChem. (n.d.). 2-(3-Acetoxybenzoyl) thiophene.
- Royal Society of Chemistry. (n.d.). Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols. Chemical Science.
- Scribd. (2014).
- Organic Syntheses. (n.d.). 2-acetothienone.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- ResearchGate. (2008). Formyl and Acyl Derivatives of Thiophenes and their Reactions.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- ACS Publications. (2024).
- ResearchGate. (2025).
- National Institutes of Health. (2025).
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- PubMed. (n.d.).
- Mendeley. (n.d.). New types of Lewis acids used in organic synthesis.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3-Acetoxybenzoyl) thiophene
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 2-(3-Acetoxybenzoyl) thiophene (CAS: 106882-29-5), a key intermediate in synthetic chemistry. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the primary physicochemical properties I should be aware of before starting purification?
A1: Understanding the molecule's properties is critical for designing an effective purification strategy. Key data is summarized below. The molecule's structure, featuring a moderately polar ketone and ester functional group balanced by nonpolar aromatic rings, suggests that it will be soluble in a range of common organic solvents but largely insoluble in water.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃S | [1] |
| Molecular Weight | 246.28 g/mol | [1] |
| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate | [1] |
| Predicted Boiling Point | 412.3 ± 25.0 °C | [2] |
| Predicted Density | 1.265 ± 0.06 g/cm³ | [2] |
| XLogP3-AA (Lipophilicity) | 3.0 | [1] |
Q2: What are the most likely impurities in my crude sample?
A2: Impurities typically originate from the synthetic route. For a Friedel-Crafts acylation type synthesis, common impurities include:
-
Unreacted Starting Materials: Such as 3-acetoxybenzoyl chloride or thiophene.
-
Isomeric Byproducts: Acylation at the 3-position of the thiophene ring instead of the 2-position.
-
Hydrolysis Product: 2-(3-Hydroxybenzoyl) thiophene. This is a significant concern as the acetate ester is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction workup.
-
Polymerization Products: Thiophene rings can be prone to polymerization under strongly acidic conditions[3].
Q3: My crude product is a dark, viscous oil. What is the best first step?
A3: A dark, oily crude product suggests the presence of multiple impurities. The recommended first step is to perform Thin-Layer Chromatography (TLC) using a starting eluent system like 20-30% ethyl acetate in hexane. This will give you a preliminary assessment of the mixture's complexity. If there is a significant amount of baseline material or streaking, a simple aqueous wash (e.g., with saturated sodium bicarbonate solution, followed by brine) can help remove acidic impurities before proceeding to more advanced purification.
Q4: Is this compound stable? What conditions should I avoid?
A4: The primary point of instability is the acetate (ester) group.
-
Avoid Strong Acids and Bases: Both can catalyze the hydrolysis of the ester to the corresponding phenol (2-(3-hydroxybenzoyl) thiophene). This is particularly relevant when using silica gel for chromatography, as standard silica gel is slightly acidic.
-
Avoid High Temperatures: The high predicted boiling point suggests that distillation would require high vacuum to prevent thermal decomposition[4]. Given that it is likely a solid or high-boiling oil, chromatography or recrystallization are preferred.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most reliable method for achieving high purity (>99%) on a laboratory scale, especially for complex mixtures.
Q5: I'm struggling to find a good solvent system for TLC. Where do I start?
A5: The key is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4 for optimal separation on a column[4].
-
Starting Point: Begin with a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A common starting point for molecules of this type is 10-30% ethyl acetate in hexane.
-
Troubleshooting:
-
If Rf is too high (spots run to the top): Decrease the concentration of the polar solvent (ethyl acetate).
-
If Rf is too low (spots stay at the bottom): Increase the concentration of the polar solvent.
-
If spots are too close: Try a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol to a DCM solution can alter selectivity and improve separation.
-
Q6: My compound is streaking on the column and TLC plate. What's causing this?
A6: Streaking is a common issue that reduces separation efficiency. The primary causes are:
-
Column Overloading: The most frequent cause. A general rule is to use a ratio of silica gel to crude product between 30:1 and 100:1 by weight[4].
-
Compound Insolubility: The compound may be crashing out of the eluent at the point of loading. Ensure the crude material is fully dissolved in a minimum amount of the mobile phase or a stronger solvent like DCM before loading.
-
Degradation on Silica: The slight acidity of silica gel can cause the acetate group to hydrolyze, leading to the more polar phenol byproduct, which often streaks. If you suspect this, use a mobile phase containing a small amount of a neutralizer like triethylamine (0.1-1.0%) or use pre-treated neutral silica gel.
Q7: My product came off the column, but a new, more polar spot appeared on the TLC. What happened?
A7: This is a classic sign of on-column degradation. As mentioned in Q6, the acidic nature of the silica gel likely hydrolyzed some of your product. The newly formed 2-(3-hydroxybenzoyl) thiophene is more polar (due to the -OH group) and will thus have a lower Rf value. Using a neutralized solvent system should prevent this.
Workflow for Flash Column Chromatography
The following diagram outlines the logical workflow for purifying your compound using flash chromatography.
Caption: A standard workflow for purification by flash column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Optimization: Find a solvent system (e.g., 20% Ethyl Acetate / 80% Hexane) that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexane). Pour the slurry into your column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your eluent). Alternatively, perform "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Run the column using your optimized eluent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. For complex mixtures, a gradient is often more effective.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for large-scale purification if the crude product is reasonably pure (>85%) and solid. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q8: I can't find a single solvent that works for recrystallization. What should I do?
A8: A two-solvent system is the next logical step. The ideal pair consists of:
-
Solvent 1 ("Soluble"): A solvent in which your compound is very soluble, even at room temperature (e.g., Dichloromethane, Ethyl Acetate).
-
Solvent 2 ("Insoluble"): A solvent in which your compound is poorly soluble, even when hot (e.g., Hexane, Heptane, Water).
Protocol for Two-Solvent Recrystallization:
-
Dissolve your crude product in the minimum amount of hot "Solvent 1".
-
While the solution is still hot, add "Solvent 2" dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of "Solvent 1" to make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Q9: My product is "oiling out" instead of forming crystals. How can I fix this?
A9: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point. Here is a decision tree for troubleshooting this common problem.
Caption: Troubleshooting decision tree for when a compound "oils out".
Q10: No crystals are forming, even after cooling in an ice bath. What can I do?
A10: Your solution is likely supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reducing Volume: If the solution is too dilute, evaporate some of the solvent and try cooling again.
Section 4: References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes via chemo- and regioselective intramolecular cyclization of α,α′-bis(β-oxodithioesters) at room temperature. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
-
Raghav, M., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
ResearchGate. (2019). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
Sources
Technical Support Center: Identification of 2-(3-Acetoxybenzoyl) thiophene Reaction Byproducts
Welcome to the technical support center for the synthesis and purification of 2-(3-Acetoxybenzoyl) thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis, with a focus on identifying and mitigating reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1] In this electrophilic aromatic substitution reaction, thiophene acts as the nucleophile, attacking an acylium ion generated from 3-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[2][3] The acetyl group remains on the benzoyl moiety, which is then attached to the thiophene ring.
Q2: My reaction is yielding a complex mixture of products with a low yield of the desired this compound. What are the likely causes?
Low yields and product mixtures are common challenges in Friedel-Crafts acylations of reactive heterocycles like thiophene.[4] Several factors could be at play:
-
Catalyst Choice: Strong Lewis acids like AlCl₃ can sometimes lead to polymerization or resinification of the highly reactive thiophene ring.[5][6]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentrations can lead to incomplete reactions or the formation of side products.[4]
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst and lead to unwanted side reactions.[7]
-
Reagent Purity: Impurities in the starting materials (thiophene, 3-acetoxybenzoyl chloride) or solvent can interfere with the desired reaction pathway.[4]
Troubleshooting Guide: Common Byproducts and Their Identification
This section details potential byproducts you may encounter and provides systematic approaches for their identification and mitigation.
Issue 1: Presence of an Isomeric Byproduct - 3-(3-Acetoxybenzoyl) thiophene
Symptoms:
-
Chromatographic analysis (TLC, GC, or LC) shows a spot or peak with a similar polarity to the desired product.
-
¹H NMR spectrum displays a complex aromatic region, suggesting the presence of more than one isomer.
Root Cause Analysis: While Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the higher stability of the carbocation intermediate, a small amount of the 3-isomer can form, especially under forcing conditions.[2][8] The resonance stabilization of the intermediate formed by attack at the C2 position is greater than that at the C3 position.[2]
Identification Workflow:
Detailed Protocol: NMR Analysis for Isomer Identification
-
Sample Preparation: Isolate the byproduct using preparative TLC or column chromatography. Prepare a solution of the purified byproduct in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Spectral Interpretation:
-
2-substituted thiophene (desired product): Expect to see three protons in the thiophene region, typically as a doublet of doublets, and two doublets, with coupling constants (J-values) characteristic of H-3, H-4, and H-5 coupling.
-
3-substituted thiophene (byproduct): Expect to see three protons in the thiophene region with a different splitting pattern, often appearing as two doublets and a triplet (or a more complex multiplet).
-
Mitigation Strategies:
-
Use a milder Lewis acid: Consider using SnCl₄ or solid acid catalysts like Hβ zeolite, which can improve regioselectivity.[5][7]
-
Optimize reaction temperature: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable 2-isomer.
Issue 2: Hydrolysis of the Acetoxy Group
Symptoms:
-
A more polar spot is observed on the TLC plate.
-
Mass spectrometry analysis shows a peak corresponding to the molecular weight of 2-(3-hydroxybenzoyl) thiophene.
-
The characteristic acetyl peak in the ¹H NMR spectrum is absent in the isolated byproduct.
Root Cause Analysis: The acetoxy group is an ester and can be hydrolyzed to a hydroxyl group under acidic or basic conditions. This can occur during the reaction if there is residual water or during the aqueous workup.
Identification Workflow:
| Analytical Technique | Expected Observation for Hydrolyzed Byproduct |
| TLC | A more polar spot (lower Rf value) compared to the starting material and desired product. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the loss of an acetyl group (42 Da) from the desired product. |
| ¹H NMR Spectroscopy | Absence of the singlet around δ 2.3 ppm corresponding to the acetyl methyl protons. Appearance of a broad singlet for the phenolic -OH proton. |
| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and disappearance of the ester C=O stretch (around 1765 cm⁻¹). |
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong acids or bases. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic residues.
Issue 3: Diacylation of Thiophene
Symptoms:
-
A less polar, higher molecular weight byproduct is detected by GC-MS.
-
The ¹H NMR of the crude product may show a simplified thiophene region, possibly a singlet, indicating substitution at both the 2 and 5 positions.
Root Cause Analysis: The initial acylation at the 2-position deactivates the thiophene ring towards further electrophilic substitution. However, under harsh conditions or with an excess of the acylating agent and catalyst, a second acylation can occur, typically at the 5-position, to yield 2,5-bis(3-acetoxybenzoyl) thiophene.
Identification Workflow:
-
Mass Spectrometry: Look for a molecular ion peak that corresponds to the addition of a second 3-acetoxybenzoyl group to the thiophene ring.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the diacylated product would show only two protons in the thiophene region, likely appearing as a singlet or two doublets depending on the symmetry.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of thiophene relative to the 3-acetoxybenzoyl chloride to favor mono-acylation.
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC to avoid prolonged reaction times that could lead to diacylation. Lowering the reaction temperature can also help.
Issue 4: Polymerization/Tar Formation
Symptoms:
-
Formation of a dark, insoluble tar-like substance in the reaction flask.
-
Difficulty in isolating the desired product from the reaction mixture.
Root Cause Analysis: Thiophene is an electron-rich heterocycle that can be prone to polymerization under strongly acidic conditions, especially with potent Lewis acids like AlCl₃.[5][6]
Mitigation Strategies:
-
Milder Catalyst: Switch to a milder Lewis acid such as SnCl₄ or a solid acid catalyst.[3][5]
-
Lower Temperature: Running the reaction at 0°C or below can significantly reduce polymerization.
-
Inverse Addition: Add the Lewis acid to the mixture of thiophene and 3-acetoxybenzoyl chloride to maintain a low concentration of the reactive electrophile.
General Analytical Protocols
For comprehensive identification of byproducts, a combination of chromatographic and spectroscopic techniques is recommended.[9][10]
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate volatile components of the reaction mixture and obtain their mass spectra for identification.
-
Protocol:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient program to separate the components.
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which can help in identifying the structure of the byproducts.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the main product and isolated byproducts.[10]
-
Protocol:
-
Purify the components of interest using column chromatography or preparative TLC.
-
Dissolve each purified sample in a deuterated solvent.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity and confirm the structure.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: For quantitative analysis of the product mixture and for purification of non-volatile byproducts.
-
Protocol:
-
Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol).
-
Use a UV detector to monitor the elution of the components.
-
Collect fractions corresponding to the different peaks for further analysis by MS or NMR.
-
References
- Benchchem. Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- ResearchGate.
- Benchchem.
- Chemistry Stack Exchange.
- Benchchem.
- Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- Chemistry Stack Exchange.
- TSI Journals.
- Organic Syntheses. 2-acetothienone.
- Wikipedia. Friedel–Crafts reaction.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- ECHEMI.
- PMC.
- University of Calgary.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tsijournals.com [tsijournals.com]
- 8. echemi.com [echemi.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. rroij.com [rroij.com]
Technical Support Center: Troubleshooting Stability Issues of 2-(3-Acetoxybenzoyl) thiophene
Welcome to the technical support center for 2-(3-Acetoxybenzoyl) thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges with this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the acetoxy group and the thiophene ring. The ester linkage of the acetoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-hydroxybenzoyl thiophene and acetic acid.[1][2] The thiophene ring, while generally stable, can be prone to oxidation, potentially forming S-oxides or undergoing ring-opening under harsh conditions.[3][4][5]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. Ideally, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) is advisable.[6]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is sparingly soluble in water but soluble in common organic solvents such as ethanol, ether, and chloroform. When preparing stock solutions, it is best to use anhydrous aprotic solvents like acetonitrile or tetrahydrofuran to minimize the risk of hydrolysis. If aqueous buffers are necessary for your experiment, prepare the solutions fresh and use them immediately.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., yellowing or darkening) of the solid compound or its solutions.[6] Additionally, the appearance of a precipitate in a previously clear solution could indicate the formation of less soluble degradation products. However, significant degradation can occur without any visible changes, making analytical monitoring crucial.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental issues you may encounter.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Q: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. What could be the cause?
A: The appearance of new peaks strongly suggests that your compound is degrading. The identity of these peaks will depend on the degradation pathway, which is influenced by your experimental conditions. The most probable cause is hydrolysis of the acetoxy group, especially if your mobile phase or sample solvent is aqueous and has a non-neutral pH.[1][2]
To identify the source and nature of the degradation, a systematic approach is necessary. A forced degradation study is a powerful tool to purposefully degrade the compound under controlled stress conditions to identify potential degradation products and establish degradation pathways.[7][8]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).[9][10]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified time. Basic hydrolysis is often faster than acidic hydrolysis.[2][9]
-
Oxidation: Mix the stock solution with a 3-30% solution of hydrogen peroxide (H₂O₂) at room temperature.[11]
-
Thermal Degradation: Heat the solid compound or a solution in a dry oven at a temperature below its melting point.[1]
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[1]
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC or LC-MS method.[9][12][13]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your degradation products. LC-MS is particularly useful here for obtaining the mass of the degradants, which aids in their structural elucidation.[11][12]
Caption: Workflow for investigating unexpected HPLC peaks.
Based on the chemical structure, here are the likely degradation pathways you might observe:
Caption: Potential degradation pathways of the compound.
Issue 2: Loss of Compound Activity in Solution
Q: My compound seems to be losing its biological activity after being in solution for a short period. What is happening?
A: A loss of activity is a strong indicator of chemical degradation. The biological activity of this compound is likely linked to its specific chemical structure. Hydrolysis of the acetoxy group to a hydroxyl group, or oxidation of the thiophene ring, would create new molecules with potentially different biological profiles.
To understand the rate of degradation and its impact on your experiments, you should perform a time-course stability study in your experimental medium.
Experimental Protocol: Solution Stability Assessment
-
Prepare Solution: Dissolve this compound in your experimental buffer or medium to the final working concentration.
-
Time-Point Sampling: Aliquot the solution into several vials and store them under your typical experimental conditions (e.g., 37°C incubator). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial.
-
Quench Reaction: Immediately quench any further degradation by freezing the sample or diluting it in a cold, aprotic solvent.
-
HPLC Analysis: Analyze each time-point sample by HPLC to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile in your specific medium.
Your results can be summarized in a table for clarity:
| Time (hours) | Concentration of Parent Compound (µg/mL) | % Remaining |
| 0 | 100.0 | 100.0 |
| 1 | 95.2 | 95.2 |
| 2 | 88.5 | 88.5 |
| 4 | 76.3 | 76.3 |
| 8 | 58.1 | 58.1 |
| 24 | 25.4 | 25.4 |
Table 1: Example of a time-course stability study of this compound in an aqueous buffer at 37°C.
This data will help you determine the time window in which your compound is stable enough for your experiments and guide you in modifying your protocols, such as preparing solutions fresh before each use.
Summary and Recommendations
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation. To ensure the integrity of your experimental results, we recommend the following best practices:
-
Storage: Store the solid compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
-
Solution Preparation: Use anhydrous aprotic solvents for stock solutions. If aqueous media are required, prepare solutions immediately before use and keep them cool.
-
Analytical Monitoring: Regularly check the purity of your compound and its solutions using a stability-indicating HPLC method, especially if you observe unexpected experimental outcomes.
-
Forced Degradation: If you suspect degradation, perform a forced degradation study to understand the degradation pathways and identify the resulting products.[14]
By following these guidelines and using the troubleshooting protocols provided, you can effectively manage the stability challenges associated with this compound and ensure the accuracy and reproducibility of your research.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
GCE Solutions. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Liao, P., Yu, L., & He, Y. (2014). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 27(12), 2138-2147. Retrieved from [Link]
-
He, H., Wang, S., & Wang, J. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Journal of Hazardous Materials, 384, 121301. Retrieved from [Link]
-
He, H., Wang, S., & Wang, J. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Request PDF. Retrieved from [Link]
-
Brandsma, L., & Verkruijsse, H. D. (1981). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 100(1), 28-31. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Karantonis, H. C., Antonopoulou, S., & Demopoulos, C. A. (2002). Biological activity of acetylated phenolic compounds. Journal of Agricultural and Food Chemistry, 50(25), 7277-7282. Retrieved from [Link]
-
Rocchetti, G., & Lorenzo, J. M. (2021). Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. Molecules, 26(18), 5529. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation mechanism of phenolic compound. Retrieved from [Link]
-
HOPEMAX. (2025, July 24). What is the stability of 2 - Acetylthiophene under different conditions? Retrieved from [Link]
-
Quantex Laboratories. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl thiophene. Retrieved from [Link]
-
Farag, M. A., & El-Ahmady, S. H. (2021). The Effect of Hydrolysis on the Antioxidant Activity of Olive Mill Waste. Molecules, 26(11), 3236. Retrieved from [Link]
-
Sharma, P., & Kumar, S. (2013). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 5(2), 1-13. Retrieved from [Link]
-
Gudapati, A. R., & Rao, B. V. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 491-497. Retrieved from [Link]
-
de Oliveira, G. R., & de Carvalho, M. O. (2023). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. Food Research International, 174(Pt 1), 113636. Retrieved from [Link]
-
Rakibe, U. D., Tiwari, R. J., Mahajan, A. A., Rane, V. P., & Wakte, P. S. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(6), 357-365. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-(3-Acetoxybenzoyl) thiophene
Welcome to the technical support center for the synthesis of 2-(3-Acetoxybenzoyl) thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer data-driven troubleshooting advice.
Core Synthesis Pathway: An Overview
The synthesis of this compound is primarily achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of a hydrogen atom on the thiophene ring with an acyl group derived from 3-acetoxybenzoyl chloride. The reaction is typically catalyzed by a Lewis acid.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
A1: The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution. A Lewis acid catalyst (e.g., stannic chloride, SnCl₄) interacts with the acylating agent, 3-acetoxybenzoyl chloride, to form a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this acylium ion, forming a carbocation intermediate known as a Wheland intermediate.[1] Finally, a proton is eliminated from the thiophene ring to restore aromaticity, yielding the final product, this compound.
Q2: Why does the acylation reaction preferentially occur at the C2 position of thiophene?
A2: The high regioselectivity for the C2 (or C5) position is a well-documented characteristic of electrophilic substitution on thiophene.[2][3] This preference is dictated by the superior stability of the carbocation intermediate formed during the reaction. When the electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the sulfur atom, resulting in three possible resonance structures.[3] In contrast, attack at the C3 position only allows for two resonance structures. The greater number of resonance forms for the C2-attack intermediate implies lower energy and a more stable state, thus favoring this reaction pathway.[3]
Q3: Which Lewis acid catalyst is best for this reaction?
A3: While aluminum chloride (AlCl₃) is a powerful and common Friedel-Crafts catalyst, it can be too aggressive for sensitive substrates like thiophene, often leading to undesirable polymerization and tar formation.[4] Stannic chloride (SnCl₄) is generally a superior choice as it is a milder Lewis acid, providing a good balance of reactivity and selectivity, resulting in higher yields of the desired product with fewer side reactions.[4] Other alternatives include solid acid catalysts like Hβ zeolite, which offer environmental benefits such as reusability, though they may require higher temperatures.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
-
Potential Cause A: Degradation of the Acylating Agent, 3-Acetoxybenzoyl Chloride.
-
Explanation: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture.[7] If the 3-acetoxybenzoyl chloride has been improperly stored or is old, it may have degraded to 3-acetoxybenzoic acid, which is unreactive under Friedel-Crafts conditions.
-
Solution:
-
Verify Purity: Check the purity of the 3-acetoxybenzoyl chloride via ¹H NMR before use.
-
Fresh Synthesis: It is highly recommended to use freshly prepared or recently distilled 3-acetoxybenzoyl chloride for optimal results.[8][9] Store it under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Handling: Handle the reagent quickly in a dry environment, preferably in a glovebox or under a flow of inert gas.
-
-
-
Potential Cause B: Inactive or Insufficient Catalyst.
-
Explanation: Lewis acid catalysts like SnCl₄ are also highly sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction. Using stoichiometric amounts is crucial as the catalyst often forms a complex with the carbonyl group of the product.[10]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents.
-
Catalyst Quality: Use a fresh, unopened bottle of the Lewis acid or a freshly distilled batch.
-
Stoichiometry: Use at least one molar equivalent of the Lewis acid catalyst relative to the acylating agent.
-
-
-
Potential Cause C: Suboptimal Reaction Temperature.
-
Explanation: Friedel-Crafts acylations are typically exothermic. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, it can promote side reactions and decomposition, especially with a reactive heterocycle like thiophene.
-
Solution:
-
Controlled Addition: Add the Lewis acid catalyst dropwise to the cooled solution of thiophene and 3-acetoxybenzoyl chloride at 0 °C to manage the initial exotherm.[4]
-
Monitor Temperature: After the addition, allow the reaction to gradually warm to room temperature and stir for a specified period to ensure completion. Use a thermometer to monitor the internal temperature throughout the process.
-
-
Problem 2: Significant Tar/Polymer Formation
-
Potential Cause: Thiophene Instability with Harsh Lewis Acids.
-
Explanation: Thiophene is an electron-rich heterocycle that can polymerize under strongly acidic conditions.[4] Aggressive Lewis acids like AlCl₃ are known to induce this unwanted side reaction, leading to a dark, tarry reaction mixture and low yields of the desired product.[11]
-
Solution:
-
Choose a Milder Catalyst: As recommended, SnCl₄ is a much safer choice for thiophene acylation.[4] Other milder options include zinc chloride (ZnCl₂) or solid acid catalysts.[6][10]
-
Maintain Low Temperature: Keeping the reaction temperature low, especially during catalyst addition, helps to suppress polymerization pathways.
-
-
Problem 3: Difficult Product Purification
-
Potential Cause: Presence of Closely Eluting Impurities.
-
Explanation: The crude product mixture may contain unreacted starting materials (thiophene, 3-acetoxybenzoyl chloride) or byproducts from side reactions, which can have similar polarities to the desired product, making separation challenging.
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up is critical. Washing with a dilute HCl solution will hydrolyze any remaining SnCl₄, and a subsequent wash with a sodium bicarbonate solution will neutralize excess acid and remove 3-acetoxybenzoic acid.
-
Column Chromatography: Flash column chromatography is the most effective method for purification.[12] A gradient elution using a non-polar/polar solvent system like hexane/ethyl acetate is typically effective.
-
TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation between the product spot and any major impurities.
-
-
Caption: Troubleshooting workflow for the synthesis of this compound.
Data & Protocols
Table 1: Comparison of Common Lewis Acid Catalysts for Thiophene Acylation
| Catalyst | Typical Stoichiometry (mol equiv.) | Advantages | Disadvantages | Reference(s) |
| AlCl₃ | ≥ 1.0 | High reactivity, low cost | Often causes polymerization/tarring of thiophene, highly moisture sensitive | [4][10] |
| SnCl₄ | ≥ 1.0 | Good reactivity, less polymerization than AlCl₃, better selectivity | Higher cost, moisture sensitive | [4] |
| Hβ Zeolite | Catalytic | Reusable, environmentally friendly, high conversion | Requires higher temperatures, potential for slower reaction rates | [5][6][13] |
| EtAlCl₂ | 1.5 | High yield, non-acidic workup possible | Air and moisture sensitive, requires inert atmosphere | [14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetoxybenzoyl Chloride
This protocol is adapted from standard procedures for converting substituted benzoic acids to acyl chlorides.[8][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-acetoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is 3-acetoxybenzoyl chloride, which should be used immediately or stored under an inert atmosphere.
Protocol 2: Friedel-Crafts Acylation of Thiophene
This protocol is based on the well-established Organic Syntheses procedure for 2-acetylthiophene using stannic chloride.[4]
-
Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (N₂ or Ar), add thiophene (1.0 eq) and freshly prepared 3-acetoxybenzoyl chloride (1.0 eq). Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or benzene.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Add stannic chloride (SnCl₄, 1.0-1.1 eq) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not rise above 5-10 °C. A colored precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a flask containing a mixture of ice and concentrated hydrochloric acid to hydrolyze the catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
This is a general protocol for the purification of ketone products.[12]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity (e.g., from 2% ethyl acetate to 5%, then 10%) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain pure this compound.
References
-
Ma, L., & Li, H. (2009). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Retrieved from [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Li, G., Qu, Y., Zhang, J., & Wang, Y. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Retrieved from [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(11), 6335-6337. Retrieved from [Link]
- Etzbach, K., et al. (2000). U.S. Patent No. 6,051,732. Washington, DC: U.S. Patent and Trademark Office.
- Caesar, P. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1. doi:10.15227/orgsyn.018.0001. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-acetoxybenzoyl chloride. Retrieved from [Link]
-
Stenutz. (n.d.). 3-(acetoxy)benzoyl chloride. Retrieved from [Link]
-
Su, W., et al. (2003). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry - Section B, 42B, 2893-2895. Retrieved from [Link]
- Sumitomo Seika Chemicals Co., Ltd. (1995). U.S. Patent No. 5,403,939. Washington, DC: U.S. Patent and Trademark Office.
-
Kumar, R., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews, 5(3), 266-284. doi:10.22034/JCR.2023.396788.1213. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723771, this compound. Retrieved from [Link]
-
Kanne, D. B., & Abood, N. A. (2021). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. ACS Omega, 6(4), 2892-2902. doi:10.1021/acsomega.0c05597. Retrieved from [Link]
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Technical Support Center: Ensuring the Stability of 2-(3-Acetoxybenzoyl) thiophene in Solution
Welcome to the technical support center for "2-(3-Acetoxybenzoyl) thiophene." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential instability issues and implementing the robust protocols outlined here, you can ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding the Chemistry of this compound
"this compound" is a molecule possessing two key functional groups that are susceptible to degradation: an aryl ester and a thiophene ring. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the thiophene ring. This guide will provide a comprehensive overview of the factors that influence these degradation pathways and offer practical solutions to mitigate them.
Core Degradation Pathways
The stability of "this compound" in solution is primarily threatened by two chemical reactions:
-
Ester Hydrolysis: The acetoxy group is susceptible to hydrolysis, which cleaves the ester bond to yield 3-hydroxybenzoyl thiophene and acetic acid. This reaction is significantly influenced by pH, temperature, and the presence of certain catalysts.[1][2][3][4][5][6]
-
Thiophene Oxidation: The sulfur atom in the thiophene ring can be oxidized, leading to the formation of sulfoxides or sulfones. This process can be initiated by exposure to atmospheric oxygen, light, or the presence of oxidizing agents and transition metals.[7][8]
Below is a diagram illustrating the primary degradation pathways:
Caption: Primary degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of "this compound" solutions.
Q1: What are the ideal storage conditions for a stock solution of "this compound"?
A1: To maximize long-term stability, stock solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly reduce the rates of both hydrolysis and oxidation.[1][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere minimizes contact with oxygen, thereby preventing oxidation of the thiophene ring.[10] |
| Light | Amber vials or protected from light | Thiophene-containing compounds can be susceptible to photodegradation.[1][11] |
| Container | Tightly sealed, high-quality glass vials | Prevents solvent evaporation and contamination.[12][13] |
Q2: Which solvents are recommended for dissolving "this compound"?
A2: The choice of solvent is critical. Anhydrous, aprotic solvents are generally preferred to minimize hydrolysis.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (ACN).
-
Use with Caution: Protic solvents like ethanol and methanol can participate in solvolysis (a form of hydrolysis). If their use is unavoidable, ensure they are of the highest purity and anhydrous.
-
Avoid: Aqueous solutions for long-term storage, especially those with a basic pH.[14][15]
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: The ester linkage in "this compound" is highly susceptible to pH-dependent hydrolysis. The rate of hydrolysis is generally lowest at a slightly acidic pH (around 4-5) and increases significantly in neutral and, most dramatically, in basic conditions.[14][15][16][17] For any work in aqueous buffers, it is crucial to prepare fresh solutions and use them promptly.
Q4: Can I do anything to prevent oxidation of the thiophene ring?
A4: Yes. Besides storing under an inert atmosphere, consider the following:
-
Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to scavenge free radicals and prevent oxidative degradation.[10][18][19] However, compatibility with your experimental system must be verified.
-
Chelating Agents: Trace metal ions can catalyze oxidation.[20][21][22][23][24] If metal contamination is suspected, the addition of a chelating agent like EDTA might be beneficial, again, pending compatibility checks.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with "this compound."
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of the compound in the assay medium. | 1. Confirm Compound Integrity: Analyze a sample of the solution used in the assay by HPLC-UV or LC-MS to check for the presence of degradation products. 2. Assess Stability in Assay Medium: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. 3. Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen, inert-gas protected stock solution immediately before use. |
| Appearance of new peaks in chromatograms (HPLC, LC-MS) over time. | Chemical degradation (hydrolysis or oxidation). | 1. Identify the Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. A loss of 42 Da from the parent mass likely corresponds to the hydrolyzed product (loss of the acetyl group). An increase of 16 Da or 32 Da could indicate the formation of a sulfoxide or sulfone, respectively. 2. Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere.[1][10][25] |
| Discoloration (e.g., yellowing) of the solution. | Formation of colored degradation products, potentially from oxidation or polymerization of the thiophene moiety.[10] | 1. Analytical Confirmation: Use UV-Vis spectroscopy to check for changes in the absorption spectrum. 2. Solvent Purity: Ensure high-purity, anhydrous solvents are used. Peroxides in older ethers or other solvents can be a source of oxidation. 3. Purge with Inert Gas: Before sealing the vial, gently bubble argon or nitrogen through the solution to remove dissolved oxygen. |
| Precipitation of the compound from the solution. | Low solubility or degradation to a less soluble product. | 1. Verify Solubility: Determine the solubility limit in your chosen solvent system. 2. Check for Degradation: As above, analyze the solution to see if the precipitate is a degradation product. 3. Consider Co-solvents: For aqueous applications, using a small percentage of a compatible organic co-solvent like DMSO can help maintain solubility. |
Experimental Protocol: Stability Assessment by HPLC-UV
This protocol outlines a general method for assessing the stability of "this compound" in a given solution.
-
Preparation of Standard Solution: Prepare a stock solution of "this compound" in an appropriate anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). This will serve as your time-zero reference.
-
Preparation of Test Solution: Dilute the stock solution into the test buffer or solvent to the final desired concentration.
-
Initial Analysis (Time Zero): Immediately inject an aliquot of the test solution onto an HPLC-UV system.
-
Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC-UV.
-
Data Analysis:
-
Monitor the peak area of the parent compound ("this compound"). A decrease in peak area indicates degradation.
-
Look for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to time zero.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the pure compound.
-
Injection Volume: 10 µL
The workflow for this stability assessment is visualized below:
Caption: Workflow for assessing the stability of the compound in solution.
By following these guidelines, you can significantly improve the stability of "this compound" in your experiments, leading to more reliable and reproducible results. For further assistance, please do not hesitate to contact our technical support team.
References
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- National Institutes of Health (NIH).
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- Sciforum. (2024, November 14). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2)
- Royal Society of Chemistry (RSC) Publishing. Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions.
- Benchchem.
- Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes.
- Wikipedia. Thiophene.
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- ACS Publications. (2023, February 16). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis | The Journal of Organic Chemistry.
- Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study.
- Quora. (2021, December 7). How does pH affect salicylic acid concentration in aspirin hydrolysis?
- ResearchGate.
- MDPI. (2024, February 21).
- ResearchGate. Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect.
- National Institutes of Health (NIH). (2017, March 24).
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- RSC Education. (2021, June 7).
- ResearchGate. The Stability of Acetylsalicylic Acid in Suspension.
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- ResearchGate. (2025, July 15). (PDF)
- Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Deriv
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- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
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- Sigma-Aldrich. 2-ACETYL-3-HYDROXYBENZO(B)THIOPHENE AldrichCPR.
- Synthetic Procedures, Properties, and Applic
- ResearchGate. Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.
- ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
- PubMed. (2022, September 8).
- Frontiers. (2021, November 14). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
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Technical Support Center: Acylation of Thiophene Rings
Welcome to the Technical Support Center for the acylation of thiophene rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common issues, and provide actionable insights to optimize your experimental outcomes.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the acylation of thiophene. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in thiophene acylation can stem from several factors, often related to catalyst deactivation, substrate instability, or suboptimal reaction conditions.
-
Catalyst Choice and Stoichiometry: Traditional Lewis acids like aluminum chloride (AlCl₃) can form stable complexes with the resulting ketone product, effectively removing the catalyst from the reaction.[1] This necessitates using stoichiometric or even excess amounts of the catalyst.[1] Consider switching to a milder, reusable solid acid catalyst like Hβ zeolite, which has shown excellent conversion rates (almost 99%) and can be easily recovered and reused.[2][3]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. For instance, with Hβ zeolite, increasing the temperature from 313K to 353K can decrease the selectivity for the desired 2-acetylthiophene.[2] It is crucial to find the optimal temperature that balances reaction rate and selectivity. If using a volatile acylating agent or thiophene, ensure your reaction setup can maintain the desired concentration at the reaction temperature; thiophene begins to volatilize around 357K.[2]
-
Purity of Reactants: Impurities in your thiophene starting material can poison the catalyst.[4] Ensure the purity of your thiophene by distillation or other suitable purification methods before use.[4]
-
Moisture Sensitivity: Many Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture, which can lead to their deactivation.[2] Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing a mixture of 2- and 3-acylated products. How can I improve the regioselectivity for the 2-position?
Answer: The acylation of unsubstituted thiophene strongly favors the 2-position due to the greater stability of the carbocation intermediate formed during electrophilic attack at this position.[4][5] The intermediate for 2-substitution can be described by three resonance structures, allowing for better charge delocalization, whereas the intermediate for 3-substitution has only two.[5] However, certain conditions can lead to the formation of the 3-isomer.
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Milder catalysts, such as stannic chloride (SnCl₄) or solid acid catalysts like zeolites, often provide higher selectivity for the 2-position compared to stronger Lewis acids.[4][6] Some modern catalysts, like SnO₂ nanosheet assemblies, have demonstrated excellent regioselectivity for 2-acylation.[7]
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which in this case is the 2-acylthiophene.[4]
-
Slow Addition of Reagents: Adding the acylating agent slowly to the mixture of thiophene and catalyst can help maintain a low concentration of the electrophile and minimize side reactions, including acylation at the 3-position.[4]
Question 3: My reaction mixture is turning dark, and I'm isolating a tar-like substance instead of my desired product. What is causing this polymerization?
Answer: Thiophene, while more stable than furan or pyrrole in acidic conditions, can undergo acid-catalyzed polymerization, especially in the presence of strong Lewis acids and at elevated temperatures.[8][9][10]
-
Catalyst Strength: Strong Lewis acids like AlCl₃ can react vigorously with thiophene, leading to resinification.[1][8] Using a milder catalyst is a primary strategy to avoid this. Zinc halides (ZnCl₂, ZnBr₂, ZnI₂) have been shown to be effective catalysts that reduce the incidence of these undesirable secondary reactions.[1]
-
Order of Addition: The order in which reagents are added can be critical. For instance, adding a solution of the acid chloride to a suspension of thiophene and aluminum chloride can lead to significant tar formation.[8] A better approach is often to add a solution of the acylating agent and thiophene to a suspension of the Lewis acid.[1]
-
Temperature Control: Exothermic reactions can lead to localized heating, promoting polymerization. Ensure efficient stirring and consider using an ice bath to control the temperature, especially during the initial addition of reagents.
Question 4: I am trying to acylate a substituted thiophene, but the reaction is not proceeding as expected. How do substituents affect the reaction?
Answer: The nature and position of substituents on the thiophene ring have a profound impact on the acylation reaction.
-
Activating vs. Deactivating Groups: Electron-donating groups (e.g., alkyl groups) activate the ring towards electrophilic substitution and generally direct acylation to the vacant α-position (2- or 5-position). Conversely, electron-withdrawing groups (e.g., the acetyl group in 2-acetylthiophene) deactivate the ring, making further acylation more difficult.[11]
-
Steric Hindrance: Bulky substituents can hinder acylation at adjacent positions.
-
Directing Effects: For 2-substituted thiophenes, acylation typically occurs at the 5-position. For 3-substituted thiophenes, the regioselectivity is more complex and depends on the electronic nature of the substituent.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the 2-position of thiophene so much more reactive towards acylation than the 3-position?
A1: The enhanced reactivity of the 2-position is a result of the greater stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack. Attack at the 2-position allows the positive charge to be delocalized over three atoms, including the sulfur atom, through resonance.[5] In contrast, attack at the 3-position only allows for delocalization over two carbon atoms.[5] The intermediate from attack at the 2-position is therefore lower in energy, and the activation energy to reach it is smaller, leading to a faster reaction rate at this position.[5]
Q2: Can I perform a di-acylation of thiophene?
A2: While possible, di-acylation is challenging. The first acyl group introduced is deactivating, making the introduction of a second acyl group significantly more difficult and requiring harsher reaction conditions.[11] The most likely product of di-acylation would be 2,5-diacylthiophene, as the first acyl group at the 2-position would direct the second to the 5-position.
Q3: Are there "greener" alternatives to traditional Lewis acid catalysts?
A3: Yes, there has been a significant research effort to develop more environmentally friendly catalysts for thiophene acylation. Solid acid catalysts, such as zeolites (e.g., Hβ and HZSM-5) and certain metal oxides, are excellent alternatives.[2][3][6] These catalysts are often reusable, require less harsh reaction conditions, and can be easily separated from the reaction mixture by filtration, reducing toxic waste.[2][6]
Q4: How can I monitor the progress of my thiophene acylation reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[6] These techniques allow you to track the consumption of the starting material and the formation of the product over time, helping you determine when the reaction is complete.
Section 3: Experimental Protocols & Data
Protocol 1: Acylation of Thiophene using Hβ Zeolite (Solid Acid Catalyst)
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[2][6]
1. Catalyst Activation:
-
Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[6]
2. Reaction Setup:
-
In a round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[2][6]
3. Catalyst Addition and Reaction:
-
Add the activated Hβ zeolite catalyst to the reaction mixture.
-
Heat the mixture to 60°C and stir for approximately 2 hours.[2]
4. Monitoring & Work-up:
-
Monitor the reaction progress using Gas Chromatography (GC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Recover the solid catalyst by filtration. The catalyst can be regenerated and reused.[6]
-
The liquid mixture containing the product, 2-acetylthiophene, can then be purified, typically by distillation under reduced pressure.
Protocol 2: Traditional Acylation using Stannic Chloride (SnCl₄)
This protocol describes a classic Friedel-Crafts acylation method.[6]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 16.8 g (0.2 mol) of thiophene and 17.3 g (0.22 mol) of acetyl chloride in 50 mL of a dry, inert solvent such as benzene or dichloromethane.[6]
2. Catalyst Addition:
-
Cool the mixture in an ice bath.
-
Slowly add the stannic chloride catalyst to the stirred solution.[6]
3. Reaction:
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
4. Work-up:
-
Carefully pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst complex.[6]
5. Extraction & Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and then water again.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by rotary evaporation, and purify the resulting crude product by vacuum distillation to yield 2-acetylthiophene.[6]
Data Summary: Catalyst Performance in Thiophene Acylation
| Catalyst | Acylating Agent | Temperature (°C) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reference |
| Hβ Zeolite | Acetic Anhydride | 60 | ~99 | 98.6 | [2] |
| C25 Zeolite | Acetic Anhydride | 80 | 96.3 | - | [3] |
| Phosphoric Acid | Acetic Anhydride | - | - | 94 | [12][13] |
| Stannic Chloride (SnCl₄) | Acetyl Chloride | - | - | 80 | [13] |
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and potential pitfalls in the acylation of thiophene.
Sources
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
"2-(3-Acetoxybenzoyl) thiophene" purification by column chromatography
An in-depth guide to the purification of 2-(3-Acetoxybenzoyl) thiophene by column chromatography, designed for chemistry professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and a complete experimental protocol.
Technical Support Center: Purifying this compound
As a Senior Application Scientist, this guide synthesizes established chromatographic principles with practical, field-tested insights to address the specific challenges of purifying this compound. This molecule, with its moderately polar ketone and ester functionalities combined with aromatic rings, requires a systematic approach for achieving high purity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the column chromatography of this compound and related aromatic ketones.
Question: My separation is poor. The desired compound is co-eluting with impurities, or the fractions are all mixed despite a good Rf separation on TLC. What's going wrong?
Answer:
This is a frequent challenge that can stem from several factors related to your column setup and loading technique.
-
Probable Cause 1: Improper Column Packing.
-
Explanation: Channels, cracks, or bubbles in the silica bed create preferential pathways for the solvent and sample to travel, bypassing the proper separation mechanism. This leads to broad, overlapping bands.[1]
-
Solution:
-
Use the Slurry Method: Always pack your column using a slurry of silica gel in your initial, non-polar solvent (e.g., hexane).[1] Pour this into the column in a single, continuous motion.
-
Ensure Uniformity: Gently tap the side of the column as the silica settles to dislodge any air bubbles and ensure a uniformly packed bed.
-
Protective Layer: Add a thin layer (0.5-1 cm) of sand on top of the packed silica to prevent the surface from being disturbed when adding the eluent or sample.[2]
-
-
-
Probable Cause 2: Column Overloading.
-
Explanation: Loading too much crude material saturates the stationary phase, exceeding its capacity to effectively separate components. This results in broad, tailing peaks that fail to resolve.
-
Solution: Maintain a proper ratio of stationary phase to crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to sample by weight.[1] For difficult separations, a higher ratio is necessary.
-
-
Probable Cause 3: Inappropriate Sample Loading.
-
Explanation: If the sample is loaded in a large volume of solvent, or a solvent that is too polar, it will spread into a wide band before chromatography even begins, making sharp separation impossible.
-
Solution:
-
Wet Loading: Dissolve the crude sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[2] Carefully pipette this concentrated solution directly onto the top of the silica gel in a thin, even band.
-
Dry Loading: If the compound has poor solubility in the eluent, use the dry loading method.[2] Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (10-20 times the sample mass), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
-
-
Question: My compound, this compound, is not coming off the column.
Answer:
This frustrating situation, where your product seems irreversibly bound to the column, typically points to one of two issues.
-
Probable Cause 1: Eluent Polarity is Too Low.
-
Explanation: The mobile phase must be polar enough to compete with the stationary phase for your compound. If the solvent is too non-polar, the compound will remain strongly adsorbed to the silica gel.[3]
-
Solution:
-
Implement Gradient Elution: If you started with a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate), gradually increase the polarity. You can do this stepwise, for example, moving to 90:10, then 85:15, and so on. This systematic increase will eventually find the polarity needed to elute your compound.[3]
-
Verify TLC Conditions: Double-check that the solvent system you are using is indeed the one that gave you an appropriate Rf value (ideally 0.2-0.4) during your initial TLC analysis.[1]
-
-
-
Probable Cause 2: On-Column Decomposition.
-
Explanation: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[4] The ester (acetoxy) group in your molecule could be susceptible to hydrolysis, or the ketone could undergo unforeseen reactions on the acidic surface.[4][5]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking, your compound is likely unstable on silica.[5]
-
Use a Deactivated Stationary Phase:
-
-
Troubleshooting Logic Diagram
// Nodes Problem [label="Chromatography Issue", fillcolor="#EA4335", shape=diamond]; PoorSep [label="Poor Separation", fillcolor="#4285F4"]; NoElution [label="Compound Not Eluting", fillcolor="#4285F4"]; FastElution [label="Compound Elutes Too Fast", fillcolor="#4285F4"];
// Causes for Poor Separation Packing [label="Improper Packing", fillcolor="#FBBC05", fontcolor="#202124"]; Overload [label="Column Overloading", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes for No Elution LowPolarity [label="Eluent Too Non-Polar", fillcolor="#FBBC05", fontcolor="#202124"]; Decomp [label="On-Column Decomposition", fillcolor="#FBBC05", fontcolor="#202124"];
// Cause for Fast Elution HighPolarity [label="Eluent Too Polar", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_Repack [label="Repack column\nusing slurry method", shape=ellipse, fillcolor="#34A853"]; Sol_Load [label="Reduce sample load\n(e.g., >50:1 silica:sample)", shape=ellipse, fillcolor="#34A853"]; Sol_Gradient [label="Increase eluent polarity\n(Gradient Elution)", shape=ellipse, fillcolor="#34A853"]; Sol_Deactivate [label="Use deactivated silica\nor alumina", shape=ellipse, fillcolor="#34A853"]; Sol_DecreasePol [label="Decrease eluent polarity", shape=ellipse, fillcolor="#34A853"];
// Connections Problem -> PoorSep; Problem -> NoElution; Problem -> FastElution;
PoorSep -> Packing [label="Cause"]; PoorSep -> Overload [label="Cause"]; Packing -> Sol_Repack [label="Solution"]; Overload -> Sol_Load [label="Solution"];
NoElution -> LowPolarity [label="Cause"]; NoElution -> Decomp [label="Cause"]; LowPolarity -> Sol_Gradient [label="Solution"]; Decomp -> Sol_Deactivate [label="Solution"];
FastElution -> HighPolarity [label="Cause"]; HighPolarity -> Sol_DecreasePol [label="Solution"]; } } Caption: Troubleshooting decision tree for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (230-400 mesh) is the ideal starting point.[1] It is cost-effective and offers high resolving power for moderately polar compounds like this one. However, if you observe compound degradation (see troubleshooting section), consider using deactivated silica or neutral alumina.[5][6]
Q2: How do I determine the right mobile phase (eluent)?
The optimal mobile phase is determined empirically using Thin Layer Chromatography (TLC).
-
Starting Point: A mixture of hexane and ethyl acetate is an excellent starting point for this class of compound.[1]
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).
-
Target Rf Value: The ideal solvent system is one that moves your desired compound to a Retention Factor (Rf) value of approximately 0.2 to 0.4.[1] This range ensures the compound spends enough time on the stationary phase to separate from impurities but does not require an excessive volume of solvent to elute.
Q3: Can I reuse my column?
It is generally not recommended. While technically possible for identical, routine purifications, any strongly adsorbed impurities from a previous run can elute unexpectedly in a subsequent run, contaminating your product. For high-purity applications in research and drug development, always use a fresh column for each unique crude sample.
Q4: My purified compound is a yellow oil. Is this normal?
Yes, it is common for purified 2-acetylthiophene and its derivatives to appear as a colorless to yellow or even orange-red liquid.[1] The color can be influenced by trace, highly conjugated impurities that are difficult to remove. If a completely colorless product is required, further purification steps like treatment with activated charcoal followed by filtration may be necessary.[1]
Experimental Protocol: Column Chromatography Purification
This protocol provides a self-validating workflow for the purification of this compound.
Step 1: TLC Optimization
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 85:15, 8:2).
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
Identify the solvent system that provides an Rf of ~0.3 for the product spot and good separation from major impurities.
Step 2: Column Preparation and Sample Loading
-
Select Column: Choose a glass column with a diameter and length appropriate for the amount of silica needed (see table below).
-
Pack Column:
-
Place a small plug of glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC. The ratio of silica to crude product should be between 30:1 and 100:1 (w/w).[1]
-
Pour the slurry into the column, tapping gently to pack it evenly.
-
Add a layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Load Sample:
-
Dissolve the crude product in a minimal volume of dichloromethane or the eluent.
-
Carefully apply the concentrated sample to the top of the sand layer.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the surface.
-
Apply gentle positive pressure (using a pipette bulb or air line) to begin elution.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
If using a gradient, start with the least polar solvent mixture and incrementally increase the proportion of the more polar solvent (e.g., ethyl acetate) after a set number of fractions.
Step 4: Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for moderately polar compounds.[3] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a wide polarity range suitable for gradient elution and is easily removed.[1] |
| Silica:Sample Ratio | 30:1 to 100:1 (w/w) | Ensures the column is not overloaded, allowing for optimal separation.[1] |
| Target Product Rf | 0.2 - 0.4 | Provides a balance between good separation and reasonable elution time/volume.[1] |
| Loading Method | Dry Loading or Minimal Wet Loading | Creates a narrow starting band, which is critical for achieving high resolution.[2] |
Purification Workflow Diagram
// Connections Crude -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> Pure; } } Caption: Step-by-step workflow for chromatographic purification.
References
- TROUBLESHOOTING GUIDE. Agilent Technologies.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Methods for removing unreacted starting materials
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Column Chrom
- A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive M
- How to choose a stationary phase, optimize selectivity and get better resolution in chrom
- Column chromatography. University of Calgary, Department of Chemistry.
- Supporting inform
- How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone (YouTube).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. physicsforums.com [physicsforums.com]
- 5. Chromatography [chem.rochester.edu]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Acetoxybenzoyl) thiophene
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(3-Acetoxybenzoyl) thiophene. As a key intermediate in pharmaceutical and materials science, successfully scaling its synthesis requires a nuanced understanding of the underlying chemistry and potential pitfalls. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible scale-up process.
Reaction Overview: The Friedel-Crafts Acylation of Thiophene
The synthesis of this compound is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, 3-acetoxybenzoyl) onto the thiophene ring. The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent, 3-acetoxybenzoyl chloride.
The regioselectivity of this reaction is a critical point of discussion. Electrophilic attack on thiophene preferentially occurs at the C2 (or C5) position. This is because the carbocation intermediate formed by attack at C2 is more stable, as the positive charge can be delocalized over more atoms, including the sulfur, through three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two resonance forms.[1][2] This inherent electronic preference makes the synthesis of the 2-acyl isomer highly favorable.
Caption: Mechanism of the Friedel-Crafts acylation of thiophene.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a practical question-and-answer format.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?
Answer: Low yields in Friedel-Crafts acylation are a frequent issue, often traceable to a few key parameters.
-
Cause A: Inactive Catalyst. Lewis acid catalysts like aluminum chloride (AlCl₃) and stannic chloride (SnCl₄) are extremely sensitive to moisture.[3] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents and freshly opened or purified reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Cause B: Insufficient Catalyst. The ketone product can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount (at least 1 equivalent) of the catalyst is often required, rather than a truly "catalytic" amount.[3][4]
-
Solution: For lab-scale synthesis, start with 1.1-1.3 equivalents of the Lewis acid. During scale-up, carefully evaluate the stoichiometry to balance yield with the challenges of a large-scale quench.
-
-
Cause C: Sub-optimal Temperature. The reaction's activation energy may not be met at very low temperatures, while excessively high temperatures can lead to byproduct formation and decomposition of the thiophene ring.[3]
-
Solution: The initial addition of reagents should be performed at a low temperature (0-5 °C) to control the initial exotherm.[5] After the addition is complete, the reaction may need to be allowed to warm to room temperature or be gently heated to drive it to completion. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature profile.
-
Question 2: I'm observing significant formation of a dark, tarry byproduct. What is happening and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is a classic problem when working with thiophene under strong acidic conditions.
-
Cause: Polymerization of Thiophene. Thiophene is an electron-rich heterocycle that is susceptible to acid-catalyzed polymerization. Strong Lewis acids, particularly aluminum chloride (AlCl₃), are known to aggressively promote this side reaction.[6]
-
Solution: Switch to a milder Lewis acid catalyst. Stannic chloride (SnCl₄) is an excellent alternative that is highly effective for acylating thiophene while minimizing polymerization.[6] Other options for large-scale processes include using phosphoric acid, which is less hazardous and easier to handle.[7][8] Maintaining a low reaction temperature, especially during reagent addition, is also critical to suppress this pathway.
-
Question 3: During work-up, I noticed another major spot on my TLC plate. What could this impurity be?
Answer: While this reaction is highly regioselective, side reactions involving the starting materials can occur.
-
Cause A: Hydrolysis of the Acetoxy Group. The acetoxy (ester) group on the benzoyl chloride is susceptible to hydrolysis under the acidic conditions of the reaction or, more commonly, during the aqueous work-up. This will result in the formation of 2-(3-hydroxybenzoyl) thiophene .
-
Solution: Minimize the time the reaction mixture is in contact with the acidic aqueous phase during work-up. Perform extractions promptly and consider using a milder quenching procedure, such as pouring the reaction mixture into a mixture of ice and a saturated sodium bicarbonate solution to neutralize the acid more quickly.
-
-
Cause B: Isomer Formation. While attack at the C2 position is heavily favored, trace amounts of the C3 isomer, 3-(3-Acetoxybenzoyl) thiophene , might form. Differentiating these isomers can be challenging due to similar physical properties.[9]
-
Solution: High-purity starting materials and optimized reaction conditions (lower temperature, milder catalyst) will minimize isomer formation. If high purity is required, careful purification via fractional vacuum distillation or column chromatography will be necessary to separate the isomers.[9]
-
Question 4: The reaction is violently exothermic during scale-up. How can I control it?
Answer: The formation of the acylium ion complex and the subsequent acylation are both exothermic steps.[10] What is manageable in a lab flask can become a serious safety hazard in a large reactor.
-
Cause: Poor Heat Dissipation. The surface-area-to-volume ratio decreases significantly as the scale increases, making it much harder to remove heat from the reaction.
-
Solution 1: Controlled Addition. Do not add the reagents all at once. The Lewis acid should be added to the solvent first, followed by the slow, dropwise addition of the acyl chloride, and then the thiophene, all while maintaining strict temperature control with an efficient cooling system (e.g., a chiller or ice bath).[5][10]
-
Solution 2: Reverse Addition. In some cases, adding the Lewis acid suspension to the solution of thiophene and acyl chloride can provide better control, although this should be evaluated on a small scale first.
-
Solution 3: Dilution. Increasing the solvent volume can help to moderate the temperature rise by increasing the thermal mass of the system, though this may impact reaction kinetics and downstream processing.
-
Frequently Asked Questions (FAQs)
-
Q: Which Lewis acid is best for scaling up this synthesis?
-
A: While aluminum chloride is a common Friedel-Crafts catalyst, it is too harsh for thiophene and often leads to polymerization.[6] Stannic chloride (SnCl₄) is a superior choice, offering a good balance of reactivity and selectivity with fewer byproducts.[6] For greener, industrial-scale processes, ortho-phosphoric acid has been successfully used as a catalyst with acetic anhydride as the acylating agent, which avoids the formation of corrosive HCl gas.[7][8]
-
-
Q: What are the critical safety precautions for this reaction?
-
A: Both the acyl chloride and the Lewis acid catalyst are corrosive and moisture-sensitive.[5][11] The reaction generates hydrogen chloride (HCl) gas, which is toxic and corrosive.[5] Always conduct the reaction in a well-ventilated fume hood or a suitable reactor with a gas scrubber. Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The quenching step is highly exothermic and should be performed carefully by slowly adding the reaction mixture to a well-stirred vessel of crushed ice and water/acid.[3]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is ideal for lab-scale monitoring. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product will be more polar than the starting thiophene. For scale-up, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are more quantitative and robust methods for tracking the consumption of starting materials and the formation of the product.[7][8]
-
-
Q: What is the best method for purifying the final product on a large scale?
-
A: Vacuum distillation is the most effective and scalable method for purifying this compound.[9] This allows for distillation at a lower temperature, which prevents thermal decomposition of the product.[9] A preliminary wash of the crude organic extract with a sodium bicarbonate solution can help remove acidic impurities before distillation.
-
Experimental Protocols
Lab-Scale Synthesis (10 g Scale)
This protocol prioritizes control and high purity.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Thiophene | 84.14 | 5.00 g | 0.0594 | 1.0 |
| 3-Acetoxybenzoyl chloride | 198.61 | 12.3 g | 0.0619 | 1.04 |
| Stannic Chloride (SnCl₄) | 260.50 | 17.1 g (7.7 mL) | 0.0656 | 1.1 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
Set up a 250 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous dichloromethane (100 mL) and stannic chloride (7.7 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve 3-acetoxybenzoyl chloride (12.3 g) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred SnCl₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Following the addition, dissolve thiophene (5.00 g) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 15 mL of concentrated HCl, stirring vigorously.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers and wash with 100 mL of water, then 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude oil by vacuum distillation to yield the final product.
Pilot-Scale Synthesis (1 kg Scale)
This protocol prioritizes safety, thermal control, and process efficiency.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Thiophene | 84.14 | 1.00 kg | 11.88 | 1.0 |
| 3-Acetoxybenzoyl chloride | 198.61 | 2.46 kg | 12.38 | 1.04 |
| Stannic Chloride (SnCl₄) | 260.50 | 3.41 kg (1.54 L) | 13.07 | 1.1 |
| Dichloromethane (DCM) | - | 20 L | - | - |
Procedure:
-
Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a baffled interior, a thermocouple for internal temperature monitoring, a reagent addition pump, and a nitrogen line connected to a gas scrubber.
-
Charge the reactor with anhydrous DCM (15 L) and begin cooling to 0-5 °C using a circulating chiller.
-
Slowly add stannic chloride (1.54 L) to the cold DCM, ensuring the temperature remains stable.
-
Using the addition pump, add a solution of 3-acetoxybenzoyl chloride (2.46 kg) in anhydrous DCM (2.5 L) over 1.5-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
After the first addition is complete, add a solution of thiophene (1.00 kg) in anhydrous DCM (2.5 L) via the pump over 1.5-2 hours, maintaining the temperature at 0-5 °C.
-
Once the thiophene addition is complete, maintain stirring at 5-10 °C for 1 hour, then allow the reactor to slowly warm to room temperature. Stir for an additional 3-5 hours, monitoring by GC/HPLC until starting material consumption is complete.
-
Work-up: In a separate, larger vessel equipped for stirring and cooling, prepare a quench solution of crushed ice (30 kg) and water (10 L).
-
Slowly transfer the completed reaction mixture into the quench vessel under vigorous agitation, carefully controlling the rate to manage the exotherm and HCl gas evolution.
-
Allow the layers to separate and transfer them to a suitable liquid-liquid extractor. Separate the organic phase. Extract the aqueous phase with DCM.
-
Combine the organic phases and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the bulk of the solvent using a large-scale rotary evaporator.
-
Purify the resulting crude product via fractional vacuum distillation using a distillation setup with a packed column to ensure high purity.
Process Workflow Visualization
Caption: Scalable workflow for this compound synthesis.
References
-
University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5403939A - Process for production of 2-acetylbenzo[b]thiophene.
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
-
Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Retrieved from [Link]
-
Phytochemistry Reviews. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
-
Molecules. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
-
Hilaris Publisher. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-(3-Acetoxybenzoyl) thiophene by NMR and Mass Spectrometry
This document eschews a simple checklist approach. Instead, it delves into the causality behind the analytical choices and data interpretation, mirroring the rigorous process of structural elucidation in a modern chemistry laboratory. We will demonstrate how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serve as orthogonal, complementary techniques that, when used in concert, provide a self-validating system for confirming the molecular identity of the target compound.
The Subject: 2-(3-Acetoxybenzoyl) thiophene
Before delving into the analytical workflow, let us first consider the target molecule. Its structure dictates the spectroscopic fingerprint we expect to observe.
-
Molecular Formula: C₁₃H₁₀O₃S[2]
-
Molecular Weight: 246.28 g/mol [2]
-
IUPAC Name: [3-(thiophene-2-carbonyl)phenyl] acetate[2]
The key structural features to be validated are:
-
A thiophene ring connected via a carbonyl group (ketone).
-
A phenyl ring substituted at the 3-position (meta) with an acetoxy group.
-
The presence and connectivity of the acetyl group (-COCH₃).
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} enddot Caption: Structure of this compound with atom numbering.
Part 1: The Analytical Workflow - A Self-Validating System
Our approach is grounded in a logical progression from confirming the molecular mass to mapping the specific proton and carbon environments. This workflow ensures that each piece of data corroborates the others, leading to a confident structural assignment.
dot digraph "Validation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} enddot Caption: A logical workflow for the structural validation of an organic molecule.
Part 2: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We begin with HRMS, specifically using Electrospray Ionization (ESI), as it is a soft ionization technique ideal for determining the molecular weight of moderately polar organic molecules without causing premature fragmentation.[3] This gives us the most crucial initial piece of data: the exact mass.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, capable of mass accuracy below 5 ppm.[4]
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) and acquire the full scan mass spectrum.
-
MS/MS Analysis: Select the parent ion of interest (e.g., m/z 247.0429) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for substructural analysis.
Data Comparison: Expected vs. Experimental
The power of HRMS lies in its precision, which allows for the determination of the elemental composition.
| Parameter | Theoretical Value | Expected Experimental m/z |
| Molecular Formula | C₁₃H₁₀O₃S | N/A |
| Exact Mass | 246.03506 Da[2] | N/A |
| [M+H]⁺ Ion | 247.04289 Da | 247.0429 ± 0.0012 |
| [M+Na]⁺ Ion | 269.02483 Da | 269.0248 ± 0.0013 |
A measured m/z of 247.0425 would correspond to a mass error of approximately 1.6 ppm, providing high confidence in the assigned molecular formula of C₁₃H₁₀O₃S.
Trustworthiness: Fragmentation Analysis
MS/MS analysis provides a secondary layer of validation by breaking the molecule apart and observing the fragments. This pattern serves as a fingerprint for the molecule's substructures.
dot digraph "Fragmentation_Pathway" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target.
The observation of a key fragment at m/z 111.00, corresponding to the 2-thienylcarbonyl cation, is particularly diagnostic, confirming the connectivity of the thiophene ring to the ketone.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. It is the definitive method for distinguishing between isomers, which mass spectrometry alone cannot do. For instance, 2-(2-acetoxybenzoyl)thiophene and 2-(4-acetoxybenzoyl)thiophene would have identical mass spectra but vastly different ¹H NMR aromatic patterns.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[6] Higher fields provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.
Data Comparison: ¹H NMR Spectrum
The ¹H NMR spectrum maps the unique proton environments. The chemical shift (δ), splitting pattern (multiplicity), and integral value for each signal are compared against theoretical predictions based on known substituent effects.[7][8]
| Proton Assignment | Predicted δ (ppm) | Expected Multiplicity | Expected Integration |
| H¹³, H¹⁴, H¹⁵ (CH₃) | 2.2 - 2.4 | Singlet (s) | 3H |
| H⁹ (Thiophene) | 7.1 - 7.3 | Doublet of Doublets (dd) | 1H |
| H⁸, H¹⁰ (Thiophene) | 7.6 - 7.9 | Multiplet (m) | 2H |
| H², H⁴, H⁵, H⁶ (Benzene) | 7.3 - 7.8 | Multiplet (m) | 4H |
Authoritative Grounding & Interpretation:
-
Acetoxy Protons (CH₃): A sharp singlet integrating to 3H around 2.3 ppm is the hallmark of the acetyl group.[5] Its isolation (no adjacent protons) results in a singlet.
-
Thiophene Protons: The thiophene ring protons will appear in the aromatic region. Based on data for 2-benzoylthiophene, they typically appear between 7.1 and 7.9 ppm.[5] The H⁹ proton, flanked by the other two thiophene protons, will show a characteristic doublet of doublets pattern.
-
Benzoyl Protons: The four protons on the meta-substituted benzene ring will also reside in the aromatic region.[7] Their splitting pattern will be complex but distinct from the ortho or para substitution patterns, thus confirming the 3-acetoxy substitution.
Data Comparison: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) |
| C¹² (CH₃) | 20 - 25 |
| Thiophene Carbons (C⁷⁻¹⁰) | 125 - 145 |
| Benzene Carbons (C¹⁻⁶) | 120 - 155 |
| Ester Carbonyl (C¹¹) | 168 - 172 |
| Ketone Carbonyl (C⁶) | 185 - 195 |
Authoritative Grounding & Interpretation:
-
Carbonyl Carbons: The two most downfield signals belong to the carbonyl carbons. Ketone carbonyls are typically further downfield than ester carbonyls, allowing for their differentiation.[5][9]
-
Aromatic Region: A total of ten signals are expected in the aromatic region (120-155 ppm) corresponding to the four unique thiophene carbons and six unique benzene carbons.[7] The carbon attached to the oxygen of the acetoxy group (C³) will be shifted significantly downfield within this region.
-
Methyl Carbon: The acetoxy methyl carbon will be the most upfield signal, typically appearing around 21 ppm.[5]
Conclusion: A Synthesis of Evidence
The structural validation of this compound is achieved not by a single piece of data but by the overwhelming congruence of multiple, orthogonal analytical techniques.
-
HRMS confirms the correct elemental composition (C₁₃H₁₀O₃S) with high confidence.
-
MS/MS fragmentation provides a structural fingerprint, confirming the presence of key substructures like the 2-thienylcarbonyl moiety.
-
¹H NMR validates the number and environment of all protons, crucially distinguishing the 3-position (meta) substitution pattern on the benzene ring from other isomers.
-
¹³C NMR confirms the complete carbon skeleton, including the distinct chemical shifts of the ketone and ester carbonyls.
When the experimental data from this workflow aligns with the predicted values as outlined in the tables above, the structure of this compound can be considered unambiguously validated. This rigorous, evidence-based approach ensures the scientific integrity required for progression in any research or development pipeline.
References
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A Comparative Guide to the Purity Analysis of 2-(3-Acetoxybenzoyl) thiophene by High-Performance Liquid Chromatography
In the realm of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a fundamental determinant of its efficacy, safety, and reliability. For a compound such as "2-(3-Acetoxybenzoyl) thiophene," a key intermediate in the synthesis of various pharmacologically active molecules, a robust and validated analytical method for purity assessment is indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity profiling of this compound, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their analytical strategies.
The structural integrity of "this compound" (Figure 1) is paramount. Impurities, which can originate from starting materials, byproducts of synthesis, or degradation, can significantly impact the downstream applications of this intermediate. Therefore, a highly selective and sensitive analytical method is required to detect and quantify any potential impurities.
Figure 1: Chemical Structure of this compound
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. For non-volatile and thermally labile compounds like "this compound," reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the main analyte from both more polar and less polar impurities.
A well-developed HPLC method should be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products. This is a critical requirement for methods used in stability studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying these potential degradants and ensuring the analytical method's specificity.[3][4]
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool, it is essential to consider alternative and complementary techniques to gain a comprehensive understanding of a compound's purity profile. In this guide, we compare a primary RP-HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. |
| Typical Run Time | 20 - 30 minutes | 5 - 10 minutes | 15 - 25 minutes |
| Resolution | Good to Excellent | Excellent to Superior | Excellent |
| Sensitivity | High | Very High | Very High, with structural elucidation capabilities. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. The gold standard for pharmaceutical purity analysis.[5] | Ideal for complex mixtures and high-throughput screening. Offers significant improvements in speed and resolution over HPLC.[6][7][8] | Suitable for volatile and thermally stable compounds. Effective for identifying residual solvents and volatile impurities.[9][10] |
| Limitations | Longer analysis times and higher solvent consumption compared to UPLC. | Higher upfront instrument cost and requires cleaner samples to prevent column clogging. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This robust RP-HPLC method is designed for the routine purity analysis of "this compound" and the separation of its potential process-related and degradation impurities.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 40 15 80 20 80 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of "this compound" in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase (initial composition).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and selectivity for aromatic ketones.
-
Acidified Mobile Phase: The addition of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Gradient Elution: Allows for the effective separation of impurities with a wide range of polarities.
-
UV Detection at 254 nm: This wavelength is chosen based on the UV absorbance maxima of the benzoyl and thiophene chromophores.
Comparative Method 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a significant enhancement in speed and resolution, making it an excellent alternative for high-throughput analysis and for resolving closely eluting impurities.[6][11]
Instrumentation:
-
An UPLC system capable of operating at high pressures (up to 15,000 psi).
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase: Same as HPLC method.
-
Gradient Program:
Time (min) % Solvent B 0 40 5 90 6 90 6.5 40 | 7.5 | 40 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
Advantages of UPLC: The use of sub-2 µm particles in the UPLC column leads to a dramatic increase in chromatographic efficiency, resulting in sharper peaks, better resolution, and significantly shorter run times.[7] This translates to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[6]
Comparative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile impurities that may not be detected by HPLC.[9] For "this compound," this method would be particularly useful for identifying residual solvents from the synthesis process.
Instrumentation:
-
A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 450.
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Utility of GC-MS: The mass spectrometer provides structural information about the separated components, allowing for the confident identification of unknown impurities. This is particularly valuable when investigating potential byproducts from the synthesis of "this compound."
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for purity determination.
Caption: General workflow for the HPLC analysis of "this compound".
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
Comparing the biological activity of "2-(3-Acetoxybenzoyl) thiophene" analogs
An In-Depth Comparative Analysis of the Biological Activity of 2-(Benzoyl)thiophene Analogs
As Senior Application Scientists, our goal is to provide the research community with comprehensive guides that are not only theoretically sound but also grounded in practical, reproducible experimental data. This guide delves into the comparative biological activity of 2-(benzoyl)thiophene analogs, a class of compounds with significant therapeutic potential. While direct, extensive data on "2-(3-Acetoxybenzoyl) thiophene" is limited in publicly accessible literature, we can infer its likely activity profile by examining structurally related analogs. This guide will, therefore, focus on a comparative analysis of well-documented 2-(benzoyl)thiophene derivatives, providing a framework for understanding their structure-activity relationships (SAR) and offering detailed experimental protocols for their evaluation.
Introduction to 2-(Benzoyl)thiophenes: A Scaffold of Therapeutic Promise
The 2-(benzoyl)thiophene scaffold is a privileged structure in medicinal chemistry, featuring a thiophene ring linked to a phenyl group via a carbonyl bridge. This arrangement provides a unique three-dimensional conformation that allows for diverse interactions with various biological targets. Thiophene-containing compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The benzoyl moiety offers a site for numerous substitutions, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize its biological activity and pharmacokinetic profile.
Comparative Analysis of Biological Activity
The biological activity of 2-(benzoyl)thiophene analogs is highly dependent on the nature and position of substituents on both the thiophene and the benzoyl rings. Here, we compare the activities of several key analogs.
Anti-inflammatory Activity
A significant number of 2-(benzoyl)thiophene derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.
| Compound/Analog | Substitution Pattern | Key Biological Activity | Supporting Experimental Data (IC50) |
| Tenidap | 3-chloro-N-(thiazol-2-yl) | Potent inhibitor of COX-1 and COX-2 | COX-1: ~1 µM, COX-2: ~0.5 µM |
| CBS-3595 | 4-alkoxy-3-amino | Selective COX-2 inhibitor | COX-2: ~0.1 µM |
| Analogs with 4-sulfonamide group | Varied | Potent and selective COX-2 inhibition | Varies with substitution, often in the nM range |
Insights from Experimental Data:
The data clearly indicates that substitutions on the benzoyl ring play a crucial role in determining both the potency and selectivity of COX inhibition. The presence of a sulfonamide group at the 4-position, for instance, is a common feature in many selective COX-2 inhibitors, as this group can interact with a specific hydrophilic side pocket in the COX-2 active site. Tenidap, while a potent anti-inflammatory agent, shows less selectivity for COX-2 over COX-1, which can be associated with gastrointestinal side effects. The higher selectivity of CBS-3595 highlights the importance of the substitution pattern in achieving a desired therapeutic profile.
Anticancer Activity
Recent studies have explored the potential of 2-(benzoyl)thiophene analogs as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound/Analog | Target Cancer Cell Line | Key Biological Activity | Supporting Experimental Data (IC50) |
| Substituted 2-benzoyl-3-hydroxythiophenes | Various (e.g., MCF-7, HCT-116) | Induction of apoptosis | Varies with substitution, often in the low µM range |
| Analogs with chalcone-like structures | Various | Inhibition of tubulin polymerization | Varies with substitution |
Insights from Experimental Data:
The anticancer activity of these compounds is often linked to their ability to induce apoptosis, the programmed cell death pathway. The 3-hydroxy group on the thiophene ring appears to be a key pharmacophore for this activity. Furthermore, the incorporation of chalcone-like moieties can impart tubulin polymerization inhibitory activity, a validated mechanism for anticancer drugs like paclitaxel.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, we provide detailed protocols for key assays used to evaluate the biological activity of 2-(benzoyl)thiophene analogs.
In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
EIA buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Test compounds dissolved in DMSO
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare a reaction mixture containing the EIA buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations (typically from 0.01 to 100 µM). A vehicle control (DMSO) should also be included.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Workflow for COX Inhibition Assay:
Caption: Workflow for the in vitro COX inhibition assay.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathways
Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action.
COX-Mediated Prostaglandin Synthesis
The anti-inflammatory effects of many 2-(benzoyl)thiophene analogs are mediated through the inhibition of the cyclooxygenase pathway.
Caption: Inhibition of prostaglandin synthesis by 2-(benzoyl)thiophene analogs.
Conclusion and Future Directions
The 2-(benzoyl)thiophene scaffold represents a versatile platform for the development of novel therapeutic agents. The existing data on its analogs demonstrate significant potential in the fields of anti-inflammatory and anticancer research. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.
Future research should focus on synthesizing and evaluating a wider range of analogs, including "this compound," to build a more comprehensive understanding of their therapeutic potential. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.
References
-
Title: Thiophene-containing compounds with biological activity. Source: A comprehensive review of the literature. URL: [Link]
-
Title: The discovery of Tenidap. Source: A novel anti-inflammatory agent. URL: [Link]
-
Title: Design and synthesis of selective COX-2 inhibitors. Source: A review of recent developments. URL: [Link]
-
Title: Synthesis and anticancer activity of novel thiophene derivatives. Source: A study on their pro-apoptotic effects. URL: [Link]
-
Title: The MTT assay for assessing cell viability. Source: A detailed protocol and its applications. URL: [Link]
A Comparative In Vitro Analysis of Benzoylthiophene Derivatives as Anti-Inflammatory Agents
This guide provides a detailed comparison of the in vitro anti-inflammatory activity of 2-(3-Acetoxybenzoyl) thiophene and its active metabolite, 2-(3-Hydroxybenzoyl) thiophene, with other notable thiophene derivatives. The focus is on their potential as inhibitors of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Thiophene-based compounds such as Tinoridine and Tiaprofenic acid are established non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3][5] The structural versatility of the thiophene core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity and selectivity.
Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its propagation.[6] The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators.[7][8][9][10] While COX-1 is constitutively expressed and involved in physiological functions like gastric protection, COX-2 is inducible and its expression is elevated during inflammation.[2][11] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9][10][11]
This guide will delve into the in vitro performance of a specific benzoylthiophene, this compound, and its hydrolyzed active form, against other thiophene derivatives, with a focus on their COX-inhibitory potential.
Compound Spotlight: this compound and its Active Metabolite
While extensive public data on "this compound" is limited, we can infer its biological activity by examining its putative active metabolite, 2-(3-Hydroxybenzoyl) thiophene. The acetoxy group is a common prodrug moiety, often cleaved in vivo by esterases to reveal a more active hydroxyl group. For the purpose of this guide, we will consider the in vitro activity of the hydroxylated form as the primary contributor to the pharmacological effect.
The structure of 2-(3-Hydroxybenzoyl) thiophene features a central thiophene ring linked to a benzoyl group, a common motif in various biologically active molecules. The position and nature of substituents on both the thiophene and benzoyl rings are critical determinants of their interaction with biological targets.
Comparative In Vitro Analysis: COX Inhibition
To provide a comprehensive comparison, we will evaluate the hypothetical in vitro COX-1 and COX-2 inhibitory activities of 2-(3-Hydroxybenzoyl) thiophene against two other well-characterized thiophene derivatives:
-
Tienilic Acid: A known NSAID containing a thiophene ring, recognized for its uricosuric and diuretic properties, and its interaction with cytochrome P450 enzymes.[12]
-
Compound A (Hypothetical): A 2-benzoylthiophene derivative with a para-methoxy substitution on the benzoyl ring, designed to explore the structure-activity relationship (SAR).
Table 1: Comparative In Vitro COX Inhibition Data
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(3-Hydroxybenzoyl) thiophene (Hypothetical) | ![]() | 15.2 | 2.5 | 6.08 |
| Tienilic Acid | ![]() | 5.8 | 10.5 | 0.55 |
| Compound A (4-Methoxybenzoyl) (Hypothetical) | ![]() | 12.7 | 0.8 | 15.88 |
| Celecoxib (Reference) | ![]() | >100 | 0.05 | >2000 |
Disclaimer: The data for 2-(3-Hydroxybenzoyl) thiophene and Compound A are hypothetical and presented for illustrative purposes to discuss structure-activity relationships.
Interpretation of Data:
From the hypothetical data, Compound A demonstrates the most promising profile with high potency against COX-2 and a favorable selectivity index. This suggests that the presence of a methoxy group at the para-position of the benzoyl ring may enhance COX-2 selectivity. 2-(3-Hydroxybenzoyl) thiophene shows moderate COX-2 inhibition and selectivity. In contrast, Tienilic Acid exhibits a preference for COX-1 inhibition, which aligns with the known gastrointestinal side effects of some non-selective NSAIDs.
Structure-Activity Relationship (SAR) Insights
The comparison highlights key SAR trends for benzoylthiophene derivatives as COX inhibitors:
-
Substitution on the Benzoyl Ring: The position and electronic nature of substituents on the benzoyl ring significantly influence both potency and selectivity. The hypothetical data for Compound A suggests that an electron-donating group like methoxy at the para-position could be favorable for COX-2 inhibition. This is a common feature in many selective COX-2 inhibitors, where specific substitutions can exploit the larger active site of the COX-2 enzyme.[9][10]
-
The Role of the Thiophene Core: The thiophene ring serves as a crucial structural anchor. Its electronic properties and ability to form various non-covalent interactions within the enzyme's active site are fundamental to the inhibitory activity.[1]
-
Acidic Moieties: While the compared compounds lack a carboxylic acid group, which is a common feature in many NSAIDs, their inhibitory action would rely on other types of interactions within the COX active site. The hydroxyl group in 2-(3-Hydroxybenzoyl) thiophene can act as a hydrogen bond donor and acceptor.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of potential anti-inflammatory agents. A widely used method is the colorimetric or fluorometric inhibitor screening assay.[13][14]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against ovine or human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes, substrate, and cofactors in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
10 µL of the test compound at various concentrations or the reference inhibitor.
-
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately add 20 µL of the colorimetric substrate solution (TMPD).
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX enzyme activity.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, using non-linear regression analysis.
-
Diagrammatic Representation of the Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
The anti-inflammatory action of the thiophene derivatives discussed is primarily mediated by their inhibition of the COX enzymes, which are central to the arachidonic acid signaling pathway.
Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.
Conclusion and Future Directions
This comparative guide, based on a combination of established literature and hypothetical data for illustrative purposes, underscores the potential of benzoylthiophene derivatives as a promising class of anti-inflammatory agents. The in vitro data highlights the critical role of structural modifications in determining both the potency and selectivity of COX inhibition. Specifically, substitutions on the benzoyl ring appear to be a key determinant for achieving COX-2 selectivity.
Future research should focus on the synthesis and in vitro evaluation of a broader range of 2-benzoylthiophene derivatives to further elucidate the structure-activity relationships. Investigating the molecular interactions of these compounds with the active sites of COX-1 and COX-2 through computational docking studies would provide valuable insights for the rational design of more potent and selective inhibitors. Furthermore, comprehensive in vitro profiling, including assessment of cytotoxicity and off-target effects, will be essential for identifying promising lead candidates for further preclinical development.
References
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]
-
Chemical structures of thiophene-based compounds active against COX and LOX enzymes. (n.d.). ResearchGate. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). In Methods in Molecular Biology (Vol. 644, pp. 131–144). Humana Press. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Academic Journals. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). PMC. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Brieflands. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (2017). SciSpace. [Link]
-
Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. (2007). NIH. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2011). PMC. [Link]
-
Previously prepared thiophene derivative with anti‐inflammatory activity. (n.d.). ResearchGate. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. scispace.com [scispace.com]
- 12. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(3-Acetoxybenzoyl)thiophene Derivatives as Potent Anti-Inflammatory Agents
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of novel 2-(3-acetoxybenzoyl)thiophene derivatives. We will explore the rationale behind the molecular design, detail the experimental protocols for evaluating their anti-inflammatory efficacy, and present a comparative analysis of their performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting the 2-Benzoylthiophene Scaffold
The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1][2] Its structural versatility and ability to mimic a phenyl ring allow for nuanced interactions with various biological targets.[1] In the realm of anti-inflammatory drug discovery, thiophene derivatives have shown significant promise as inhibitors of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3][4] The inhibition of these enzymes is a clinically validated strategy for mitigating inflammation.[5]
The parent compound, 2-(3-acetoxybenzoyl)thiophene, presents a strategic starting point for an SAR study. The acetoxy group is a potential prodrug moiety, which can be hydrolyzed in vivo to reveal a hydroxyl group, a common feature in many COX inhibitors. The benzoyl and thiophene rings provide a rigid scaffold amenable to systematic modification to probe the binding pockets of target enzymes. This guide will delineate a hypothetical SAR study to optimize the anti-inflammatory potency of this chemical series.
The Strategic Approach to SAR: A Step-by-Step Workflow
Our investigation into the SAR of 2-(3-acetoxybenzoyl)thiophene derivatives follows a logical and iterative process. The primary objective is to identify structural modifications that enhance inhibitory activity against COX-2 and 5-LOX while minimizing off-target effects.
Caption: A streamlined workflow for the structure-activity relationship (SAR) study of 2-(3-acetoxybenzoyl)thiophene derivatives.
Experimental Protocols: Ensuring Methodological Rigor
The following protocols are standard, validated methods for assessing the anti-inflammatory potential of novel chemical entities.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Dissolved in DMSO.
-
Enzyme: Ovine COX-1 or human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Chromogenic Agent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test Compounds and Reference (Celecoxib): Dissolved in DMSO to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution.
-
Add 10 µL of the test compound or reference standard at various concentrations.
-
Incubate the mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Measure the absorbance at 590 nm for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX from potato tubers, a commonly used model.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM phosphate buffer, pH 6.3.
-
Enzyme: Potato 5-lipoxygenase.
-
Substrate: Linoleic acid.
-
Test Compounds and Reference (Zileuton): Dissolved in DMSO.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the assay buffer, enzyme solution, and the test compound or reference standard.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Comparative SAR Analysis of 2-(3-Acetoxybenzoyl)thiophene Derivatives
The following table summarizes the hypothetical biological data for a series of synthesized derivatives. The modifications are designed to probe the effects of electronic and steric properties on COX and LOX inhibition.
| Compound | R¹ (Benzoyl Ring) | R² (Thiophene Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 (Parent) | 3-OAc | H | 15.2 | 5.8 | 25.1 | 2.6 |
| 2 | 3-OH | H | 12.5 | 2.1 | 18.9 | 6.0 |
| 3 | 4'-F | H | 18.5 | 1.2 | 22.4 | 15.4 |
| 4 | 4'-Cl | H | 16.8 | 0.9 | 19.8 | 18.7 |
| 5 | 4'-OCH₃ | H | 25.1 | 8.2 | 30.5 | 3.1 |
| 6 | 3-OH | 5-CH₃ | 10.2 | 1.5 | 15.3 | 6.8 |
| 7 | 3-OH | 5-Cl | 14.8 | 0.5 | 12.1 | 29.6 |
| Celecoxib | - | - | 12.6 | 0.08 | >100 | 157.5 |
| Zileuton | - | - | >100 | >100 | 0.5 | - |
Interpretation of SAR Data
-
Role of the Acetoxy Group: Comparison of compound 1 and its hydrolyzed form 2 suggests that the free hydroxyl group at the 3-position of the benzoyl ring is crucial for enhanced COX-2 and 5-LOX inhibitory activity. This is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Substitution on the Benzoyl Ring:
-
Electron-withdrawing groups at the 4'-position, such as fluorine (3 ) and chlorine (4 ), significantly improve COX-2 selectivity and potency. This is likely due to favorable interactions within the side pocket of the COX-2 active site.
-
An electron-donating group like methoxy (5 ) at the 4'-position is detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.
-
-
Substitution on the Thiophene Ring:
-
A small alkyl group like methyl at the 5-position of the thiophene ring (6 ) maintains good activity.
-
An electron-withdrawing chlorine atom at the 5-position of the thiophene ring (7 ) leads to a marked increase in COX-2 potency and selectivity. This highlights the importance of this position for optimizing interactions with the enzyme.
-
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the arachidonic acid cascade.
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A Comparative Guide to the Crystal Structure Analysis of 2-(3-Acetoxybenzoyl) thiophene and its Analogs
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice, elucidated through X-ray crystallography, governs a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the crystal structure analysis of thiophene derivatives, with a focus on 2-(3-Acetoxybenzoyl) thiophene, and presents a comparative analysis with structurally related compounds.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide will navigate the established methodologies for its analysis, drawing on experimental data from analogous thiophene-containing compounds to illustrate the key principles and expected outcomes.[1][2]
The Significance of Crystallographic Analysis in Drug Discovery
Thiophene moieties are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities.[3][4] The spatial conformation of these molecules, dictated by their crystal packing, directly influences their interaction with biological targets. Crystal engineering, the rational design of crystalline solids, allows for the modulation of these properties to optimize drug performance.[5] Therefore, a detailed crystallographic investigation is a critical step in the drug development pipeline.
Hypothetical Crystal Structure Analysis of this compound
The journey from a synthesized compound to a fully characterized crystal structure is a meticulous process. Here, we outline the experimental workflow for the crystal structure determination of this compound, providing the scientific rationale behind each step.
Caption: General workflow for small molecule X-ray crystallography.
Experimental Protocol: From Powder to Picture
1. Crystal Growth and Selection: The cornerstone of a successful diffraction experiment is a high-quality single crystal. For this compound, with a molecular formula of C13H10O3S, suitable crystals would typically be grown via slow evaporation from a saturated solution in an appropriate solvent, vapor diffusion, or slow cooling.[6] The choice of solvent is critical and often determined empirically.
2. Data Collection: A selected crystal is mounted on a goniometer head and placed within an X-ray diffractometer. To minimize thermal vibrations and obtain higher resolution data, the crystal is often cooled to a low temperature (e.g., 100-120 K).[6] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[6]
3. Data Reduction and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These raw data are then corrected for various experimental factors to yield a set of structure factors.[6] The initial phasing of the diffraction data to generate an electron density map is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.
4. Structure Refinement and Validation: The initial structural model is then refined using iterative least-squares methods, where atomic positions and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.[6] The final refined structure is rigorously validated to ensure its chemical and crystallographic soundness. This includes checking bond lengths, angles, and for any unresolved electron density.
Comparative Crystallographic Data of Thiophene Derivatives
To provide context for the anticipated crystallographic parameters of this compound, the following table summarizes key data from published crystal structures of related thiophene-containing molecules. This comparative data is fundamental for understanding molecular packing and identifying key structural motifs.
| Parameter | Compound 1: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide[7] | Compound 2: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[6] | Compound 3: 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene[8] |
| Chemical Formula | C26H20FNO2S2 | C10H12N2S | C23H20BrNO3S |
| Molecular Weight | 473.57 g/mol | 192.29 g/mol | 486.38 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 16.236(3) Å, b = 8.855(2) Å, c = 16.591(3) Å, β = 90.39(3)° | a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)° | a = 10.395(3) Å, b = 13.141(4) Å, c = 15.603(5) Å, β = 95.34(3)° |
| Unit Cell Volume | 2383.1(8) ų | 988.69(4) ų | 2124.0(11) ų |
| Molecules per Unit Cell (Z) | 4 | 4 | 4 |
Analysis of Intermolecular Interactions: The Role of Hirshfeld Surfaces
A crucial aspect of crystal structure analysis is the examination of intermolecular interactions, which dictate the crystal packing and ultimately influence the material's properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. For thiophene derivatives, common interactions include C-H···O, C-H···π, and π–π stacking interactions.[3][5][7] In the case of this compound, the presence of carbonyl and ester groups suggests that C-H···O hydrogen bonds would likely play a significant role in the crystal packing.
Caption: Key intermolecular interactions governing crystal packing.
Conclusion: A Path Forward
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its analysis. By following the outlined experimental protocols and leveraging comparative data from analogous compounds, researchers can confidently approach the crystallographic characterization of this and other novel thiophene derivatives. The resulting structural insights are invaluable for advancing the design and development of new therapeutic agents and functional materials.
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][7]thieno[3,2-j]phenanthridine and (E). Available at:
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This compound | C13H10O3S | CID 24723771 - PubChem. Available at: [Link]
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Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. - ResearchGate. Available at: [Link]
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Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - MDPI. Available at: [Link]
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Crystal structure of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides - PMC. Available at: [Link]
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Crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate - PMC - NIH. Available at: [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - ResearchGate. Available at: [Link]
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Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene - PMC - NIH. Available at: [Link]
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Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene - PMC - NIH. Available at: [Link]
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Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI. Available at: [Link]
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Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile - NIH. Available at: [Link]
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2-(2-Octyldodecyl)thiophene-3-carboxylic acid | C25H44O2S | CID 158016599 - PubChem. Available at: [Link]
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In vitro comparison of "2-(3-Acetoxybenzoyl) thiophene" with known inhibitors
An In Vitro Comparative Analysis of 2-(3-Acetoxybenzoyl)thiophene Against Known Cyclooxygenase and Lipoxygenase Inhibitors
This guide provides a comprehensive in vitro comparison of the novel compound, 2-(3-Acetoxybenzoyl)thiophene, with established inhibitors of key enzymes in the inflammatory cascade: Celecoxib, a selective COX-2 inhibitor; Indomethacin, a non-selective COX inhibitor; and Zileuton, a 5-lipoxygenase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the characterization of new anti-inflammatory agents.
Introduction: Rationale for a Comparative In Vitro Study
The compound 2-(3-Acetoxybenzoyl)thiophene possesses structural motifs, namely a thiophene ring and a benzoyl group, which are found in various pharmacologically active agents, including those targeting enzymes involved in inflammation.[1][2][3] Given the absence of published data on its biological activity[4], a systematic in vitro evaluation is warranted to elucidate its potential mechanism of action and inhibitory potency. This guide outlines a series of experiments designed to compare its inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes against well-characterized inhibitors.
The choice of comparators is critical for contextualizing the activity of a novel compound.
-
Celecoxib , a selective COX-2 inhibitor, is used to differentiate between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform, which is often upregulated at sites of inflammation.[5][6][7][8]
-
Indomethacin , a potent non-selective NSAID, serves as a benchmark for dual COX-1/COX-2 inhibition.[9][10][11][12]
-
Zileuton , a 5-LOX inhibitor, is included to explore potential activity against the leukotriene synthesis pathway, another important branch of the arachidonic acid cascade.[13][14][15]
This comparative approach will provide initial insights into the selectivity and potency of 2-(3-Acetoxybenzoyl)thiophene, guiding future drug development efforts.
The Arachidonic Acid Cascade: A Tale of Two Pathways
Inflammation, pain, and fever are physiological responses mediated by a complex network of signaling molecules. Among the most critical are the eicosanoids, which are synthesized from arachidonic acid via two primary enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways.
Caption: The Arachidonic Acid Cascade showing the COX and LOX pathways.
Experimental Design and Protocols
To ascertain the inhibitory profile of 2-(3-Acetoxybenzoyl)thiophene, a series of in vitro enzymatic assays are proposed. The following protocols are designed to be self-validating by including appropriate controls and established inhibitors.
I. Cyclooxygenase (COX) Inhibition Assays
The inhibitory activity against COX-1 and COX-2 will be determined to assess both potency and selectivity. A common method is the colorimetric COX (ovine) inhibitor screening assay, which measures the peroxidase activity of the COX enzymes.[16]
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and COX-2 enzymes in the provided assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of 2-(3-Acetoxybenzoyl)thiophene in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations. Prepare identical dilutions for Celecoxib and Indomethacin.
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, heme, and either the test compound, a known inhibitor, or solvent control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Peroxidase Activity Measurement: The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
II. 5-Lipoxygenase (5-LOX) Inhibition Assay
The potential of 2-(3-Acetoxybenzoyl)thiophene to inhibit the 5-LOX pathway will be evaluated using a spectrophotometric method. This assay measures the formation of hydroperoxides from a suitable fatty acid substrate.[17][18][19]
Experimental Workflow for 5-LOX Inhibition Assay
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A Senior Application Scientist's Guide to Benchmarking 2-(3-Acetoxybenzoyl)thiophene Against Structurally Related Benzoylthiophenes
Introduction: Unlocking the Therapeutic Potential of the Benzoylthiophene Scaffold
To the discerning researcher in drug development, the benzoylthiophene scaffold represents a privileged structure, a versatile framework that has given rise to a diverse array of biologically active molecules. From the pioneering selective estrogen receptor modulator (SERM), Raloxifene, to novel tubulin polymerization inhibitors with potent anticancer activity, the inherent chemical tractability and favorable pharmacological properties of this heterocyclic ketone motif have cemented its importance in medicinal chemistry. Our focus in this technical guide is the methodical evaluation of a specific, yet under-explored derivative: 2-(3-Acetoxybenzoyl)thiophene .
While direct biological data for 2-(3-Acetoxybenzoyl)thiophene is sparse in the current literature, its structural features provide a compelling rationale for a comprehensive benchmarking study. The presence of the acetoxy group at the 3-position of the benzoyl ring suggests its potential role as a prodrug. It is hypothesized that in vivo hydrolysis of the ester will yield 2-(3-hydroxybenzoyl)thiophene , a phenolic metabolite likely to be the primary pharmacologically active species. This guide, therefore, is structured to not only propose a robust benchmarking strategy for 2-(3-Acetoxybenzoyl)thiophene but to do so by comparing its anticipated biological activities against a curated panel of structurally related and functionally relevant benzoylthiophenes.
We will delve into three key areas of therapeutic potential where benzoylthiophenes have shown considerable promise: anticancer (cytotoxic) activity , anti-inflammatory effects , and selective estrogen receptor modulation . For each area, we will provide detailed, field-proven experimental protocols, enabling a rigorous and objective comparison. The causality behind experimental choices will be elucidated, ensuring that each protocol serves as a self-validating system for generating high-quality, reproducible data. All quantitative data will be summarized in clear, comparative tables, and key experimental workflows and signaling pathways will be visualized to facilitate a deeper understanding of the underlying mechanisms.
I. Synthesis of 2-(3-Acetoxybenzoyl)thiophene and its Putative Active Metabolite
A logical starting point for any benchmarking study is the reliable synthesis of the target compound and its key comparators. The synthesis of 2-(3-Acetoxybenzoyl)thiophene can be approached via a two-step process, beginning with the Friedel-Crafts acylation of thiophene with 3-hydroxybenzoyl chloride, followed by acetylation.
Protocol 1: Synthesis of 2-(3-Hydroxybenzoyl)thiophene
This procedure outlines the synthesis of the putative active metabolite, which is a crucial comparator in our proposed studies. The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.
Materials:
-
Thiophene
-
3-Hydroxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of thiophene (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-hydroxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 2-(3-hydroxybenzoyl)thiophene.
Protocol 2: Synthesis of 2-(3-Acetoxybenzoyl)thiophene
This protocol describes the acetylation of the hydroxyl group of 2-(3-hydroxybenzoyl)thiophene.
Materials:
-
2-(3-Hydroxybenzoyl)thiophene
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(3-hydroxybenzoyl)thiophene (1.0 eq) in anhydrous DCM and add anhydrous pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-acetoxybenzoyl)thiophene. The product can be further purified by recrystallization or column chromatography if necessary.
II. Benchmarking Anticancer Activity: Tubulin Polymerization and Cytotoxicity
Numerous benzoylthiophene derivatives have demonstrated potent anticancer activity, often through the disruption of microtubule dynamics.[1] This has led to their investigation as tubulin polymerization inhibitors, a well-validated target in oncology. We will therefore benchmark 2-(3-Acetoxybenzoyl)thiophene and its hydroxy analog against known tubulin inhibitors and other cytotoxic benzoylthiophenes.
A. Comparative Compounds for Anticancer Studies:
-
2-(3-Hydroxybenzoyl)thiophene: The putative active metabolite.
-
(2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene (PST-3): A known benzoylthiophene tubulin inhibitor with reported IC50 values.[2]
-
Combretastatin A-4: A potent, clinically relevant tubulin polymerization inhibitor that serves as a benchmark for this class of compounds.
-
Raloxifene: A benzothiophene-containing SERM that has also shown anticancer activity in certain contexts.
-
Doxorubicin: A standard chemotherapeutic agent to provide a broad cytotoxic comparison.
B. Experimental Protocols:
This assay directly measures the effect of the test compounds on the assembly of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for determining the cytotoxic potential of novel compounds.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
C. Comparative Data Table: Anticancer Activity
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 2-(3-Acetoxybenzoyl)thiophene | Tubulin Polymerization | - | To be determined | - |
| Cytotoxicity | MCF-7 | To be determined | - | |
| Cytotoxicity | MDA-MB-231 | To be determined | - | |
| Cytotoxicity | A549 | To be determined | - | |
| 2-(3-Hydroxybenzoyl)thiophene | Tubulin Polymerization | - | To be determined | - |
| Cytotoxicity | MCF-7 | To be determined | - | |
| Cytotoxicity | MDA-MB-231 | To be determined | - | |
| Cytotoxicity | A549 | To be determined | - | |
| PST-3 | Cytotoxicity | BT549 | 15.42 | [2] |
| Cytotoxicity | MDA-MB-468 | 16.33 | [2] | |
| Cytotoxicity | A549 | 76.84 | [2] | |
| Combretastatin A-4 | Tubulin Polymerization | - | ~1-3 | [3] |
| Cytotoxicity | Various | 0.002 - 0.02 | [4] | |
| Raloxifene | Cytotoxicity | MDA-MB-231 | 9.6 - 11.2 | [5] |
| Cytotoxicity | SkBr3 | 9.6 - 11.2 | [5] | |
| Doxorubicin | Cytotoxicity | MCF-7 | ~0.05 | [6] |
III. Benchmarking Anti-inflammatory Activity
The thiophene nucleus is a constituent of several anti-inflammatory drugs, and various thiophene derivatives have been reported to possess anti-inflammatory properties.[7][8] The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.
A. Comparative Compounds for Anti-inflammatory Studies:
-
2-(3-Hydroxybenzoyl)thiophene: The putative active metabolite.
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) used as a positive control.
-
Tinoridine: A thiophene-containing anti-inflammatory drug.
B. Experimental Protocol:
This in vivo model assesses the ability of a compound to reduce acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
C. Comparative Data Table: Anti-inflammatory Activity
| Compound | Assay | ED50 / IC50 | Reference |
| 2-(3-Acetoxybenzoyl)thiophene | Carrageenan-induced paw edema | To be determined | - |
| 2-(3-Hydroxybenzoyl)thiophene | Carrageanan-induced paw edema | To be determined | - |
| Indomethacin | Carrageenan-induced paw edema | ~5 mg/kg | [9] |
| Ibuprofen | ROS Inhibition (in vitro) | 11.2 µg/mL | [10] |
| Tinoridine | Various in vivo models | Efficacious | [7] |
IV. Benchmarking Selective Estrogen Receptor Modulator (SERM) Activity
The benzothiophene core is the cornerstone of Raloxifene, a landmark SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[11] Given the structural similarity, it is prudent to evaluate the potential of 2-(3-Acetoxybenzoyl)thiophene and its hydroxy analog to interact with estrogen receptors.
A. Comparative Compounds for SERM Studies:
-
2-(3-Hydroxybenzoyl)thiophene: The putative active metabolite.
-
17β-Estradiol (E2): The natural estrogen receptor agonist.
-
Raloxifene: A benchmark benzothiophene-based SERM.
-
Tamoxifen: Another clinically significant SERM for comparison.
B. Experimental Protocol:
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, providing a measure of its binding affinity.
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A Researcher's Guide to Validating the Bioactivity of 2-(3-Acetoxybenzoyl) thiophene in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 2-(3-Acetoxybenzoyl) thiophene. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs, particularly the benzoyl-thiophene core, suggest potential therapeutic applications based on the well-documented activities of analogous compounds. This document outlines a rigorous, multi-faceted approach to systematically characterize its cellular effects, benchmark its performance against established compounds, and elucidate its potential mechanism of action.
Introduction: The Therapeutic Potential of Benzoyl-Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] When coupled with a benzoyl group, this scaffold has given rise to potent inhibitors of critical cellular processes. Notably, derivatives of 2-benzoyl-thiophene have demonstrated significant antiproliferative activity in various cancer cell lines, often through the disruption of microtubule dynamics.[4][5][6] Furthermore, other thiophene-based structures have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease.[7][8]
Given its structure, "this compound" is a compelling candidate for investigation in both oncology and neuroscience. The acetoxy group may also influence its pharmacokinetic properties, potentially serving as a pro-drug moiety that is hydrolyzed intracellularly to a more active hydroxyl form. This guide provides the experimental blueprint to test these hypotheses.
Comparative Landscape: Benchmarking Against Known Bioactive Analogs
To contextualize the potential efficacy of this compound, it is essential to compare its performance against well-characterized compounds sharing a similar structural framework. Based on existing literature, two key comparator compounds are proposed:
-
PST-3 (5-arylalkynyl-2-benzoyl thiophene derivative): A potent microtubule inhibitor with demonstrated antitumor activity in breast, colon, and pancreatic cancer cell lines.[4][5]
-
Compound 4e (2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene): A highly effective antiproliferative agent that inhibits tubulin polymerization and induces apoptosis in various cancer cell lines.[6]
The following table summarizes the reported cytotoxic activities of these comparators, which will serve as a benchmark for our validation studies.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PST-3 | BT549 | Breast Cancer | 15.42 | [4][5] |
| MDA-MB-468 | Breast Cancer | 16.33 | [4][5] | |
| Hs578T | Breast Cancer | 23.36 | [5] | |
| RKO | Colon Cancer | 29.34 | [5] | |
| MIA PaCa-2 | Pancreatic Cancer | 30.82 | [5] | |
| Compound 4e | HeLa | Cervical Cancer | 0.7 | [6] |
| A549 | Lung Cancer | 1.4 | [6] | |
| HL-60 | Leukemia | 0.5 | [6] | |
| Jurkat | T-cell Leukemia | 0.3 | [6] | |
| K562 | Myelogenous Leukemia | 0.2 | [6] |
Proposed Experimental Validation Workflow
The following diagram outlines a logical workflow for the comprehensive validation of this compound's bioactivity.
Caption: Proposed experimental workflow for validating the bioactivity of this compound.
Detailed Experimental Protocols
Phase 1: Initial Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines and compare it to the benchmark compounds.
Protocol: Cell Proliferation Assay (CCK-8)
-
Cell Culture: Culture human breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare a serial dilution of this compound, PST-3, and Compound 4e (e.g., 0.1, 1, 10, 30, 100 µM) in the culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compounds to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Phase 2: Mechanistic Elucidation (Anticancer)
Objective: To investigate the mechanism underlying the cytotoxic effects of this compound, focusing on cell cycle progression and apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed a suitable cancer cell line (e.g., MDA-MB-231) in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).[4]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 75% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at 37°C for 30 minutes.[4]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would suggest an effect on microtubule dynamics.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound at its IC50 for 24, 48, and 72 hours. Lyse the cells in RIPA buffer containing protease inhibitors.[4]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Resolve 30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key cell cycle and apoptosis markers (e.g., Cyclin B1, p-cdc25c, cleaved Caspase-3, cleaved PARP). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates the potential signaling pathway leading to apoptosis, which can be investigated using Western blotting.
Caption: Potential apoptotic pathway induced by microtubule inhibitors.
Phase 3: Neurological Activity Screening
Objective: To evaluate the potential of this compound as an acetylcholinesterase (AChE) inhibitor.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer.
-
Compound Incubation: In a 96-well plate, add the AChE solution and various concentrations of this compound or a reference inhibitor like Donepezil. Incubate for a predefined period.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Kinetic Measurement: Measure the rate of color change by reading the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for the initial validation of "this compound" bioactivity in cellular models. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and comparing its performance to established compounds, researchers can generate a comprehensive data package to support its further development. Positive results from these assays would warrant progression to more advanced studies, including in vivo efficacy and toxicity assessments in relevant animal models. The exploration of this and other novel thiophene derivatives holds significant promise for the discovery of new therapeutic agents.
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A-Comparative-Guide-to-Cross-reactivity-Profiling-of-2-3-Acetoxybenzoyl-thiophene
A Senior Application Scientist's Guide to Navigating Off-Target Effects and Ensuring Preclinical Safety
In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification.[1] The reality is that small molecules often interact with multiple targets, a phenomenon known as polypharmacology.[1][2] While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures.[1][2] Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory requirement but a cornerstone of successful drug development.[3][4]
This guide provides a strategic framework for the in-depth cross-reactivity profiling of a novel compound, "2-(3-Acetoxybenzoyl) thiophene." Due to the limited public data on this specific molecule, we will establish a robust, tiered approach for its characterization. This will involve a series of comparative analyses against structurally related compounds and established therapeutic agents. The methodologies outlined here are designed to provide a clear understanding of the compound's selectivity and potential liabilities, thereby de-risking its progression toward clinical evaluation.[5]
The Chemical Context: Benzoylthiophenes in Drug Discovery
The benzoylthiophene scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] For instance, certain 2-benzoylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.[8][9][10] Given this precedent, it is plausible that "this compound" may interact with kinases or other ATP-binding proteins. Kinase inhibitors, in particular, are known for their potential for off-target effects due to the conserved nature of the ATP-binding site across the kinome.[11][12][13]
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach to safety and pharmacology profiling is essential for efficient and cost-effective drug development.[14][15] This strategy allows for early identification of potential liabilities, guiding lead optimization and candidate selection.
Tier 1: Initial Broad-Spectrum Screening
The initial step is to cast a wide net to identify potential off-target interactions. This is typically achieved through broad-panel screens that cover a diverse range of protein families.
Recommended Panels:
-
Kinome Scans: Given the structural alerts for kinase inhibition, a comprehensive kinome scan is paramount. Services like KINOMEscan® offer panels of over 480 kinases, providing a detailed map of the compound's interactions across the human kinome.[16][17]
-
Safety Pharmacology Panels: These panels assess interactions with a curated set of targets known to be associated with adverse drug reactions.[5][18] Companies like Eurofins Discovery and Pharmaron offer tiered panels that include GPCRs, ion channels, transporters, and nuclear receptors.[14][15]
Data Presentation: Tier 1 Screening
The results from these initial screens are best presented in a clear, tabular format that highlights significant interactions.
| Target Class | Panel | Number of Targets | "this compound" % Inhibition @ 10 µM | Alternative Compound A % Inhibition @ 10 µM | Alternative Compound B % Inhibition @ 10 µM |
| Kinases | scanMAX | 468 | Illustrative Data | Illustrative Data | Illustrative Data |
| GPCRs | SafetyScreen44 | 44 | Illustrative Data | Illustrative Data | Illustrative Data |
| Ion Channels | SafetyScreen44 | Illustrative Data | Illustrative Data | Illustrative Data | |
| Transporters | SafetyScreen44 | Illustrative Data | Illustrative Data | Illustrative Data |
Illustrative data should be replaced with actual experimental results.
Tier 2: Dose-Response and Affinity Determination
Hits identified in the initial screening must be validated through dose-response studies to determine their potency (IC50 or EC50) and binding affinity (Kd).[16] This step is crucial for distinguishing true off-target activities from non-specific interactions.
Experimental Workflow: Dose-Response Assays
Caption: Workflow for Dose-Response and Affinity Determination.
Data Presentation: Tier 2 Quantitative Analysis
| Off-Target Hit | Assay Type | "this compound" IC50/Kd (nM) | Alternative Compound A IC50/Kd (nM) | Alternative Compound B IC50/Kd (nM) |
| Kinase X | Binding (Kd) | Illustrative Data | Illustrative Data | Illustrative Data |
| GPCR Y | Functional (IC50) | Illustrative Data | Illustrative Data | Illustrative Data |
| Ion Channel Z | Functional (IC50) | Illustrative Data | Illustrative Data | Illustrative Data |
Illustrative data should be replaced with actual experimental results.
Tier 3: Cellular Target Engagement and Phenotypic Assays
In vitro binding and enzymatic assays provide valuable information but do not always translate to cellular activity.[19] Therefore, it is essential to confirm target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique for verifying that a compound binds to its intended target within intact cells.[20][21] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][22]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with "this compound" or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.[23]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
In Silico Profiling: A Predictive Approach
Computational methods can be employed early in the discovery process to predict potential off-target interactions and guide experimental design.[13][24] Techniques like ligand-based modeling, structure-based docking, and machine learning algorithms can provide a virtual cross-reactivity profile.[25][26]
Conclusion: Building a Comprehensive Safety Profile
The cross-reactivity profiling of a novel therapeutic candidate like "this compound" is a multi-faceted endeavor that requires a combination of broad-spectrum screening, quantitative validation, and cellular confirmation. By adopting a tiered and integrated approach that combines in vitro assays, cellular target engagement studies, and in silico predictions, researchers can build a comprehensive safety profile. This not only satisfies regulatory expectations but, more importantly, provides the necessary insights to make informed decisions, ultimately increasing the likelihood of developing a safe and effective medicine.[4][27]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(3-Acetoxybenzoyl) thiophene
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is paramount. Based on analogous compounds such as 2-acetylthiophene and thiophene, 2-(3-Acetoxybenzoyl) thiophene should be handled as a hazardous substance.[1][2][3][4]
Anticipated Hazard Profile:
| Hazard Class | Anticipated Risk | Rationale and Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Thiophene derivatives frequently exhibit acute toxicity.[1][3][4][5] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | A common characteristic of acetylated and benzoyl compounds.[1][3][5] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of vapors or dust should be avoided.[3][5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Thiophene and its derivatives are noted for their environmental hazards.[1][6][7] |
| Flammability | Potentially flammable. | Thiophene is a highly flammable liquid; derivatives may retain this property.[1][6] |
Given these potential hazards, this compound must be disposed of as regulated hazardous waste.[8][9][10] Under no circumstances should it be discarded down the drain or in regular trash.[4][8]
Part 2: Personal Protective Equipment (PPE) and Spill Management
1. Required PPE: Always handle this compound and its waste within a certified chemical fume hood. The following minimum PPE is required:
-
Gloves: Nitrile or other chemically resistant gloves. Inspect for integrity before each use.[1]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
2. Spill Management: In the event of a small spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a systematic process from the point of generation to final collection by trained professionals. This workflow ensures safety and regulatory compliance.
Caption: Waste Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation:
-
Causality: Segregation is critical to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents, bases, and reducing agents.[2][6] Mixing these can lead to fire, explosion, or the release of toxic gases.
-
Procedure:
-
Collect liquid waste containing this compound separately from aqueous waste streams.
-
Collect solid waste (e.g., contaminated filter paper, gloves, absorbent materials) in a separate, clearly marked solid waste container.
-
Never mix this waste stream with strong acids, bases, or oxidizers.[11]
-
-
-
Container Selection and Labeling:
-
Causality: Proper containerization prevents leaks and spills, while accurate labeling is a regulatory requirement that ensures safe handling by all personnel.[12][13]
-
Procedure:
-
Use a chemically compatible container (e.g., borosilicate glass for liquids, a labeled polyethylene bag or drum for solids) with a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[13]
-
Clearly write the full chemical name: "Waste this compound". List all constituents, including solvents and their approximate percentages.
-
Do not obscure original container labels if reusing one for waste.[14]
-
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Causality: The SAA is a designated, compliant location for the temporary storage of hazardous waste, ensuring it is managed safely at its point of generation.[8][13]
-
Procedure:
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Keep the waste container closed at all times, except when adding waste.[9][14]
-
Place liquid waste containers in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.
-
-
-
Arranging for Final Disposal:
-
Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to comply with EPA and local regulations.[13][15]
-
Procedure:
-
Once the container is full (no more than 90% capacity) or waste is no longer being generated, schedule a pickup with your institution's EHS department or approved hazardous waste contractor.[14]
-
Do not move hazardous waste between different SAAs.[13]
-
Your EHS representative will provide the necessary paperwork (manifests) to track the waste from its point of generation to its final disposal, a process mandated by the EPA.[13][16]
-
-
Part 4: Special Considerations for Sulfur-Containing Waste
The thiophene moiety contains sulfur. Improper disposal of sulfur-containing organic compounds can lead to the formation of acidic byproducts in the environment, potentially acidifying soil and groundwater.[17] The standard method of disposal for this type of waste is high-temperature incineration at a licensed facility, which ensures the complete destruction of the compound and the scrubbing of sulfur oxides from the emissions.[13]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Removal of Sulfur, Ash, and Mercury from Coal via H2O2-KI-Assisted Staged Ultrasonic Electrochemical Flotation. (2025, December 4). ACS Omega. Retrieved from [Link]
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2-ACETYL THIOPHENE For Synthesis. (n.d.). Loba Chemie. Retrieved from [Link]
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A-Scientist's Guide to Safe Handling: Personal Protective Equipment for 2-(3-Acetoxybenzoyl) thiophene
In the landscape of drug discovery and chemical synthesis, the meticulous handling of novel compounds is a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-(3-Acetoxybenzoyl) thiophene, a compound of interest for researchers in medicinal chemistry and materials science. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is formulated from a comprehensive analysis of its constituent chemical moieties: the thiophene ring, the benzoyl group, and the acetoxy substituent.[1][2] By understanding the potential hazards of these structural components, we can construct a robust and scientifically-grounded protocol for personal protective equipment (PPE).
The foundational principle of this guide is to treat this compound with a high degree of caution, assuming it may possess hazards characteristic of its components, including potential skin and eye irritation, respiratory tract irritation if inhaled as a dust or aerosol, and unknown long-term toxicological effects.[3][4]
Hazard Analysis: A Structurally-Based Approach
Our primary strategy is to extrapolate potential hazards from structurally analogous compounds. The SDS for 2-Benzoylthiophene indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] The thiophene moiety itself is considered harmful and an irritant.[1][5][6] The benzoyl group, present in compounds like benzoyl chloride, is associated with corrosive and toxic properties.[7][8]
The 3-acetoxy group, while generally less reactive, introduces a potential for hydrolysis, which could release acetic acid, and its presence on an aromatic ring can influence the molecule's overall reactivity and biological activity.[9][10] Therefore, all handling procedures must be designed to mitigate these inferred risks.
Core Directive: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Controls: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[11][12] This is the most critical step in minimizing inhalation exposure to potential dust or vapors.[2] The fume hood sash should be kept at the lowest practical height to maximize containment.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the anticipated routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks.[13] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[3] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves is recommended.[11] | Provides a robust barrier against skin contact.[13] Nitrile offers good resistance to a variety of chemicals.[11] Gloves should be inspected before use and changed immediately if contaminated or compromised.[14] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron is advised for larger quantities.[7][11] | Prevents contamination of personal clothing and protects against spills and splashes.[2][13] |
| Respiratory Protection | Generally not required when working within a certified fume hood. A NIOSH-approved respirator may be needed if engineering controls are insufficient.[11][12] | The fume hood serves as the primary respiratory protection. If there is a risk of generating significant aerosols or dust outside of a fume hood, a risk assessment should be performed to determine the need for a respirator. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[13] | Protects feet from spills and falling objects. |
Step-by-Step Operational Plan for Handling
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations on a disposable work surface liner within the fume hood to contain any spills.
-
When handling the solid, use techniques that minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, contaminated labware (e.g., pipette tips, weigh papers), and used PPE, must be treated as hazardous chemical waste.[1][11]
-
Containerization: Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[2][15] The labels should include the full chemical name and appropriate hazard warnings.
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][2] Do not pour any waste containing this compound down the drain.[14]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




